Cl-amidine
Beschreibung
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Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSNMVYWOLUWDD-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cl-amidine mechanism of action on PAD enzymes
An In-Depth Technical Guide to the Mechanism of Action of Cl-amidine on Peptidylarginine Deiminase (PAD) Enzymes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine to citrulline, a process known as citrullination. Dysregulated PAD activity is implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and cancers, making these enzymes attractive therapeutic targets.[1][2] this compound is a potent, bioavailable, haloacetamidine-based compound that acts as a mechanism-based, irreversible inhibitor of PAD enzymes.[3][4] This guide provides a detailed examination of the molecular mechanism by which this compound inactivates PAD enzymes, summarizes its inhibitory kinetics, and describes key experimental protocols used for its characterization.
Introduction to Peptidylarginine Deiminases (PADs)
PAD enzymes mediate the conversion of a positively charged peptidylarginine residue to a neutral peptidylcitrulline.[4][5] This conversion, which involves the hydrolysis of a guanidinium (B1211019) group, can significantly alter a protein's structure and function, affecting processes like chromatin remodeling, gene transcription, and the formation of neutrophil extracellular traps (NETs).[2][6] In humans, five isozymes (PAD1-4 and PAD6) have been identified, which share a conserved catalytic mechanism dependent on high calcium concentrations for activation.[2][7] The active site of catalytically active PADs (PAD1-4) contains a critical cysteine residue that acts as the primary nucleophile in the catalytic cycle.[6][8]
This compound: A Pan-PAD Inhibitor
This compound was designed as a substrate mimic, based on the structure of benzoyl arginine amide, a known PAD substrate.[9][10] It features a reactive chloroacetamidine "warhead" that replaces the substrate's guanidinium group.[9][10] This design allows it to fit within the active site of PAD enzymes and undergo a covalent reaction, leading to irreversible inactivation.[11] this compound is considered a pan-PAD inhibitor, as it demonstrates activity against all active isozymes (PAD1, PAD3, and PAD4) with similar, low micromolar potency.[3][4][5]
Core Mechanism of Covalent Inactivation
The inactivation of PAD enzymes by this compound is a multi-step, mechanism-based process that is critically dependent on both calcium and a key active site cysteine residue (Cys645 in PAD4).[8][12][13]
Calcium-Dependent Binding: PAD enzymes require high concentrations of calcium to undergo a conformational change that forms the active site cleft.[2][13] this compound preferentially binds to and inactivates this calcium-bound, active conformation of the enzyme.[8] Experiments have shown that this compound is over 10-fold more effective at inactivating the calcium-bound form of PAD4 compared to its apo form.[8]
Covalent Modification of the Active Site: Once bound, this compound acts as an irreversible inactivator by covalently modifying the active site Cys645.[3][12][13] The proposed mechanism proceeds as follows:
-
Nucleophilic Attack: The Cys645 thiolate attacks the amidinium carbon of this compound.[14]
-
Tetrahedral Intermediate Formation: This attack forms a protonated tetrahedral intermediate, which is stabilized by an active site residue, likely His471 acting as a proton donor.[12][14]
-
Halide Displacement: The stabilized intermediate facilitates an intramolecular displacement of the chloride ion, which is a good leaving group.[6][12] This results in the formation of a transient, three-membered sulfonium (B1226848) ring.[12]
-
Ring Collapse and Inactivation: The sulfonium ring ultimately collapses to form a stable thioether adduct with Cys645, resulting in the irreversibly inactivated enzyme.[12][14]
This multi-step mechanism, involving the formation of a stabilized tetrahedral intermediate, is supported by pH rate profiles and solvent isotope effect studies.[12][14]
Figure 1. Proposed mechanism for the irreversible inactivation of PAD4 by this compound.
Quantitative Data: Inhibition Kinetics and Potency
This compound's efficacy has been quantified against several PAD isozymes. The efficiency of irreversible inhibitors is best described by the second-order rate constant k_inact/K_I.[1]
| Parameter | PAD1 | PAD3 | PAD4 | Reference(s) |
| IC₅₀ (µM) | 0.8 | 6.2 | 5.9 | [3] |
| K_I (µM) | - | - | 180 ± 33 | [8] |
| k_inact (min⁻¹) | - | - | 2.4 ± 0.2 | [8] |
| k_inact/K_I (M⁻¹min⁻¹) | - | - | 13,000 | [3][4][8] |
Table 1: Summary of Quantitative Inhibition Data for this compound.
Cellular and In Vivo Effects
The inhibition of PAD enzymes by this compound leads to significant downstream biological consequences, which have been observed in various cellular and animal models.
-
Inhibition of NETosis: In neutrophils, PAD4-mediated citrullination of histones (e.g., H3) is a critical step for chromatin decondensation and the formation of Neutrophil Extracellular Traps (NETs). This compound effectively prevents histone H3 citrullination and blocks NET formation in response to stimuli like calcium ionophores or pathogens.[3][14]
-
Induction of Apoptosis: this compound induces apoptosis in a dose-dependent manner in various cell types, including cancer cells (e.g., HT29 colon cancer cells) and inflammatory cells (e.g., lymphoblastoid TK6 cells).[3][4] This provides a mechanism for its therapeutic effects in colitis and cancer models by promoting the clearance of inflammatory and malignant cells.[4][15]
-
Anti-inflammatory Activity: In murine models of colitis, this compound treatment suppresses PAD activity, reduces overall protein citrullination, and alleviates clinical symptoms of the disease.[4][13] It has also been shown to suppress the expression of inducible nitric oxide synthase (iNOS) in dendritic cells.[2]
-
Modulation of Gene Expression: By inhibiting PADs, which are known to act as transcriptional coregulators, this compound can influence gene expression.[13] For instance, it has been reported to induce the expression of miR-16, a microRNA with roles in cell cycle arrest.[3][15]
Figure 2. Downstream cellular pathways modulated by this compound's inhibition of PADs.
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on several key biochemical and cell-based assays.
Protocol: Confirmation of Irreversible Inhibition via Dialysis
This experiment is designed to distinguish between a potent, slow-binding reversible inhibitor and a true irreversible inactivator.[8]
-
Enzyme-Inhibitor Complex Formation: Incubate purified PAD4 enzyme with a concentration of this compound sufficient to cause >90% inactivation (e.g., 5-10 fold over the IC₅₀). A control reaction with enzyme and vehicle (DMSO) is run in parallel.
-
Dialysis: Place the inactivation and control reaction mixtures into dialysis cassettes (e.g., 10 kDa MWCO). Dialyze against a large volume of assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM DTT) for an extended period (e.g., 20 hours), with at least one buffer exchange. This removes any unbound inhibitor.
-
Activity Measurement: At time points (e.g., 0, 3.5, and 20 hours), remove aliquots from both the inhibitor-treated and control cassettes.
-
Enzyme Assay: Quantify the remaining PAD activity in the aliquots using a standard colorimetric assay that measures ammonia (B1221849) production from a substrate like N-α-Benzoyl-L-arginine ethyl ester (BAEE).
-
Analysis: Compare the activity of the this compound-treated enzyme to the control. No recovery of enzymatic activity in the inhibitor-treated sample over the dialysis period confirms irreversible inactivation.[8]
Figure 3. Experimental workflow to confirm the irreversible nature of PAD inhibition.
Protocol: Cellular Histone H3 Citrullination Assay
This assay assesses the ability of this compound to inhibit PAD activity within a cellular context.[6][14]
-
Cell Culture: Culture neutrophils or a cell line expressing PAD4, such as HL-60 granulocytes.
-
Pre-incubation with Inhibitor: Treat the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).
-
Stimulation: Induce PAD activity by stimulating the cells with a calcium ionophore (e.g., 4 µM A23187) for a short duration (e.g., 30 minutes).[16]
-
Cell Lysis: Harvest the cells and prepare total protein lysates.
-
Western Blotting: Separate the protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for citrullinated histone H3 (e.g., anti-CitH3). Use an antibody against total histone H3 or a loading control like β-actin to ensure equal protein loading.
-
Analysis: Quantify the band intensities for citrullinated H3. A dose-dependent reduction in the citrullinated H3 signal in this compound-treated cells indicates potent cellular PAD inhibition.[17]
Conclusion
This compound is a well-characterized, irreversible pan-PAD inhibitor that functions through the calcium-dependent, covalent modification of a critical active site cysteine. Its ability to potently block protein citrullination in vitro, in cells, and in vivo has made it an invaluable chemical tool for elucidating the roles of PAD enzymes in health and disease. The detailed understanding of its mechanism of action, combined with its demonstrated efficacy in preclinical models of arthritis, colitis, and cancer, validates the PAD enzyme family as a promising target for therapeutic intervention.[4][6][14]
References
- 1. benchchem.com [benchchem.com]
- 2. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. med.stanford.edu [med.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. Haloacetamidine-based inactivators of Protein Arginine Deiminase 4 (PAD4): Evidence that General Acid Catalysis Promotes Efficient Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting Protein Arginine Deiminases Has Antioxidant Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Chlor-Amidine, A Novel PAD Inhibitor, As An Effective Drug For The Tre" by Erin Witalison [scholarcommons.sc.edu]
- 16. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cl-amidine in the Inhibition of NETosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Cl-amidine in inhibiting Neutrophil Extracellular Trap (NET) formation, a critical process in innate immunity and various inflammatory diseases. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of PAD4-Mediated Histone Citrullination
Neutrophil Extracellular Trap formation (NETosis) is a unique form of cell death characterized by the release of decondensed chromatin decorated with granular and nuclear proteins to trap and kill pathogens.[1] A pivotal enzyme in this process is Peptidylarginine Deiminase 4 (PAD4) .[2][3] PAD4 is predominantly located in the nucleus of neutrophils and, upon activation, catalyzes the conversion of arginine residues on histones (primarily H3 and H4) to citrulline.[4][5] This post-translational modification, known as citrullination or deimination, neutralizes the positive charge of histones, thereby weakening their interaction with the negatively charged DNA backbone.[2] This leads to chromatin decondensation, a prerequisite for the expulsion of NETs.[5][6]
This compound is a well-characterized, irreversible inhibitor of PAD enzymes, with a notable inhibitory effect on PAD4.[1][7] By binding to the active site of PAD4, this compound prevents the citrullination of histones.[8] Consequently, chromatin remains in a condensed state, and the downstream events of NETosis are abrogated.[5][7] This inhibitory action makes this compound a valuable tool for studying the role of NETosis in various pathological conditions and a potential therapeutic agent for diseases driven by excessive NET formation.[5][7][9]
Quantitative Data on this compound's Inhibitory Effects
The efficacy of this compound in inhibiting PAD4 and NETosis has been quantified in numerous studies. The following tables summarize key quantitative findings.
| Parameter | Value | Organism/System | Reference |
| IC50 for human PAD4 | ~5.9 µM | In vitro enzyme assay | [10] |
| In vitro NET inhibition | Complete inhibition at 200 µM | Human peripheral blood neutrophils stimulated with PMA | [11][12] |
| In vivo dose for sepsis model | 50 mg/kg | C57BL/6 mice (subcutaneous injection) | [7] |
| In vivo dose for MPO-ANCA model | 0.3 mg/day (at least 10 mg/kg/day) | BALB/c mice (intraperitoneal injection) | [11] |
| In vivo dose for T1D model | 5 µg/g body weight | NOD mice (oral administration) | [13] |
| Experimental Model | This compound Treatment | Key Quantitative Outcome | Reference |
| Murine Sepsis (CLP model) | 50 mg/kg pre-treatment | 100% survival in treated group vs. 45% in control | [7] |
| Rat Endometritis (LPS model) | - | 31% reduction in IL-1β, 22% in IL-6, 45% in TNF-α | [14] |
| In vitro NETosis on biomaterials | Increasing concentration (0-5 mg/mL) | Dose-dependent decrease in NETosis on small diameter templates | [1] |
| Murine Sepsis (CLP model) | 50 mg/kg pre-treatment | Significant reduction in H3cit protein modification at 24h | [7] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of NETosis and its Inhibition by this compound
Caption: this compound inhibits NETosis by blocking PAD4-mediated histone citrullination.
Experimental Workflow for Studying this compound's Effect on NETosis
Caption: A typical workflow to evaluate this compound's inhibitory effect on NETosis in vitro.
Detailed Experimental Protocols
The following are representative protocols for studying the inhibitory effect of this compound on NETosis, synthesized from multiple research articles.
In Vitro Inhibition of NETosis in Human Neutrophils
This protocol details the steps to assess the effect of this compound on NET formation in isolated human neutrophils.
1. Isolation of Human Peripheral Blood Neutrophils:
-
Collect whole blood from healthy donors in EDTA-containing tubes.
-
Isolate neutrophils using a density gradient centrifugation method (e.g., with Polymorphprep™ or Ficoll-Paque™ followed by dextran (B179266) sedimentation).
-
Perform a hypotonic lysis to remove any remaining red blood cells.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., RPMI 1640 medium) and determine the cell concentration and viability (e.g., via trypan blue exclusion).
2. Treatment with this compound and Induction of NETosis:
-
Seed the isolated neutrophils (e.g., 1 x 10^6 cells/ml) in multi-well chamber slides or plates.
-
Pre-incubate the cells with this compound at the desired concentration (e.g., 200 µM) for 15 to 60 minutes at 37°C in a 5% CO2 incubator.[6][11][12]
-
Induce NETosis by adding a stimulating agent such as:
-
Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 20-100 nM.[15]
-
Calcium ionophore (e.g., A23187) at a final concentration of 4 µM.
-
-
Include appropriate controls: untreated cells (negative control) and cells treated with the stimulating agent only (positive control).
-
Incubate the cells for 2-4 hours at 37°C in a 5% CO2 incubator.
3. Quantification of NET Formation:
-
Method A: Fluorescence Microscopy for Extracellular DNA (eDNA):
-
Add a cell-impermeable DNA dye, such as Sytox Green (e.g., at 5 µM), to the wells for the last 15 minutes of incubation.
-
Visualize the cells using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA stained with the fluorescent dye.
-
Capture images and quantify the area of NETs relative to the total field of view using image analysis software (e.g., ImageJ).
-
-
Method B: Immunofluorescence for Citrullinated Histone H3 (H3cit):
-
After incubation, fix the cells with 4% paraformaldehyde for 15 minutes.[12]
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against citrullinated histone H3 (anti-H3cit).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
Visualize and quantify the percentage of H3cit-positive cells or the intensity of H3cit staining.[12]
-
-
Method C: Quantification of Cell-Free DNA (cf-DNA):
-
After incubation, centrifuge the plates and collect the supernatant.
-
Quantify the amount of cf-DNA in the supernatant using a fluorescent DNA quantification kit (e.g., Quant-iT™ PicoGreen™ dsDNA Assay Kit).[9]
-
In Vivo Inhibition of NETosis in a Murine Sepsis Model
This protocol outlines the investigation of this compound's effects in a cecal ligation and puncture (CLP) mouse model of sepsis.
1. Animal Model and this compound Administration:
-
Use adult male C57BL/6 mice.[7]
-
Administer this compound (e.g., 50 mg/kg) or a vehicle control (e.g., PBS) via subcutaneous or intraperitoneal injection 30-60 minutes prior to the CLP procedure.[7]
-
Induce sepsis via the CLP procedure, which involves anesthetizing the mouse, making a midline laparotomy, ligating the cecum, and puncturing it with a needle to induce polymicrobial peritonitis.
-
Provide appropriate post-operative care, including fluid resuscitation.
2. Sample Collection and Analysis:
-
At a specified time point (e.g., 24 hours post-CLP), euthanize the mice.[7]
-
Collect peritoneal lavage fluid by injecting sterile PBS into the peritoneal cavity and then aspirating the fluid.[7]
-
Collect blood via cardiac puncture and other organs (e.g., spleen, lungs) as needed.
-
Analysis of NETs in Peritoneal Lavage:
-
Analysis of Systemic and Local Inflammation:
-
Survival Studies:
-
Monitor a separate cohort of mice for survival over a period of 7-10 days, with daily administration of this compound or vehicle.[7]
-
Conclusion
This compound serves as a potent inhibitor of NETosis through its targeted inhibition of PAD4. This action prevents the critical step of histone citrullination, thereby blocking chromatin decondensation and the subsequent release of NETs. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the role of NETosis in health and disease and to explore the therapeutic potential of PAD4 inhibition. The visualization of the signaling pathway and experimental workflows further clarifies the mechanism of action and the practical approaches to studying this compound's effects.
References
- 1. Localized Delivery of this compound From Electrospun Polydioxanone Templates to Regulate Acute Neutrophil NETosis: A Preliminary Evaluation of the PAD4 Inhibitor for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone hypercitrullination mediates chromatin decondensation and neutrophil extracellular trap formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Peptidylarginine Deiminase Inhibitor Suppresses Neutrophil Extracellular Trap Formation and MPO-ANCA Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of PAD4-mediated NET formation by this compound prevents diabetes development in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Neutrophil Extracellular Traps Formation by this compound Alleviates Lipopolysaccharide-Induced Endometritis and Uterine Tissue Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of NET Release Fails to Reduce Adipose Tissue Inflammation in Mice | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
Cl-amidine's Effect on Histone Citrullination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone citrullination, an epigenetic modification catalyzed by Peptidylarginine Deiminases (PADs), is increasingly recognized for its role in gene regulation, chromatin structure, and the pathogenesis of various diseases, including autoimmune disorders and cancer.[1][2] This technical guide provides an in-depth overview of Cl-amidine, a potent pan-PAD inhibitor, and its effect on histone citrullination. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for assessing its efficacy, and visualize the associated biological pathways and workflows.
Introduction to Histone Citrullination
Histone citrullination is a post-translational modification where a positively charged arginine residue on a histone tail is converted to a neutral citrulline.[2][3] This process is catalyzed by the family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs).[2] There are five known PAD isozymes in mammals (PAD1-4 and PAD6).[4] The conversion of arginine to citrulline leads to a loss of positive charge, which can weaken the interaction between histones and DNA, leading to chromatin decondensation.[3] This modification plays a crucial role in various cellular processes, including the formation of Neutrophil Extracellular Traps (NETs) and the regulation of gene expression.[1][3] Dysregulated PAD activity and subsequent histone hypercitrullination have been implicated in the pathology of several diseases.[5]
This compound: A Pan-PAD Inhibitor
This compound is a cell-permeable, haloacetamidine-based irreversible inhibitor of PAD enzymes.[6][7] It acts as a pan-PAD inhibitor, targeting multiple isoforms.[8][9] The hydrochloride salt of this compound is often used in research due to its stability.[10]
Mechanism of Action
This compound functions as a mechanism-based inactivator of PADs. It irreversibly inactivates the enzyme by covalently modifying a critical cysteine residue in the active site.[6][11] The inactivation process is calcium-dependent, as PAD enzymes require calcium for their catalytic activity.[12] The binding of calcium induces a conformational change in the enzyme, making the active site accessible to this compound.[12][13] The inactivation is time- and concentration-dependent.[13]
Caption: Mechanism of irreversible inhibition of PAD4 by this compound.
Quantitative Data on this compound's Inhibitory Activity
This compound has been shown to inhibit multiple PAD isozymes with varying potency. The following table summarizes the half-maximal inhibitory concentration (IC50) and inactivation kinetics of this compound against different PAD isoforms.
| PAD Isoform | IC50 (μM) | k_inact / K_I (M⁻¹min⁻¹) | Reference |
| PAD1 | 0.8 | 37,000 | [6][7][8][10][14] |
| PAD2 | - | 1,200 | [15] |
| PAD3 | 6.2 | 2,000 | [6][7][8][10][14] |
| PAD4 | 5.9 | 13,000 | [6][7][8][10][14] |
Note: IC50 values can vary slightly between different studies and assay conditions.
Effect of this compound on Histone Citrullination and Cellular Processes
By inhibiting PAD enzymes, this compound effectively prevents the citrullination of histones, particularly histone H3.[6][10] This has significant downstream effects on cellular processes, including:
-
Inhibition of NET Formation: this compound has been demonstrated to prevent the formation of Neutrophil Extracellular Traps (NETs), a process that is highly dependent on histone citrullination for chromatin decondensation.[6][10][16][17][18]
-
Modulation of Gene Expression: Histone citrullination is involved in the regulation of gene expression.[1] By inhibiting this modification, this compound can influence the transcription of various genes. For instance, it has been shown to affect the expression of genes regulated by p53.[7] In dendritic cells, this compound suppresses the expression of inducible nitric oxide synthase (iNOS).[19][20]
-
Induction of Apoptosis: this compound has been observed to induce apoptosis in various cancer cell lines, including lymphoblastoid and colon cancer cells.[4][6][10][21]
Caption: Downstream cellular consequences of PAD inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on histone citrullination.
In Vitro PAD Inhibition Assay
This protocol is for determining the IC50 of this compound against a specific PAD isozyme.
Materials:
-
Recombinant human PAD enzyme (e.g., PAD4)
-
Substrate (e.g., N-α-Benzoyl-L-arginine ethyl ester, BAEE)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 5 mM DTT
-
This compound stock solution (in DMSO)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the PAD enzyme to each well.
-
Add the this compound dilutions to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (BAEE) to each well.
-
Monitor the change in absorbance or fluorescence over time using a plate reader. The conversion of arginine to citrulline can be measured using various methods, including colorimetric assays that detect ammonia (B1221849) release or HPLC-based methods.[5]
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
Western Blot for Detecting Histone H3 Citrullination
This protocol describes the detection of citrullinated histone H3 (CitH3) in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HL-60 or neutrophils)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Anti-citrullinated Histone H3 (e.g., targeting citrullination at R2, R8, R17) and a loading control (e.g., anti-Histone H3 or anti-β-actin).[22]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody to normalize the results.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for measuring the levels of histone citrullination at specific gene promoters.[22][23]
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
ChIP lysis buffer
-
Sonicator
-
Antibody against citrullinated histone H3
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting specific gene promoters
Procedure:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin with the anti-citrullinated histone H3 antibody overnight.
-
Add magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR using primers specific to the promoter regions of interest to quantify the enrichment of citrullinated histones.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound is a valuable research tool for investigating the biological roles of PAD enzymes and histone citrullination. Its ability to irreversibly inhibit PADs and consequently block histone citrullination has provided significant insights into the involvement of this post-translational modification in various physiological and pathological processes. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and related therapeutic areas. Further research into the specificity and off-target effects of this compound and the development of isoform-specific PAD inhibitors will continue to advance our understanding and facilitate the development of novel therapeutics.[24]
References
- 1. researchgate.net [researchgate.net]
- 2. Histone citrullination: a new target for tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epicypher.com [epicypher.com]
- 4. The investigation of cytotoxic and apoptotic activity of this compound on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PAD Inhibitor, this compound [sigmaaldrich.com]
- 9. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Haloacetamidine-based inactivators of protein arginine deiminase 4 (PAD4): evidence that general acid catalysis promotes efficient inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. abmole.com [abmole.com]
- 15. stemcell.com [stemcell.com]
- 16. This compound Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Suppression of colitis in mice by this compound: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for Analyzing Histone Citrullination in Chromatin Structure and Gene Regulation | Springer Nature Experiments [experiments.springernature.com]
- 23. Methods for analyzing histone citrullination in chromatin structure and gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
The Pan-PAD Inhibitory Profile of Cl-amidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cl-amidine is a potent, irreversible, pan-peptidylarginine deiminase (PAD) inhibitor that has garnered significant interest in the scientific community for its therapeutic potential in a range of diseases, including inflammatory conditions and cancer. This technical guide provides an in-depth overview of the pan-PAD inhibitory activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and effects on cellular signaling pathways.
Introduction to Peptidylarginine Deiminases (PADs) and this compound
Peptidylarginine deiminases are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins. This process, known as citrullination or deimination, plays a crucial role in various physiological processes. However, dysregulated PAD activity is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, lupus, ulcerative colitis, and various cancers, making PADs attractive therapeutic targets.
This compound is a haloacetamidine-based compound that acts as an irreversible inhibitor of multiple PAD isoforms.[1] It achieves this by covalently modifying a critical cysteine residue within the active site of the PAD enzymes.[2] Its broad-spectrum inhibitory activity has made it a valuable tool for investigating the biological roles of citrullination and a promising candidate for drug development.
Quantitative Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against several PAD isoforms. The following tables summarize the key quantitative data regarding its inhibitory potency.
Table 1: IC50 Values of this compound for Human PAD Isoforms
| PAD Isoform | IC50 (μM) |
| PAD1 | 0.8 |
| PAD3 | 6.2 |
| PAD4 | 5.9 |
Data sourced from MedchemExpress.[2][3]
Table 2: Inactivation Kinetics of this compound for Human PAD Isoforms
| PAD Isoform | k_inact / K_I (M⁻¹min⁻¹) |
| PAD1 | 37,000 |
| PAD2 | 1,200 |
| PAD3 | 2,000 |
| PAD4 | 13,000 |
Data sourced from STEMCELL Technologies.[4]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pan-PAD inhibitory activity of this compound.
In Vitro PAD Activity Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of this compound on PAD enzyme activity. A common method involves measuring the production of ammonia (B1221849), a byproduct of the citrullination reaction.
Materials:
-
Recombinant human PAD enzymes (PAD1, PAD2, PAD3, PAD4)
-
PAD Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM CaCl₂, 1 mM DTT)
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Ammonia detection reagent
-
This compound
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the PAD Assay Buffer, recombinant PAD enzyme, and either this compound or a vehicle control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the BAEE substrate.
-
Incubate the plate for a specific time (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution, such as EDTA, which chelates the calcium ions necessary for PAD activity.
-
Add the ammonia detection reagent according to the manufacturer's instructions and incubate.
-
Measure the absorbance or fluorescence using a plate reader to quantify the amount of ammonia produced.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cellular Histone Citrullination Assay (Western Blot)
This assay assesses the ability of this compound to inhibit PAD-mediated protein citrullination within a cellular context, often by examining the citrullination of histones.
Materials:
-
Cell line expressing PADs (e.g., HL-60 cells)
-
Cell culture medium and supplements
-
PAD activator (e.g., calcium ionophore A23187)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-citrullinated Histone H3 (CitH3) and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture the chosen cell line to the desired confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Induce PAD activity by treating the cells with a calcium ionophore like A23187.
-
Harvest the cells and lyse them using an appropriate lysis buffer to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against citrullinated histone H3.
-
Wash the membrane and then incubate it with the primary antibody against total histone H3 as a loading control.
-
Wash the membrane again and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of citrullinated histone H3.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound extends beyond direct enzyme inhibition, impacting various cellular signaling pathways. The following diagrams illustrate these pathways and the experimental logic used to investigate them.
References
The Discovery and Development of Cl-amidine: A Pan-PAD Inhibitor with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cl-amidine, chemically known as N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide, has emerged as a significant tool in the study of post-translational modifications and a potential therapeutic agent for a range of diseases. This haloacetamidine-based compound is a potent, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs), a family of calcium-dependent enzymes that catalyze the conversion of arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes, including gene regulation, inflammation, and the formation of neutrophil extracellular traps (NETs). Dysregulated PAD activity has been implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis and inflammatory bowel disease, various cancers, and sepsis, making PAD enzymes attractive therapeutic targets. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, with a focus on its application in research and drug development.
Mechanism of Action
This compound functions as an irreversible inhibitor of PAD enzymes by covalently modifying a critical cysteine residue within the enzyme's active site.[1] This modification effectively inactivates the enzyme, preventing it from catalyzing the conversion of arginine to citrulline. This compound exhibits broad-spectrum activity against multiple PAD isoforms.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against various PAD isoforms and its cytotoxic effects on different cancer cell lines have been extensively characterized. The following tables summarize the key quantitative data.
| PAD Isoform | IC50 (μM) | k_inact/K_I (M⁻¹min⁻¹) | Reference(s) |
| PAD1 | 0.8 | 37,000 | [1] |
| PAD2 | - | 1,200 | [1] |
| PAD3 | 6.2 | 2,000 | [1] |
| PAD4 | 5.9 | 13,000 | [1] |
| Cell Line | Cancer Type | IC50 (μM) | Reference(s) |
| HL-60 | Human leukemia | 0.25 | [1] |
| MCF-7 | Human breast cancer | 0.05 | [1] |
| HT-29 | Human colon cancer | 1 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound.
Caption: PAD4 signaling pathway in NETosis and its inhibition by this compound.
Caption: this compound's effect on the p53 pathway.
Caption: Western blot workflow for detecting histone citrullination.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Assays
1. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
2. Western Blot for Detection of Citrullinated Histones
-
Objective: To assess the inhibition of histone citrullination by this compound.
-
Materials:
-
Cells or tissues treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against citrullinated histone H3 (e.g., anti-citH3)
-
Primary antibody for a loading control (e.g., anti-Histone H3 or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse the cells or homogenize the tissues in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against citrullinated histone H3 (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
In Vivo Models
1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of inflammatory bowel disease.
-
Animal Model: C57BL/6 mice (8-12 weeks old).
-
Induction of Colitis: Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 days.
-
Treatment Protocol:
-
Prophylactic: Administer this compound (e.g., 10-50 mg/kg, i.p. or oral gavage) daily, starting from day 0 of DSS administration.
-
Therapeutic: Begin this compound administration after the onset of clinical signs of colitis (e.g., day 3-4).
-
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and presence of blood in the stool. Assign a score from 0 to 4 for each parameter.
-
Colon Length: At the end of the experiment, sacrifice the mice and measure the length of the colon. Inflammation typically leads to colon shortening.
-
Histology: Fix a portion of the colon in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score the sections for inflammation, crypt damage, and ulceration.
-
-
Outcome Measures: Compare DAI scores, colon length, and histological scores between the vehicle-treated and this compound-treated groups.
2. Collagen-Induced Arthritis (CIA) in Mice
-
Objective: To assess the effect of this compound on the development and severity of autoimmune arthritis.
-
Animal Model: DBA/1J mice (8-10 weeks old).
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site on the tail.
-
-
Treatment Protocol: Administer this compound (e.g., 10-50 mg/kg, i.p.) daily, starting from the day of the primary immunization (prophylactic) or after the onset of arthritis (therapeutic).
-
Assessment of Arthritis:
-
Clinical Scoring: Visually score each paw for signs of inflammation (redness and swelling) on a scale of 0 to 4. The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the paws using a caliper.
-
-
Outcome Measures: Compare the mean arthritis scores and paw thickness between the vehicle-treated and this compound-treated groups over time.
3. Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
-
Objective: To investigate the protective effects of this compound in a polymicrobial sepsis model.
-
Animal Model: C57BL/6 mice (8-12 weeks old).
-
Induction of Sepsis:
-
Anesthetize the mouse.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum once or twice with a 22-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal matter.
-
Return the cecum to the peritoneal cavity and close the incision.
-
-
Treatment Protocol: Administer this compound (e.g., 50 mg/kg, s.c. or i.p.) 1 hour before or after the CLP procedure.
-
Assessment:
-
Survival: Monitor the survival of the mice for a set period (e.g., 7 days).
-
Bacterial Load: Collect peritoneal lavage fluid and blood to determine bacterial counts.
-
Cytokine Levels: Measure the levels of pro-inflammatory and anti-inflammatory cytokines in the serum and peritoneal fluid using ELISA.
-
-
Outcome Measures: Compare the survival rates, bacterial loads, and cytokine levels between the vehicle-treated and this compound-treated groups.
Synthesis of this compound
Conclusion
This compound has proven to be a valuable research tool for investigating the roles of PAD enzymes and citrullination in health and disease. Its ability to irreversibly inhibit PADs has allowed for the elucidation of their involvement in a wide range of cellular processes. Furthermore, the promising results observed in various preclinical disease models highlight the therapeutic potential of PAD inhibition. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies, offering detailed protocols and a summary of its key properties. Further research into the development of more isoform-selective PAD inhibitors and the clinical translation of these findings holds great promise for the treatment of numerous debilitating diseases.
References
Cl-amidine's Impact on Gene Expression Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cl-amidine, a potent, irreversible pan-inhibitor of protein arginine deiminases (PADs), has emerged as a critical tool in understanding the epigenetic regulation of gene expression. By preventing the conversion of arginine residues to citrulline on histone and non-histone proteins, this compound modulates chromatin structure and the binding of transcription factors, thereby influencing a multitude of cellular processes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on gene expression, and detailed experimental protocols for its application in research settings. The information is intended to support researchers, scientists, and drug development professionals in leveraging this compound to explore novel therapeutic strategies targeting diseases with epigenetic dysregulation, such as cancer and autoimmune disorders.
Introduction: The Role of Protein Arginine Deiminases in Gene Expression
Protein arginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of citrullination.[1] This process involves the conversion of a positively charged arginine residue to a neutral citrulline, leading to significant alterations in protein structure and function.[2] Within the nucleus, the primary substrates for PADs are histone proteins, particularly histones H3 and H4.
Citrullination of histones, mediated predominantly by PAD2 and PAD4, can have profound effects on gene expression.[2] By neutralizing the positive charge of arginine residues on histone tails, citrullination can weaken the interaction between histones and DNA, leading to a more relaxed chromatin structure.[2] This "open" chromatin state facilitates the access of transcriptional machinery, including RNA polymerase II and transcription factors, to gene promoter and enhancer regions, thereby promoting gene expression.[2]
Conversely, PAD-mediated citrullination can also contribute to gene repression by interfering with other post-translational modifications, such as arginine methylation, which is often associated with active transcription.[2] The interplay between citrullination and other histone modifications like acetylation and phosphorylation creates a complex regulatory network that fine-tunes gene expression in response to various cellular signals.[2]
Dysregulation of PAD activity has been implicated in a range of diseases, including cancer, autoimmune conditions like rheumatoid arthritis, and neurodegenerative disorders.[2] Consequently, PAD enzymes have become attractive therapeutic targets, and small molecule inhibitors like this compound are invaluable for both studying their biological roles and developing novel treatments.
This compound: Mechanism of Action
This compound is a haloacetamidine-based compound that acts as an irreversible inhibitor of multiple PAD isozymes.[3][4] It functions by covalently modifying a critical cysteine residue within the active site of the PAD enzyme, thereby rendering it inactive.[5] This broad-spectrum inhibition of PADs prevents the citrullination of a wide array of protein substrates, including histones.
The inhibition of histone citrullination by this compound has several downstream consequences for gene expression regulation:
-
Alteration of Chromatin Structure: By preventing the neutralization of positive charges on histone tails, this compound helps maintain a more condensed chromatin state, which can restrict the access of transcription factors and RNA polymerase to DNA.[6]
-
Modulation of Transcription Factor Activity: The activity of non-histone proteins, including transcription factors, can also be regulated by citrullination. By inhibiting PADs, this compound can indirectly influence the DNA-binding affinity and transactivation potential of these factors.
-
Crosstalk with Other Epigenetic Marks: this compound treatment can lead to an increase in histone arginine methylation, as the substrate arginine residues are no longer being converted to citrulline.[5] This can further impact the transcriptional landscape of the cell.
Quantitative Impact of this compound on Gene Expression
The inhibitory effect of this compound on PAD enzymes and its subsequent impact on gene expression have been quantified in numerous studies.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 0.8 µM | PAD1 | [4][7] |
| 6.2 µM | PAD3 | [4][7] | |
| 5.9 µM | PAD4 | [4][7] | |
| kinact/KI | 13,000 M-1min-1 | PAD4 | [4][7] |
| Cytotoxicity (IC50) | 0.25 µM | Human Leukemia (HL-60) | [3] |
| 0.05 µM | Breast Cancer (MCF7) | [3] | |
| 1 µM | Colon Cancer (HT-29) | [3] |
| Gene | Effect of this compound Treatment | Cell Line/Model | Reference |
| TP53 | Upregulation | Ovarian Cancer Cells | [8] |
| CDKN1A (p21) | Upregulation | Ovarian Cancer Cells | [8] |
| p21 | Upregulation (p53-dependent) | U2OS Osteosarcoma Cells | [5] |
| GADD45 | Upregulation | U2OS Osteosarcoma Cells | [9] |
| PUMA | Upregulation | U2OS Osteosarcoma Cells | [9] |
| Nanog | Downregulation | Mouse Embryonic Stem Cells | [10] |
| Tcl1 | Downregulation | Mouse Embryonic Stem Cells | [10] |
| Prickle1 | Upregulation | Mouse Embryonic Stem Cells | [10] |
| EphA1 | Upregulation | Mouse Embryonic Stem Cells | [10] |
| Wnt8a | Upregulation | Mouse Embryonic Stem Cells | [10] |
| miR-16 | Upregulation | Cancer Cells | [4][7] |
| miR-21 | Downregulation in Extracellular Vesicles | Pancreatic Cancer Cells | [11][12] |
| miR-126 | Upregulation in Extracellular Vesicles | Pancreatic Cancer Cells | [11][12] |
| miR-221 | Downregulation in Extracellular Vesicles | Pancreatic Cancer Cells | [11][12] |
| iNOS | Downregulation (transcriptionally) | Dendritic Cells | [13][14] |
| PAD4 mRNA | 48.6% reduction | Rat Intestinal Tissue (in vivo) | [15] |
| Interferon-regulated genes | Downregulation | Mouse Bone Marrow | [16] |
Signaling Pathways Modulated by this compound
This compound's influence on gene expression is mediated through several key signaling pathways.
The p53 Tumor Suppressor Pathway
A significant body of evidence indicates that this compound can activate the p53 signaling pathway.[8][9] By inhibiting PAD4, which can act as a corepressor of p53, this compound treatment leads to the upregulation of p53 itself and its downstream target genes, such as the cyclin-dependent kinase inhibitor p21 (CDKN1A), GADD45, and the pro-apoptotic protein PUMA.[8][9] This activation of the p53 pathway contributes to the pro-apoptotic and cell cycle arrest effects of this compound observed in various cancer cell lines.[8][17]
Caption: this compound activates the p53 pathway by inhibiting PAD4.
Inflammatory Signaling Pathways
This compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways. In human gingival fibroblasts, this compound was shown to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the JNK/MAPK and NF-κB pathways.[18] It achieves this by downregulating MyD88 expression and preventing the nuclear translocation of the NF-κB p65 subunit.[18] Furthermore, this compound can upregulate the Nrf2 signaling pathway, which is involved in the antioxidant response.[18] In dendritic cells, this compound suppresses the expression of inducible nitric oxide synthase (iNOS) by inhibiting STAT activation.[13][14]
Caption: this compound inhibits pro-inflammatory signaling pathways.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., cancer cell lines, immune cells) in appropriate culture vessels and media. Allow cells to adhere and reach a desired confluency (typically 50-70%).
-
This compound Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, flow cytometry).
Caption: General workflow for cell treatment with this compound.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Extract total RNA from this compound-treated and control cells using a commercial RNA isolation kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system. Prepare a reaction mixture containing cDNA template, gene-specific primers, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of target genes. Normalize the expression data to a stable housekeeping gene (e.g., GAPDH, ACTB). The 2-ΔΔCt method is commonly used for relative quantification.
Western Blotting for Histone Citrullination
-
Histone Extraction: Isolate histones from this compound-treated and control cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for citrullinated histone H3 (e.g., anti-citrullinated H3R2+R8+R17) or other citrullinated proteins.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3).
Conclusion and Future Directions
This compound has proven to be an indispensable pharmacological tool for elucidating the role of protein citrullination in gene expression regulation. Its ability to inhibit PAD enzymes and consequently alter the epigenetic landscape has provided valuable insights into the molecular mechanisms underlying various physiological and pathological processes. The data summarized in this guide underscore the profound impact of this compound on cancer cell proliferation, apoptosis, and inflammatory responses, primarily through the modulation of key signaling pathways like p53 and NF-κB.
Future research should focus on leveraging the knowledge gained from studies with this compound to develop more isozyme-specific PAD inhibitors. Such inhibitors would allow for a more precise dissection of the roles of individual PAD enzymes in gene regulation and disease, potentially leading to therapeutic agents with improved efficacy and reduced off-target effects. Furthermore, the application of high-throughput screening and multi-omics approaches in combination with this compound treatment will undoubtedly uncover novel gene regulatory networks and therapeutic targets for a wide range of human diseases.
References
- 1. Council on Undergraduate Research (CUR) - Peptidylarginine Deiminase 4 Inhibitor this compound and Rapamycin Exhibit Synergistic Anticancer Effects on Endometrioid Adenocarcinoma Cells [ncur.secure-platform.com]
- 2. news-medical.net [news-medical.net]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regulation of p53 Target Gene Expression by Peptidylarginine Deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential role for PADI-mediated histone citrullination in preimplantation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. "this compound and Rapamycin Combination as a Novel Synergistic Co-therapy" by Victoria Walden [digitalcommons.longwood.edu]
- 9. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. babraham.ac.uk [babraham.ac.uk]
- 11. Peptidylarginine Deiminase Inhibitor Application, Using this compound, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptidylarginine Deiminase Inhibitor Application, Using this compound, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures | MDPI [mdpi.com]
- 13. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 16. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suppression of colitis in mice by this compound: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Understanding the structure-activity relationship of Cl-amidine
An In-depth Technical Guide to the Structure-Activity Relationship of Cl-amidine
Introduction
This compound is a first-generation, irreversible pan-inhibitor of Protein Arginine Deiminases (PADs), a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine to citrulline.[1][2] This process, known as citrullination or deimination, alters the charge and structure of proteins, impacting a wide range of physiological and pathological processes.[3][4] Dysregulated PAD activity is implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and lupus, various cancers, and inflammatory conditions.[5][6][7] this compound, by covalently modifying a critical cysteine residue in the enzyme's active site, serves as a crucial chemical probe for studying the biological roles of PADs and as a foundational scaffold for developing next-generation, isozyme-selective inhibitors.[8][9] This guide provides a detailed examination of the structure-activity relationship (SAR) of this compound, its mechanism of action, affected signaling pathways, and the experimental protocols used for its evaluation.
Mechanism of Action: Irreversible Inhibition
This compound is designed as an activity-based probe, structurally mimicking the natural PAD substrate, benzoyl-L-arginine amide (BAA).[1][9] Its mechanism involves the irreversible inactivation of PAD enzymes through the covalent modification of a key cysteine residue (Cys645 in PAD4) within the active site.[1][8] The process is calcium-dependent, meaning this compound only targets PAD enzymes that are in their active, calcium-bound conformation.[9][10]
The core of its inhibitory action lies in the haloacetamidine "warhead." The chlorine atom acts as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by the active site cysteine.[1] This results in the formation of a stable covalent bond, permanently inactivating the enzyme.[9]
Core Structure-Activity Relationship (SAR)
The development of potent and selective PAD inhibitors has largely been driven by systematic modifications to the this compound scaffold. The key structural features influencing its activity are the haloacetamidine warhead, the N-terminal benzoyl group, and the C-terminal amide.
-
The Haloacetamidine Group : The identity of the halogen on the acetamidine (B91507) group is critical for potency. This compound is significantly more potent than its fluorine-containing counterpart, F-amidine.[1] This is attributed to chlorine being a better leaving group than fluorine, which facilitates the nucleophilic attack by the active site cysteine.[1] The inactivation efficiency (kinact/KI) of this compound against PAD4 is approximately 4.3-fold higher than that of F-amidine.[10]
-
N-Terminal Benzoyl Group Modifications : Modifications to the benzoyl ring have led to the development of second-generation inhibitors with improved potency and selectivity.
-
Ortho-substitution : The addition of a carboxylate group at the ortho-position of the benzoyl ring (creating o-Cl-amidine and o-F-amidine) dramatically enhances inhibitory activity.[6][9] For instance, o-F-amidine is 65-fold more potent than F-amidine and displays a 6-fold preference for inhibiting PAD1.[6] This modification is thought to improve binding affinity within the active site.[11]
-
Benzimidazole (B57391) Derivatives : Replacing the benzoyl group with a benzimidazole scaffold has been explored to generate isozyme-selective inhibitors. This strategy led to the development of compounds with over 100-fold increases in potency and selectivity for PAD2.[12][13]
-
-
C-Terminal Amide Modifications : The C-terminal amide bond of this compound is susceptible to proteolytic degradation.[11][14] To improve metabolic stability, bioisosteric replacement of this amide has been investigated.
-
Tetrazole Analogs : Replacing the C-terminal amide with a tetrazole ring, a known bioisostere, resulted in potent analogs with enhanced stability.[5][11][14] Certain tetrazole derivatives, such as biphenyl (B1667301) tetrazole tert-butyl this compound, not only showed increased potency but also exhibited enhanced cell-killing effects in cancer cell lines.[5][15]
-
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its key analogs against the active PAD isozymes is summarized below. These values highlight the pan-inhibitory nature of this compound and the gains in potency and selectivity achieved through structural modifications.
| Inhibitor | Target Isozyme | IC50 (µM) | kinact/KI (M-1min-1) | Reference(s) |
| This compound | PAD1 | 0.8 | 37,000 | [2][8][16][17] |
| PAD2 | - | 1,200 | [16] | |
| PAD3 | 6.2 | 2,000 | [2][8][16][17] | |
| PAD4 | 5.9 | 13,000 | [8][10][16][17] | |
| F-amidine | PAD1 | 29.5 | - | [2] |
| PAD3 | ~350 | - | [2] | |
| PAD4 | 21.6 | 3,000 | [2][10] | |
| YW3-56 | PAD4 | 1-5 | - | [9][18] |
| o-F-amidine | PAD1 | - | 195,000 | [6] |
| TDFA | PAD4 | - | - | [9] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting citrullination, which in turn modulates multiple downstream signaling pathways, primarily related to inflammation and cell fate.
-
Inhibition of NETosis : Neutrophil Extracellular Trap (NET) formation, or NETosis, is a process where neutrophils release a web of decondensed chromatin to trap pathogens. This process requires PAD4-mediated citrullination of histones (e.g., H3).[6] this compound is a potent inhibitor of NETosis by preventing histone citrullination, a mechanism with therapeutic implications for sepsis and autoimmune diseases.[6][8][19]
-
Modulation of Inflammatory Signaling : this compound has demonstrated anti-inflammatory properties by modulating key signaling cascades in immune and stromal cells.[20]
-
NF-κB and MAPK Pathways : In human gingival fibroblasts stimulated with lipopolysaccharide (LPS), this compound inhibits inflammation by suppressing MyD88 expression, subsequent NF-κB activation, and JNK phosphorylation.[20]
-
STAT Pathway : In dendritic cells, this compound suppresses the expression of inducible nitric oxide synthase (iNOS) by attenuating the phosphorylation of STAT proteins, a pathway distinct from NF-κB or MAPK signaling in this context.[21][22]
-
Nrf2 Pathway : this compound can also upregulate the expression of the antioxidant proteins Nrf2 and Ho-1, contributing to its anti-inflammatory effects.[20]
-
-
Induction of Apoptosis : this compound can induce apoptosis in various cell types, including cancer cells and inflammatory cells.[8][23] This effect may be mediated in part through the upregulation of p53.[6] By promoting the apoptosis of activated inflammatory cells, this compound can help resolve inflammation, as demonstrated in a mouse model of colitis.[6][23]
Experimental Protocols
The characterization of this compound and its analogs relies on a set of standardized in vitro and cell-based assays.
Protocol 1: In Vitro PAD Enzyme Inhibition Assay (Colorimetric)
This assay measures PAD activity by detecting the ammonia (B1221849) released during the conversion of an artificial substrate to citrulline. The ammonia is used by glutamate (B1630785) dehydrogenase (GDH) to convert α-ketoglutarate to glutamate, which oxidizes NADH to NAD+. The decrease in NADH is monitored by absorbance at 340 nm.[17]
-
Reagents and Materials :
-
Recombinant human PAD isozymes (PAD1, PAD2, PAD3, PAD4)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)[24]
-
Assay Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 5 mM DTT[17][25]
-
Detection Mix: Glutamate Dehydrogenase (GDH), α-ketoglutarate, NADH[17]
-
384-well UV-transparent microplate
-
Spectrophotometer plate reader
-
-
Procedure :
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the PAD enzyme, assay buffer, and the test inhibitor (or DMSO for control).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Initiate the reaction by adding the BAEE substrate and the detection mix to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 30 minutes.
-
Calculate the initial reaction rates from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[17]
-
Protocol 2: Cell-Based Inhibition of Histone Citrullination
This Western blot-based assay assesses the ability of an inhibitor to block PAD-mediated protein citrullination within a cellular context.[24]
-
Reagents and Materials :
-
Cell line expressing PADs (e.g., HL-60 cells differentiated into granulocytes)[24]
-
Cell culture medium and supplements
-
PAD activator (e.g., calcium ionophore A23187 or PMA)[24][25]
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Primary antibodies: Anti-citrullinated Histone H3 (CitH3), Anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
-
-
Procedure :
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour.
-
Stimulate PAD activity by adding a calcium ionophore (e.g., 5 µM A23187) and incubate for the desired time (e.g., 4 hours).[25]
-
Wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an anti-total H3 antibody to confirm equal loading.
-
Quantify band intensities to determine the extent of inhibition of histone citrullination.[24]
-
Conclusion
The study of this compound has been foundational to understanding the role of protein citrullination in health and disease. Its structure-activity relationship reveals critical insights for drug design: the necessity of an efficient haloacetamidine warhead for irreversible inhibition, the potential to enhance potency and selectivity via N-terminal modifications, and the importance of improving metabolic stability through C-terminal bioisosteric replacement. While this compound itself is a valuable pan-PAD inhibitor and chemical probe, the SAR knowledge derived from its scaffold continues to guide the development of highly potent and, crucially, isozyme-selective PAD inhibitors. These next-generation compounds will be indispensable tools for dissecting the specific functions of each PAD enzyme and hold significant promise as targeted therapeutics for a host of inflammatory, autoimmune, and oncological diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of tetrazole analogs of this compound as protein arginine deiminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of this compound as Protein Arginine Deiminase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of this compound as Protein Arginine Deiminase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. stemcell.com [stemcell.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. This compound confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 20. This compound attenuates lipopolysaccharide-induced inflammation in human gingival fibroblasts via the JNK/MAPK, NF-κB, and Nrf2 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Suppression of colitis in mice by this compound: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Cl-amidine: A Technical Guide to its Modulation of Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cl-amidine and its role in the modulation of inflammatory responses. This compound is a potent, irreversible pan-inhibitor of Protein Arginine Deiminases (PADs), enzymes that play a crucial role in the inflammatory process through protein citrullination.[1] This document details the mechanism of action of this compound, its effects on key inflammatory signaling pathways, and provides experimental protocols for its use in research settings.
Core Mechanism of Action: Inhibition of Peptidylarginine Deiminases (PADs)
This compound's primary mechanism of action is the irreversible inactivation of PAD enzymes.[1][2] PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins.[1] This process, known as citrullination or deimination, alters the structure and charge of proteins, thereby impacting their function. In the context of inflammation, citrullination of proteins like histones is a key step in the formation of Neutrophil Extracellular Traps (NETs), which are involved in the innate immune response but can also contribute to tissue damage and chronic inflammation.[2][3]
This compound covalently modifies a critical cysteine residue in the active site of PADs, rendering them inactive.[2] By inhibiting PADs, this compound effectively blocks protein citrullination, thereby preventing the formation of NETs and modulating downstream inflammatory signaling.[2][3][4]
Modulation of Key Inflammatory Signaling Pathways
This compound has been shown to modulate several critical signaling pathways involved in the inflammatory response. These include the NF-κB, MAPK, STAT, and Nrf2 pathways.
NF-κB and MAPK Signaling Pathways
In models of lipopolysaccharide (LPS)-induced inflammation, this compound has been demonstrated to suppress the activation of the NF-κB and JNK/MAPK signaling pathways.[5] It achieves this by inhibiting LPS-induced MyD88 expression, which is an upstream adapter protein crucial for TLR4 signaling.[5] This leads to reduced NF-κB activation and JNK phosphorylation, ultimately resulting in decreased production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[3][5]
DOT script for NF-κB and MAPK Signaling Inhibition by this compound
Caption: Inhibition of NF-κB and MAPK signaling by this compound.
STAT Signaling Pathway
This compound has also been found to suppress the activation of the STAT signaling pathway.[6] In dendritic cells stimulated with LPS, this compound treatment leads to decreased phosphorylation of STAT proteins.[6] This inhibition of STAT activation contributes to the suppression of inducible nitric oxide synthase (iNOS) expression and subsequent nitric oxide (NO) production, both of which are key mediators of inflammation.[6][7]
DOT script for STAT Signaling Inhibition by this compound
Caption: Inhibition of STAT signaling by this compound.
Nrf2 Signaling Pathway
Interestingly, this compound has been shown to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), key components of the antioxidant response.[5] This suggests that in addition to its direct anti-inflammatory effects, this compound may also contribute to the resolution of inflammation by enhancing cellular antioxidant defenses.[5]
DOT script for Nrf2 Signaling Upregulation by this compound
Caption: Upregulation of Nrf2 signaling by this compound.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data on the inhibitory potency of this compound and its effects on inflammatory markers from various studies.
Table 1: Inhibitory Potency of this compound against PAD Isozymes
| PAD Isozyme | IC50 (μM) | Noteworthy Characteristics |
| PAD1 | 0.8 | Most potently inhibited isozyme by this compound.[1] |
| PAD2 | - | While a pan-inhibitor, specific IC50 for PAD2 is less consistently reported.[1] |
| PAD3 | 6.2 | Moderate inhibition.[1] |
| PAD4 | 5.9 | Widely studied in the context of cancer and inflammation.[1] |
Table 2: Effect of this compound on Cytokine Production and Inflammatory Markers
| Model System | Inflammatory Stimulus | Marker | This compound Concentration/Dose | % Reduction (approx.) | Reference |
| Dendritic Cells | LPS | NO Production | 200 μM | 85% | [6] |
| Dendritic Cells | LPS | iNOS Expression | 200 μM | 80% | [6] |
| Hemorrhagic Shock Rats | - | IL-6 | - | 31.8% | [4] |
| Hemorrhagic Shock Rats | - | TNF-α | - | 45.4% | [4] |
| LPS-induced Endometritis Rats | LPS | IL-1β | - | 31% | [3] |
| Collagen-Induced Arthritis Mice | Collagen | Disease Activity Score | 50 mg/kg/day | 55% | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Experiment: Inhibition of NO Production in Dendritic Cells
Objective: To determine the effect of this compound on nitric oxide (NO) production in LPS-stimulated dendritic cells (DCs).
Materials:
-
Bone marrow-derived dendritic cells (BMDCs)
-
RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 20 ng/mL GM-CSF
-
Lipopolysaccharide (LPS) from E. coli
-
This compound hydrochloride
-
Griess Reagent System
-
96-well culture plates
Procedure:
-
Culture BMDCs at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 μM) for 1 hour.
-
Stimulate the cells with LPS (0.1 μg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of nitrite, a stable product of NO, in the supernatants using the Griess Reagent System according to the manufacturer's instructions.
-
Read the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated control.
DOT script for In Vitro Experimental Workflow
Caption: Workflow for in vitro inhibition of NO production assay.
In Vivo Experiment: Murine Sepsis Model
Objective: To evaluate the effect of this compound on survival and inflammatory markers in a cecal ligation and puncture (CLP) model of sepsis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound hydrochloride
-
Sterile saline
-
Surgical instruments
-
Anesthetics (e.g., isoflurane)
-
ELISA kits for cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Administer this compound (e.g., 50 mg/kg) or vehicle (saline) subcutaneously to mice 1 hour prior to surgery.
-
Anesthetize the mice and perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve and puncture it with a needle (e.g., 21-gauge) to induce polymicrobial sepsis.
-
Close the abdominal incision in two layers.
-
Administer fluid resuscitation (e.g., 1 mL sterile saline subcutaneously).
-
Monitor the mice for survival over a period of 7-10 days.
-
For mechanistic studies, a separate cohort of mice can be euthanized at a specific time point (e.g., 24 hours) post-CLP.
-
Collect peritoneal lavage fluid and blood samples to measure cytokine levels using ELISA.
-
Tissues can also be harvested for histological analysis or Western blotting to assess markers of inflammation and tissue damage.
DOT script for In Vivo Experimental Workflow
Caption: Workflow for in vivo murine sepsis model.
Conclusion
This compound represents a promising therapeutic agent for the modulation of inflammatory responses. Its ability to irreversibly inhibit PAD enzymes and subsequently block protein citrullination and NET formation provides a targeted approach to dampening excessive inflammation. Furthermore, its influence on key signaling pathways, including NF-κB, MAPK, and STAT, underscores its multifaceted anti-inflammatory properties. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in a variety of inflammatory and autoimmune diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 5. This compound attenuates lipopolysaccharide-induced inflammation in human gingival fibroblasts via the JNK/MAPK, NF-κB, and Nrf2 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
The Multifaceted Role of Cl-amidine in Triggering Cancer Cell Apoptosis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms underlying Cl-amidine-induced apoptosis in cancer cells. This compound, a pan-peptidylarginine deiminase (PAD) inhibitor, has emerged as a promising agent in oncology research by demonstrating its capability to trigger programmed cell death across a spectrum of cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the signaling pathways, quantitative data on its apoptotic effects, and detailed experimental protocols for key assays.
Executive Summary
This compound exerts its pro-apoptotic effects through a multi-pronged approach, primarily by inhibiting PAD enzymes. This inhibition leads to the activation of the p53 tumor suppressor pathway and modulation of the intrinsic mitochondrial apoptosis pathway. Key events include the depolarization of the mitochondrial membrane and a complex interplay with Bcl-2 family proteins. Notably, in some cancer cell types, this compound-induced apoptosis appears to be independent of caspase-3 activation, suggesting the involvement of alternative executioner pathways. Furthermore, emerging evidence points towards a connection between this compound, autophagy, and apoptosis, adding another layer of complexity to its mode of action. This guide synthesizes the current understanding of these processes, supported by quantitative data and detailed methodologies to facilitate further research in this promising area of cancer therapeutics.
Quantitative Analysis of this compound's Apoptotic Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values and observed apoptosis rates are summarized below.
| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | Key Observations |
| U-87 MG | Glioblastoma | 24 | 256.09 | Induces apoptosis through mitochondrial depolarization, independent of caspase-3 activation.[1][2] |
| 48 | 150.40 | Late apoptotic effects increased 2.5-fold compared to control.[1] | ||
| A549 | Non-small cell lung cancer | 24 | 225.30 | Shows significant anti-proliferative and apoptotic effects. |
| 48 | 135.20 | Increased late apoptotic effect observed at the IC50 concentration.[3] | ||
| TK6 | Lymphoblastoid | 24 | Not specified | Dose-dependent induction of apoptosis.[4] |
| HT29 | Colorectal adenocarcinoma | 24 | Not specified | Relatively resistant to this compound-induced apoptosis compared to TK6 cells. |
| MCF10DCIS | Breast cancer | Not specified | Not specified | Induces apoptosis in a dose-dependent manner. |
| Panc-1 | Pancreatic ductal adenocarcinoma | Not specified | Not specified | Modulates expression of microRNAs involved in proliferation and apoptosis.[5][6][7][8] |
| MiaPaCa-2 | Pancreatic ductal adenocarcinoma | Not specified | Not specified | Modulates expression of microRNAs involved in proliferation and apoptosis.[5][6][7][8] |
Signaling Pathways of this compound-Induced Apoptosis
This compound initiates a cascade of signaling events that culminate in apoptosis. The primary mechanism involves the inhibition of PADs, which post-translationally convert arginine to citrulline in proteins.
PAD Inhibition and p53 Activation
Inhibition of PADs by this compound leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can then transcriptionally upregulate pro-apoptotic genes, including members of the Bcl-2 family, to initiate the mitochondrial apoptosis pathway.
Intrinsic Mitochondrial Apoptosis Pathway
A key downstream effect of p53 activation is the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway. This compound treatment has been shown to alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family. This shift favors the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of executioner caspases (though caspase-3 activation is not always observed).
Crosstalk with Autophagy
Recent studies suggest a link between this compound, autophagy, and apoptosis in cancer cells. Autophagy, a cellular recycling process, can either promote cell survival or contribute to cell death depending on the context. This compound has been observed to modulate the expression of key autophagy-related proteins like Beclin-1 and LC3. The precise nature of this interplay and its impact on apoptosis is an active area of investigation.
Detailed Experimental Protocols
Cell Viability Assay (WST-1)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Mitochondrial Membrane Potential Assay (JC-1)
Objective: To assess changes in mitochondrial membrane potential as an indicator of early apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
JC-1 reagent
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in complete medium at 1 x 10⁶ cells/mL.
-
Add JC-1 staining solution to the cells at a final concentration of 2 µM.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Centrifuge the cells and wash with assay buffer.
-
Resuspend the cells in assay buffer.
-
Analyze immediately by flow cytometry, detecting green fluorescence (JC-1 monomers, indicating depolarized mitochondria) and red fluorescence (JC-1 aggregates, indicating polarized mitochondria).
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-3 activity assay kit (fluorometric or colorimetric)
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Treat cells with this compound as previously described.
-
Harvest the cells and lyse them according to the kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
Add an equal amount of protein from each sample to the wells of a microplate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the relative caspase-3 activity compared to the control.
Conclusion and Future Directions
This compound represents a compelling candidate for further investigation as an anti-cancer therapeutic. Its ability to induce apoptosis through multiple, interconnected pathways highlights its potential to overcome resistance mechanisms that plague conventional chemotherapies. Future research should focus on elucidating the precise molecular players in the caspase-independent cell death pathway observed in some cancers, as well as dissecting the complex relationship between this compound-induced autophagy and apoptosis. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the therapeutic potential of this compound in preclinical cancer models. This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the apoptotic potential of this compound for the treatment of cancer.
References
- 1. The investigation of cytotoxic and apoptotic activity of this compound on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The investigation of cytotoxic and apoptotic activity of this compound on the human U-87 MG glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Heterocyclic amine induced apoptotic response in the human lymphoblastoid cell line TK6 is linked to mismatch repair status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptidylarginine Deiminase Inhibitor Application, Using this compound, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 8. Peptidylarginine Deiminase Inhibitor Application, Using this compound, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Cl-amidine: A Pan-PAD Inhibitor with Therapeutic Potential in Autoimmune Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Protein arginine deiminases (PADs) and the post-translational modification they catalyze, citrullination, have emerged as key players in the pathogenesis of various autoimmune diseases. The dysregulation of PAD activity leads to the generation of citrullinated proteins, which can act as autoantigens, break immune tolerance, and contribute to chronic inflammation. Cl-amidine, a bioavailable, irreversible pan-PAD inhibitor, has garnered significant attention as a powerful research tool and a potential therapeutic agent for these conditions. This guide provides a comprehensive overview of this compound's mechanism of action, its application in preclinical models of autoimmune diseases, and detailed experimental protocols for its use in a research setting.
Introduction to this compound and its Mechanism of Action
This compound, N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide, is a haloacetamidine-based compound that acts as a mechanism-based inactivator of PAD enzymes.[1][2] It irreversibly inhibits PADs by covalently modifying a critical cysteine residue within the enzyme's active site.[3] This inhibition prevents the conversion of arginine residues to citrulline on target proteins. This compound exhibits inhibitory activity against multiple PAD isoforms, making it a "pan-PAD" inhibitor.[4]
The Role of PAD Enzymes and Citrullination in Autoimmunity
PADs are a family of calcium-dependent enzymes that play a role in various physiological processes.[1] However, their overactivation is implicated in the pathology of several autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS).[1][5] The citrullination of proteins can lead to:
-
Generation of Neoantigens: Altered protein structure can create novel epitopes that are recognized as foreign by the immune system, leading to the production of autoantibodies. A prime example is the presence of anti-citrullinated protein antibodies (ACPAs) in RA.[2]
-
Induction of NETosis: The formation of neutrophil extracellular traps (NETs), a process involving the release of decondensed chromatin from neutrophils, is dependent on PAD4-mediated citrullination of histones.[6][7] Excessive NETosis is a source of autoantigens and pro-inflammatory mediators in diseases like SLE.[8][9]
-
Inflammatory Signaling: Citrullination can modulate the function of various proteins involved in inflammatory pathways.
By inhibiting PADs, this compound effectively mitigates these pathological processes, making it a valuable tool for studying and potentially treating autoimmune disorders.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| PAD Isoform | IC50 (μM) | Reference(s) |
| PAD1 | 0.8 | [4] |
| PAD2 | 1.2 (kinact/KI = 1,200 M-1min-1) | [10] |
| PAD3 | 6.2 | [4] |
| PAD4 | 5.9 | [4] |
Table 2: Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Model of Rheumatoid Arthritis
| Parameter | Treatment Group | Result | % Reduction vs. Control | Reference(s) |
| Clinical Disease Activity Score | 1 mg/kg/day | Reduced Score | 42% | [11] |
| 10 mg/kg/day | Reduced Score | 53% | [11] | |
| 50 mg/kg/day | Reduced Score | 55% | [11] | |
| Synovial Citrullination | 1, 10, or 50 mg/kg/day | Reduced Citrulline Content | Significant Reduction | [2] |
| Serum Citrulline Content | 1, 10, or 50 mg/kg/day | Reduced Citrulline Content | Significant Reduction | [2] |
| Anti-mouse Type II Collagen IgG2a Abs | 1, 10, or 50 mg/kg/day | Decreased Levels | ~50% | [2] |
Table 3: Efficacy of this compound in Murine Models of Systemic Lupus Erythematosus (SLE)
| Animal Model | Parameter | Treatment Group (Dose) | Result | Reference(s) |
| New Zealand Mixed (NZM) Mice | NET Formation | 10 mg/kg/day | Inhibited in vivo | [8][12] |
| Glomerular IgG Deposition | 10 mg/kg/day | Reduced | [8][12] | |
| Endothelium-dependent Vasorelaxation | 10 mg/kg/day | Improved | [12] | |
| MRL/lpr Mice | Proteinuria | 10 mg/kg/day | Reduced | [9] |
| Kidney Immune Complex Deposition | 10 mg/kg/day | Reduced | [9] | |
| Skin Disease | 10 mg/kg/day | Protected Against | [9] |
Table 4: Efficacy of this compound in a Dextran Sulfate Sodium (DSS) Model of Colitis
| Parameter | Treatment Group (Dose) | Result | Reference(s) |
| PAD Activity (Colon) | 75 mg/kg (i.p.) | Significantly Reduced | [13] |
| Protein Citrullination (Colon) | 75 mg/kg (i.p.) | Significantly Reduced | [13] |
| Clinical Signs and Symptoms | Prophylactic and Therapeutic | Reduced | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound research.
Diagram 1: PAD-Mediated Pathogenesis in Autoimmunity and Inhibition by this compound
Caption: PAD activation by inflammatory stimuli leads to citrullination, driving autoimmune pathology.
Diagram 2: Experimental Workflow for Assessing this compound in a Collagen-Induced Arthritis (CIA) Model
Caption: Workflow for evaluating this compound's efficacy in the CIA mouse model of rheumatoid arthritis.
Diagram 3: Experimental Workflow for NETosis Inhibition Assay
Caption: Workflow for assessing the inhibitory effect of this compound on NETosis in vitro.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Collagen-Induced Arthritis (CIA) in Mice
-
Animals: Use susceptible mouse strains such as DBA/1J, typically 8-10 weeks old.
-
Induction:
-
Prepare an emulsion of bovine or chicken type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).
-
Administer a primary immunization of 100 µL of the emulsion intradermally at the base of the tail.
-
On day 21, administer a booster immunization of 100 µL of type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA).
-
-
This compound Treatment:
-
Begin daily intraperitoneal (i.p.) injections of this compound (dissolved in a suitable vehicle like PBS) at desired doses (e.g., 1, 10, or 50 mg/kg) from the day of primary immunization or upon disease onset.[11]
-
Administer vehicle control to a separate group of mice.
-
-
Disease Assessment:
-
Monitor mice regularly for signs of arthritis, typically starting from day 21.
-
Score each paw on a scale of 0-4 based on the severity of inflammation and swelling.
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 35-42), collect blood for serum analysis.
-
Euthanize mice and collect joints for histological analysis.
-
Histology: Fix joints in formalin, decalcify, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
ELISA for Anti-Collagen Antibodies: Coat ELISA plates with type II collagen. Incubate with serially diluted mouse serum, followed by detection with HRP-conjugated anti-mouse IgG antibodies.
-
Western Blot for Citrullinated Histone H3 (CitH3)
-
Sample Preparation:
-
Isolate neutrophils from blood or tissues.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For histone enrichment, perform acid extraction of nuclear proteins.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates (10-25 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against citrullinated histone H3 (e.g., anti-citrulline R2, R8, R17) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Normalize the CitH3 signal to a loading control such as total histone H3 or β-actin.
-
PAD Activity Assay
This protocol is a generalized colorimetric assay.
-
Reagents:
-
PAD enzyme (recombinant or from cell lysate).
-
PAD assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT).
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE).
-
Colorimetric detection reagents for ammonia (B1221849).
-
-
Procedure:
-
In a 96-well plate, add the PAD enzyme and this compound at various concentrations to the assay buffer.
-
Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the BAEE substrate.
-
Incubate at 37°C for a specific time period.
-
Stop the reaction.
-
Add the colorimetric reagents to detect the amount of ammonia produced, which is proportional to PAD activity.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition of PAD activity by this compound.
-
Conclusion and Future Directions
This compound has proven to be an invaluable tool for dissecting the role of PAD enzymes and citrullination in the context of autoimmune diseases. Its ability to inhibit multiple PAD isoforms has allowed for broad investigation into the consequences of blocking this post-translational modification. The wealth of preclinical data demonstrating its efficacy in models of rheumatoid arthritis, lupus, and colitis underscores its potential as a therapeutic candidate.[1][2][14]
Future research should focus on the development of more isoform-selective PAD inhibitors to delineate the specific roles of each PAD enzyme in different diseases. This will also be crucial for minimizing potential off-target effects in a clinical setting. While this compound itself has shown promise, its clinical development status is not extensively reported in the public domain. Further studies are warranted to evaluate its safety, tolerability, and efficacy in human clinical trials. The continued exploration of PAD inhibition with compounds like this compound holds significant promise for the development of novel and targeted therapies for a range of debilitating autoimmune disorders.
References
- 1. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidylarginine Deiminase Inhibitor Suppresses Neutrophil Extracellular Trap Formation and MPO-ANCA Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil Extracellular Traps in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. academic.oup.com [academic.oup.com]
- 12. JCI - Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus [jci.org]
- 13. Suppression of colitis in mice by this compound: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
Cl-amidine's Specificity for Peptidylarginine Deiminase (PAD) Isozymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, is integral to numerous physiological processes. However, dysregulation of PAD activity has been implicated in the pathogenesis of various diseases, including autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and certain cancers. Consequently, PAD enzymes have emerged as promising therapeutic targets.
Cl-amidine is a haloacetamidine-based, irreversible inhibitor of PAD enzymes. It functions as a mechanism-based inactivator by covalently modifying a critical cysteine residue within the active site of PADs, leading to their inactivation.[1] While often described as a pan-PAD inhibitor, this compound exhibits differential specificity across the various PAD isozymes. This technical guide provides a comprehensive overview of this compound's specificity for different PAD isozymes, detailing quantitative inhibition data, experimental protocols for its characterization, and the signaling pathways it modulates.
Quantitative Inhibition Data
The inhibitory potency of this compound against different PAD isozymes is typically quantified by the half-maximal inhibitory concentration (IC50) and the second-order rate constant (k_inact/K_I) for irreversible inhibitors. The available data is summarized in the table below.
| PAD Isozyme | IC50 (µM) | k_inact/K_I (M⁻¹min⁻¹) | Reference(s) |
| PAD1 | 0.8 | 37,000 | [2][3] |
| PAD2 | - | 1,200 | [3] |
| PAD3 | 6.2 | 2,000 | [2][3] |
| PAD4 | 5.9 | 13,000 | [2][3] |
| PAD6 | - | - | - |
Experimental Protocols
The determination of this compound's specificity for PAD isozymes involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a common colorimetric method to determine the IC50 of this compound for a specific PAD isozyme.
Materials:
-
Recombinant human PAD isozymes (PAD1, PAD2, PAD3, PAD4)
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 2 mM DTT
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Colorimetric Reagent: A mixture of diacetyl monoxime and antipyrine (B355649) in an acidic solution
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
In a 96-well plate, add the recombinant PAD isozyme and the various concentrations of this compound or vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the BAEE substrate to each well.
-
Incubate the plate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding an acidic solution.
-
Add the colorimetric reagent to each well and incubate at 95°C for 15 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 464 nm) using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Determination of k_inact/K_I for Irreversible Inhibition
This protocol outlines the measurement of the second-order rate constant, which is a more accurate measure of potency for irreversible inhibitors.
Materials:
-
Same as for the IC50 determination, with a continuous monitoring method (e.g., a fluorescence-based assay).
Procedure:
-
Perform a time-course experiment by incubating the PAD isozyme with a fixed concentration of this compound.
-
At various time points, initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction velocity at each time point.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed inactivation rate constant (k_obs).
-
Repeat steps 1-4 for a range of this compound concentrations.
-
Plot the k_obs values against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). The ratio k_inact/K_I can then be calculated.
Cell-Based Assay: Inhibition of Histone Citrullination
This protocol uses Western blotting to assess the ability of this compound to inhibit PAD-mediated histone citrullination in a cellular context.
Materials:
-
Cell line expressing PADs (e.g., HL-60 cells differentiated into granulocytes)
-
Cell culture medium and supplements
-
This compound
-
PAD activator (e.g., calcium ionophore A23187)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-citrullinated Histone H3 (CitH3), anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture and differentiate HL-60 cells as required.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with a PAD activator (e.g., A23187) to induce histone citrullination.
-
Harvest and lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against CitH3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to confirm equal loading.
-
Quantify the band intensities to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving PAD enzymes and a typical experimental workflow for inhibitor characterization.
Caption: PAD4-mediated signaling pathway in Neutrophil Extracellular Trap (NET) formation.
Caption: Experimental workflow for characterizing a PAD inhibitor like this compound.
Conclusion
This compound is a potent, irreversible inhibitor of PAD enzymes with a preference for PAD1 and PAD4 over PAD2 and PAD3, as evidenced by both IC50 and k_inact/K_I values. Its characterization requires a combination of in vitro enzymatic assays to determine its potency and selectivity, and cell-based assays to confirm its activity in a biological context. The ability of this compound to modulate PAD-driven signaling pathways, such as those involved in NETosis, underscores its potential as a valuable research tool and a lead compound for the development of more specific PAD inhibitors for therapeutic applications. This guide provides a foundational framework for researchers and drug developers working with this compound and other PAD inhibitors.
References
The Role of Cl-amidine in Sepsis and Inflammatory Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sepsis and other severe inflammatory conditions are characterized by a dysregulated immune response, often leading to multi-organ failure and high mortality rates. A key pathological mechanism implicated in this process is the excessive formation of Neutrophil Extracellular Traps (NETs). This guide provides an in-depth technical overview of Cl-amidine, a potent pan-Peptidylarginine Deiminase (PAD) inhibitor, and its therapeutic potential in mitigating the detrimental effects of sepsis and inflammation. This compound functions by preventing the citrullination of histones, a critical step in NET formation, thereby reducing inflammation, protecting against organ damage, and significantly improving survival in various preclinical models. This document details the underlying signaling pathways, summarizes key quantitative data from pivotal studies, outlines experimental protocols, and presents visual workflows and mechanisms to support further research and development.
Mechanism of Action: Inhibition of PAD-Mediated NETosis
This compound is a haloacetamidine-based, irreversible pan-inhibitor of PAD enzymes, with notable activity against PAD1, PAD3, and PAD4.[1][2] In the context of inflammation and sepsis, its primary therapeutic action is the inhibition of PAD4.[3][4] PAD enzymes catalyze the post-translational conversion of arginine residues to citrulline, a process known as citrullination.[5]
During a severe infection or inflammatory insult, neutrophils, as first responders of the innate immune system, can undergo a form of cell death called NETosis.[3][6] This process is initiated by the activation of PAD4, which citrullinates histones, particularly histone H3 (H3cit).[4][7] This modification neutralizes the positive charge of histones, leading to chromatin decondensation. The decondensed chromatin, along with granular proteins like myeloperoxidase (MPO) and neutrophil elastase (NE), is then expelled from the cell, forming a web-like structure known as a NET.[7][8]
While NETs are crucial for trapping and killing pathogens, their excessive formation in sepsis contributes to a vicious cycle of inflammation, coagulation disorders, and tissue damage.[8][9] this compound directly intervenes in this pathway by binding to and inactivating PAD4, thus preventing histone citrullination and subsequent NET formation.[3][9][10] This targeted inhibition is the cornerstone of its protective effects.
Efficacy in Sepsis and Inflammatory Models: Quantitative Data
This compound has demonstrated significant therapeutic efficacy across a range of preclinical models of sepsis and inflammation. The following tables summarize the key quantitative outcomes from these studies.
Table 1: Survival Outcomes with this compound Treatment
| Model | Species | This compound Dose | Control Survival | This compound Survival | Reference(s) |
| Cecal Ligation & Puncture (CLP) Sepsis | Mouse | 50 mg/kg, s.c. | 45% | 100% | [3][7] |
| Lethal Hemorrhagic Shock (HS) | Rat | 10 mg/kg, i.v. | 0% (at 72h) | 40% (at 72h) | [9][11] |
| Endotoxic Shock (LPS) | Rabbit | 10 mg/kg, i.v. | 14% | 72% | [12] |
Table 2: Effects of this compound on Inflammatory Mediators and Biomarkers
| Model | Species | Biomarker | Effect of this compound | % Change / Fold Change | Reference(s) |
| Hemorrhagic Shock (HS) | Rat | Intestinal IL-6 | Reduction | ↓ 31.8% | [9][11] |
| Hemorrhagic Shock (HS) | Rat | Intestinal TNF-α | Reduction | ↓ 45.4% | [9][11] |
| Hemorrhagic Shock (HS) | Rat | Intestinal ICAM-1 | Reduction | ↓ 41.7% | [9][11][13] |
| Hemorrhagic Shock (HS) | Rat | Serum cf-DNA | Reduction | ↓ 67% | [9] |
| Hemorrhagic Shock (HS) | Rat | Intestinal PAD4 mRNA | Reduction | ↓ 48.6% | [9][11] |
| CLP Sepsis | Mouse | Spleen IL-6 | Reduction | Significant Reduction | [3][6] |
| CLP Sepsis | Mouse | Plasma IL-10 | Increase | Significant Increase | [3][6] |
| Endometritis (LPS) | Rat | Uterine IL-1β, IL-6, TNF-α | Reduction | Significant Reduction | [14] |
| Dendritic Cells (LPS) | Mouse | Nitric Oxide (NO) | Reduction | ↓ up to 85% | [15] |
Table 3: Organ Protection and Histopathological Outcomes
| Model | Species | Organ | Key Finding | Reference(s) | | :--- | :--- | :--- | :--- | | Hemorrhagic Shock (HS) | Rat | Intestine & Lung | Attenuated tissue injury, reduced edema, restored barrier integrity |[9][11] | | Endotoxic Shock (LPS) | Rabbit | Kidney | Lower acute kidney injury (AKI) scores, creatinine, and BUN levels |[12] | | Colitis (DSS) | Mouse | Colon | Reduced colon inflammation and histology scores |[16] | | Endometritis (LPS) | Rat | Uterus | Alleviated inflammatory cell infiltration and tissue damage |[14] |
Experimental Protocols and Methodologies
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.
Cecal Ligation and Puncture (CLP) Sepsis Model
This model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical trajectory of human sepsis.[3]
-
Anesthesia: Mice are anesthetized with isoflurane.[3]
-
Procedure:
-
A midline incision is made in the abdomen to expose the cecum.
-
The cecum is ligated below the ileocecal valve. The size of the ligation determines the severity of sepsis.
-
The cecum is punctured once or twice with a needle (e.g., 21-gauge).
-
A small amount of fecal matter is extruded to ensure patency.
-
The cecum is returned to the peritoneal cavity, and the abdomen is closed in layers.[3]
-
-
This compound Administration:
-
Outcome Measures:
-
Sample Collection (at 24-48h): Peritoneal lavage fluid, blood (plasma), and tissues (spleen, kidney, lung, liver) are collected.[3]
-
Analysis: Cytokine levels (IL-6, IL-10) are measured by ELISA. H3cit protein expression is assessed by Western blot. NET formation is visualized by staining for extracellular DNA (e.g., Sytox Green). Neutrophil counts are determined in peritoneal fluid.[3][7]
Hemorrhagic Shock (HS) Model
This model simulates trauma-induced blood loss and the subsequent systemic inflammatory response.
-
Procedure:
-
This compound Administration:
-
Outcome Measures:
-
Sample Collection (at 6h): Blood (serum) and tissues (intestine, lung) are collected.[9]
-
Analysis: Serum levels of cf-DNA are quantified. Tissue expression of PAD4, CitH3, ICAM-1, TNF-α, and IL-6 is measured via qPCR, Western blot, and ELISA. Histopathological analysis is performed to assess organ damage.[9][11]
Broader Applications in Inflammatory Diseases
The role of PAD enzymes and NETosis is not limited to sepsis. This compound has shown promise in a variety of other inflammatory and autoimmune disease models.
-
Inflammatory Bowel Disease (IBD): In dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models, this compound reduces clinical symptoms and histological damage.[16] It is thought to work by suppressing PAD activity in the colon and inducing apoptosis in infiltrating inflammatory cells.[16][17]
-
Rheumatoid Arthritis (RA): In the collagen-induced arthritis (CIA) model, this compound treatment reduces disease activity scores and levels of anti-collagen antibodies.[18]
-
Systemic Lupus Erythematosus (SLE): In lupus-prone mice, this compound inhibits NET formation, reduces autoantibody levels, decreases kidney damage (glomerular IgG deposition), and improves vascular function.[10]
-
Dendritic Cell Modulation: this compound can modulate the function of dendritic cells by inhibiting LPS-induced nitric oxide (NO) production.[15] This occurs via suppression of inducible nitric oxide synthase (iNOS) expression, potentially through the STAT signaling pathway, adding another layer to its anti-inflammatory properties.[15][19]
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for sepsis and a range of inflammatory diseases. By specifically targeting the PAD4-NETosis axis, it addresses a core pathological driver of inflammation and organ damage. The robust and consistent data from multiple preclinical models, including significant improvements in survival, underscore its potential.
Future research should focus on:
-
Optimizing Dosing and Timing: Further studies are needed to define the optimal therapeutic window and dosing strategy in different clinical scenarios.
-
Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care treatments like antibiotics or other immunomodulatory agents.
-
Translational Studies: Moving towards clinical trials to assess the safety and efficacy of PAD inhibition in human patients with sepsis and inflammatory disorders.
The targeted mechanism of this compound offers a novel approach to controlling the dysregulated immune response that is the hallmark of life-threatening inflammatory conditions. The data presented in this guide provide a strong foundation for its continued development as a next-generation anti-inflammatory therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | DAMPs and NETs in Sepsis [frontiersin.org]
- 9. This compound confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus [jci.org]
- 11. This compound confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 12. This compound Improves Survival and Attenuates Kidney Injury in a Rabbit Model of Endotoxic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppression of colitis in mice by this compound: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. academic.oup.com [academic.oup.com]
- 19. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Cl-amidine on Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cl-amidine is a potent, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs), a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins by converting arginine residues to citrulline.[1] This process, known as citrullination or deimination, plays a critical role in various physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases. Due to the significant involvement of PADs in the pathophysiology of numerous diseases, including cancer and autoimmune disorders, this compound has emerged as a valuable tool for researchers and a potential therapeutic agent. This guide provides an in-depth technical overview of this compound's mechanism of action and its profound impact on key signal transduction pathways.
Mechanism of Action
This compound exerts its inhibitory effect by irreversibly binding to the active site of PAD enzymes. This covalent modification targets a critical cysteine residue within the enzyme's active site, thereby blocking its catalytic activity. By preventing the conversion of arginine to citrulline, this compound effectively modulates the function of a wide range of protein substrates, leading to downstream effects on cellular signaling and function. One of the most well-characterized consequences of PAD inhibition by this compound is the suppression of Neutrophil Extracellular Trap (NET) formation, a process implicated in various inflammatory and autoimmune conditions.[2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on PAD enzyme activity and its impact on various cancer cell lines.
Table 1: Inhibitory Activity of this compound against PAD Isoforms
| PAD Isoform | IC50 (µM) |
| PAD1 | 0.8 |
| PAD3 | 6.2 |
| PAD4 | 5.9 |
Data sourced from MedchemExpress.
Table 2: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| U-87 MG | Glioblastoma | 24 | 256.09 |
| U-87 MG | Glioblastoma | 48 | 150.40 |
| Various Cancer Cell Lines | Breast, Pancreatic, Hepatocellular Carcinoma | Not Specified | 10 - 50 |
Data for U-87 MG cells sourced from a 2024 study on its cytotoxic and apoptotic activity.[1] Data for other cancer cell lines is generalized from available literature.[5]
Impact on Signal Transduction Pathways
This compound has been shown to modulate several critical signal transduction pathways, primarily through its ability to inhibit PAD-mediated citrullination of key signaling proteins and histones.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival.[6][7][8][9] this compound has been demonstrated to inhibit the NF-κB signaling cascade. By preventing the citrullination of proteins involved in this pathway, this compound can suppress the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis.[10][11][12][13][14] Studies have shown that this compound can influence the MAPK cascade, particularly the JNK and p38 pathways. The inhibition of PADs by this compound can alter the phosphorylation status and activity of key kinases in this pathway, leading to downstream effects on gene expression and cell fate.
STAT Signaling Pathway
The Signal Transducer and Activator of Transcription (STAT) pathway is essential for mediating cellular responses to cytokines and growth factors.[15][16][17] this compound has been found to attenuate STAT phosphorylation, particularly STAT1 and STAT3. By inhibiting PAD-mediated citrullination, this compound can interfere with the activation of STAT proteins, leading to reduced expression of target genes involved in inflammation and cell proliferation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound's effects.
PAD Inhibition Assay
This assay measures the enzymatic activity of PADs and the inhibitory effect of this compound. A common method involves a colorimetric or fluorometric assay that detects the ammonia (B1221849) produced during the citrullination reaction.
Materials:
-
Recombinant human PAD enzyme (e.g., PAD4)
-
PAD assay buffer (e.g., 100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 1 mM DTT)
-
Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE)
-
This compound (or other inhibitors)
-
Ammonia detection reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the PAD assay buffer, recombinant PAD enzyme, and various concentrations of this compound or vehicle control.
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the BAEE substrate.
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction using a stop solution (e.g., EDTA to chelate calcium).
-
Add the ammonia detection reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[18]
Western Blotting for Citrullinated Histones
This protocol is used to detect the levels of citrullinated histones (e.g., citH3) in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against citrullinated histone H3 (anti-citH3)
-
Primary antibody for a loading control (e.g., anti-total Histone H3 or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with various concentrations of this compound for the desired time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-citH3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative levels of citrullinated histone H3.
Neutrophil Extracellular Trap (NET) Formation Assay (Immunofluorescence)
This method visualizes and quantifies NET formation in neutrophils treated with this compound.
Materials:
-
Isolated primary neutrophils
-
This compound
-
NET-inducing agent (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-myeloperoxidase (MPO), anti-citrullinated histone H3)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed isolated neutrophils on coverslips and allow them to adhere.
-
Pre-treat the cells with this compound or vehicle control for 15-30 minutes.
-
Stimulate the neutrophils with a NET-inducing agent (e.g., PMA) for 2-4 hours.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with primary antibodies against NET components (e.g., MPO and citH3).
-
Wash and incubate with appropriate fluorophore-conjugated secondary antibodies and DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify NET formation by measuring the area of NETs or counting the number of NET-releasing cells.[2][19]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Culture cells and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[1]
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Conclusion
This compound is a powerful research tool for elucidating the roles of PAD enzymes and protein citrullination in health and disease. Its ability to modulate key signaling pathways, including NF-κB, MAPK, and STAT, underscores its potential as a therapeutic agent for a range of inflammatory, autoimmune, and oncological conditions. The detailed protocols and data presented in this guide are intended to support researchers in their investigation of this compound's multifaceted effects on cellular function. Further research into the precise molecular targets of PADs within these signaling cascades will undoubtedly provide deeper insights into the therapeutic applications of this compound and other PAD inhibitors.
References
- 1. The investigation of cytotoxic and apoptotic activity of this compound on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Neutrophil Extracellular Traps Formation by this compound Alleviates Lipopolysaccharide-Induced Endometritis and Uterine Tissue Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of c-Jun N-Terminal Kinase and p38 in an Alzheimer's Disease Model Is Associated with Amyloid Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic activation and regulation of the mitogen-activated protein kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p38-dependent c-Jun degradation contributes to reduced PGE2 production in sodium orthovanadate-treated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opposing Effects of Jun Kinase and p38 Mitogen-Activated Protein Kinases on Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of p38 and JNK mitogen-activated protein kinase pathways during cantharidin-induced apoptosis in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of STAT1 and STAT3 Specific Inhibitors Using Comparative Virtual Screening and Docking Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STAT3 phosphorylation inhibition for treating inflammation and new bone formation in ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cl-amidine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cl-amidine is a potent, irreversible pan-inhibitor of Protein Arginine Deiminases (PADs).[1] PADs are a family of calcium-dependent enzymes responsible for the post-translational modification of proteins by converting arginine residues to citrulline.[1][2] This process, known as citrullination or deimination, can alter the structure and function of proteins, playing a significant role in various physiological and pathological processes, including gene regulation, inflammation, autoimmune diseases, and cancer.[1][2] this compound covalently modifies a critical cysteine residue in the active site of PAD enzymes, leading to their irreversible inactivation.[3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate the roles of PAD enzymes and protein citrullination.
Mechanism of Action
This compound acts as a haloacetamidine-based irreversible inhibitor of PAD isozymes.[3] The primary mechanism involves the covalent modification of an active site cysteine residue, which is crucial for the catalytic activity of the PAD enzymes.[3] By inactivating PADs, this compound prevents the conversion of arginine to citrulline on target proteins, thereby inhibiting downstream signaling pathways and cellular processes that are dependent on citrullination. This inhibition affects a range of cellular events including the formation of Neutrophil Extracellular Traps (NETs), apoptosis, and regulation of gene expression.[3][4]
Data Presentation
Table 1: Inhibitory Potency of this compound against PAD Isozymes
| PAD Isozyme | IC50 Value (μM) |
| PAD1 | 0.8 |
| PAD2 | 1.2 (k_inact/K_I M⁻¹min⁻¹) |
| PAD3 | 6.2 |
| PAD4 | 5.9 |
Note: Data compiled from multiple sources.[3][5] The value for PAD2 is presented as the second-order rate constant for inactivation.
Table 2: Cytotoxic Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (μM) |
| Human Leukemia (HL-60) | Acute Promyelocytic Leukemia | 0.25 |
| Human Breast (MCF-7) | Breast Adenocarcinoma | 0.05 |
| Human Colon (HCT 116) | Colon Carcinoma | 1 |
| Human Osteosarcoma (U2OS) | Bone Osteosarcoma | 160 |
| Human Glioblastoma (U-87 MG) | Glioblastoma Multiforme | 23.41 (24h), 18.06 (48h) |
Note: Data compiled from multiple sources.[3][6][7] IC50 values can vary depending on the assay conditions and exposure time.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Inhibiting NETosis
Caption: this compound inhibits PADs, preventing histone citrullination and NET formation.
Experimental Workflow for Assessing this compound's Effect on Cell Viability
Caption: Workflow for determining the cytotoxic effects of this compound on cultured cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound hydrochloride (stable salt form recommended)[3]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile or cell culture medium
Procedure:
-
Stock Solution (10-20 mM):
-
Aseptically weigh out the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in sterile DMSO to create a 10-20 mg/mL stock solution.[4] For example, to make a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of DMSO.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[4]
-
-
Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using sterile PBS or the appropriate cell culture medium immediately before use.[4]
-
For example, to prepare a 100 µM working solution from a 20 mg/mL stock (Molecular Weight: 347.2 g/mol ), a 1:575 dilution is required.
-
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the 2x this compound working solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature in the dark, with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 3: Inhibition of Histone H3 Citrullination in Neutrophils
Materials:
-
Isolated human or murine neutrophils
-
RPMI 1640 medium
-
This compound working solutions
-
Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore (e.g., A23187) for stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against citrullinated Histone H3 (Cit-H3)
-
Primary antibody for a loading control (e.g., anti-Histone H3 or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Resuspend isolated neutrophils in RPMI 1640 medium.
-
Pre-treat the neutrophils with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.[4]
-
Stimulate the cells with PMA (e.g., 20-100 nM) or a calcium ionophore for 1-4 hours to induce NETosis and histone citrullination.[8]
-
-
Protein Extraction:
-
Centrifuge the cells to pellet them.
-
Wash the cell pellet once with cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Cit-H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescence substrate.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Cit-H3 signal to the loading control signal.
-
Compare the levels of Cit-H3 in this compound-treated samples to the stimulated control.
-
Conclusion
This compound is a valuable tool for studying the biological roles of protein citrullination in various cellular contexts. The protocols provided here offer a framework for investigating its effects on cell viability and specific molecular events like histone citrullination. Researchers should optimize these protocols for their specific cell types and experimental conditions to achieve reliable and reproducible results. Careful consideration of the appropriate controls and dose-response experiments is crucial for interpreting the data accurately.
References
- 1. benchchem.com [benchchem.com]
- 2. Council on Undergraduate Research (CUR) - Peptidylarginine Deiminase 4 Inhibitor this compound and Rapamycin Exhibit Synergistic Anticancer Effects on Endometrioid Adenocarcinoma Cells [ncur.secure-platform.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. The investigation of cytotoxic and apoptotic activity of this compound on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
Determining the Optimal Concentration of Cl-amidine for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cl-amidine is a potent, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs), a family of enzymes that catalyze the post-translational modification of arginine to citrulline.[1][2][3] This process, known as citrullination or deimination, plays a critical role in various physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases.[4][5][6] this compound exerts its inhibitory effect by covalently modifying a critical cysteine residue in the active site of PAD enzymes.[1][2][7] Due to its broad-spectrum PAD inhibition, this compound is a valuable tool for investigating the biological functions of citrullination and as a potential therapeutic agent.
These application notes provide detailed protocols for determining the optimal concentration of this compound for various in vitro assays, including PAD enzyme activity assays, analysis of Neutrophil Extracellular Trap (NET) formation, and cell viability assessments.
Mechanism of Action: PAD Inhibition
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that convert arginine residues in proteins to citrulline. This post-translational modification can alter the structure and function of proteins, influencing processes such as chromatin decondensation and inflammation. This compound acts as an irreversible inhibitor of multiple PAD isoforms, including PAD1, PAD2, PAD3, and PAD4.[1][3][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. stemcell.com [stemcell.com]
- 4. The investigation of cytotoxic and apoptotic activity of this compound on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound | Amyloid-β production inhibitor | CAS# 913723-61-2 | InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Cl-amidine Studies in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of Cl-amidine, a pan-inhibitor of Peptidylarginine Deiminases (PADs), for in vivo mouse studies. The protocols are based on established experimental data from various disease models.
Overview and Mechanism of Action
This compound is a haloacetamidine-based irreversible inhibitor of PAD enzymes (PAD1, PAD3, and PAD4)[1][2]. By covalently modifying a critical cysteine residue in the active site of PADs, this compound prevents the conversion of arginine to citrulline in proteins[1]. This inhibition of citrullination has significant downstream effects, most notably the suppression of Neutrophil Extracellular Trap (NET) formation, a process implicated in the pathogenesis of various inflammatory and autoimmune diseases[1][3][4][5]. Additionally, this compound has been shown to induce apoptosis in certain cell types, including inflammatory and cancer cells[1][6][7][8]. Its ability to modulate these pathways makes it a valuable tool for in vivo research in models of colitis, lupus, sepsis, atherosclerosis, and diabetes[4][5][6][9][10].
Quantitative Data Summary: Dosage and Administration
The following table summarizes the reported dosages and administration routes for this compound in various in vivo mouse models.
| Mouse Model | Dosage | Administration Route | Frequency | Vehicle | Key Outcomes |
| DSS-Induced Colitis | 75 mg/kg | Intraperitoneal (IP) | Once daily | Not specified | Suppressed PAD activity and protein citrullination in the colon.[1][7][11] |
| DSS-Induced Colitis | 5, 25, 75 mg/kg | Oral Gavage | Once daily | Not specified | Dose-dependent reduction in histology scores.[1] |
| Lupus (MRL/lpr mice) | 10 mg/kg/day | Subcutaneous (SC) | Daily | 25% DMSO in PBS | Reduced spontaneous and PMA-stimulated NET formation.[9] |
| Sepsis (CLP model) | 50 mg/kg | Subcutaneous (SC) | 30-60 min prior to CLP, then once daily for 7 days | 1x PBS | Improved survival and reduced H3cit protein modification.[4][12] |
| Atherosclerosis (Apoe-/- mice) | Not specified | Not specified | Not specified | Not specified | Abrogated NET formation.[5] |
| Type 1 Diabetes (NOD mice) | 5 µg/g body weight | Oral Gavage | Daily, from 8 to 16 weeks of age | Not specified | Delayed disease onset and decreased incidence.[10] |
| Hemorrhagic Shock (Rat model) | 10 mg/kg | Not specified | Not specified | 0.9% saline | Improved 72-h survival rate.[13] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Note: The free base form of this compound can be unstable. It is advisable to use a stable salt form, such as this compound hydrochloride, which demonstrates the same biological activity[1].
For Subcutaneous and Intraperitoneal Injection:
-
Vehicle Preparation: Prepare a solution of 25% Dimethyl Sulfoxide (DMSO) in sterile Phosphate-Buffered Saline (PBS).
-
This compound Dissolution: Dissolve the appropriate amount of this compound in the vehicle to achieve the desired final concentration for injection. For a 10 mg/kg dose in a 20g mouse, this would be 0.2 mg of this compound. The injection volume is typically 100-200 µL.
-
Administration: Administer the solution via subcutaneous or intraperitoneal injection using a sterile syringe and needle.
For Oral Gavage:
-
Vehicle Preparation: Prepare the desired vehicle, such as sterile water or PBS.
-
This compound Suspension: Suspend the appropriate amount of this compound in the vehicle. Sonication may be required to achieve a uniform suspension.
-
Administration: Administer the suspension directly into the stomach of the mouse using a gavage needle.
Murine Model of DSS-Induced Colitis
This protocol is adapted from studies demonstrating the efficacy of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS) mouse model of colitis[6][8].
-
Animal Model: Use C57BL/6 mice (8-12 weeks old)[1].
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
This compound Treatment (Prophylactic):
-
Begin this compound administration one day prior to DSS treatment.
-
Administer this compound at 75 mg/kg (IP, once daily) or at 5, 25, or 75 mg/kg (oral gavage, once daily)[1].
-
-
This compound Treatment (Therapeutic):
-
Begin this compound administration after the onset of clinical signs of colitis (e.g., weight loss, diarrhea).
-
Administer this compound at the chosen dose and route.
-
-
Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and collect colonic tissue for histological analysis, PAD activity assays, and measurement of protein citrullination[7][11].
Murine Model of Sepsis (Cecal Ligation and Puncture - CLP)
This protocol is based on a study where this compound improved survival in a murine sepsis model[4][12].
-
Animal Model: Use appropriate mouse strain (e.g., C57BL/6).
-
This compound Pre-treatment: Administer a single dose of this compound (50 mg/kg, SC) 30-60 minutes prior to the CLP procedure[4][12].
-
CLP Procedure:
-
Anesthetize the mouse.
-
Make a midline abdominal incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the cecum once or twice with a needle (e.g., 22-gauge).
-
Return the cecum to the abdominal cavity and suture the incision.
-
-
Post-operative Care: Provide fluid resuscitation and analgesia as per institutional guidelines.
-
Continued this compound Treatment: Administer this compound once daily for 7 days post-CLP[4][12].
-
Monitoring: Monitor survival and clinical signs of sepsis.
-
Endpoint Analysis: Collect peritoneal fluid and cells to assess H3cit protein modification and NET formation[4].
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PAD enzymes, blocking citrullination and NET formation.
Experimental Workflow for In Vivo this compound Studies
Caption: General workflow for in vivo mouse studies with this compound.
Dose-Response Logic for this compound Studies
Caption: Logical approach for determining the optimal this compound dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Suppression of colitis in mice by this compound: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PAD4-mediated NET formation by this compound prevents diabetes development in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cl-amidine Treatment of Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cl-amidine is a potent and irreversible inhibitor of peptidylarginine deiminases (PADs), a family of enzymes that catalyze the post-translational modification of proteins by converting arginine residues to citrulline. This process, known as citrullination or deimination, can alter the structure and function of proteins, thereby influencing various physiological and pathological processes. In the context of immunology, PAD enzymes, particularly PAD2 and PAD4, are expressed in immune cells such as dendritic cells (DCs) and play a role in regulating their function.
These application notes provide a comprehensive overview of the effects of this compound on dendritic cell maturation and function. Detailed protocols for the generation of bone marrow-derived dendritic cells (BMDCs), this compound treatment, and subsequent analysis of maturation markers, cytokine production, and T cell activation are provided.
Principle of Action
This compound inhibits PAD enzymes, preventing the citrullination of target proteins within dendritic cells. This inhibition has been shown to impair the functional maturation of DCs induced by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS). Specifically, this compound treatment leads to a reduction in the production of pro-inflammatory cytokines, downregulation of co-stimulatory molecules, and a diminished capacity to activate T cells. The mechanism of action for cytokine reduction appears to be independent of the MAPK/NF-κB signaling pathways, suggesting a post-transcriptional regulatory role.[1] Furthermore, this compound suppresses nitric oxide (NO) generation by inhibiting the expression of inducible nitric oxide synthase (iNOS) through the STAT signaling pathway.[1][2][3]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key functional readouts in LPS-stimulated bone marrow-derived dendritic cells.
Table 1: Effect of this compound on Nitric Oxide Production and iNOS Expression
| This compound Concentration (µM) | Inhibition of NO Production (%) | Inhibition of iNOS Expression (%) |
| 50 | ~30 | ~30 |
| 100 | ~60 | ~60 |
| 200 | ~85 | ~80 |
| Data is approximated from published studies and should be confirmed experimentally.[1][3] |
Table 2: Qualitative Effects of this compound on Dendritic Cell Maturation Markers and Cytokine Secretion
| Parameter | Effect of this compound Treatment |
| Surface Markers | |
| CD80 | Downregulated |
| CD86 | Downregulated |
| MHC Class II | Downregulated |
| Cytokine Secretion | |
| IL-6 | Reduced |
| IL-1β | Reduced |
| IL-12p70 | Reduced |
| The precise quantitative dose-dependent effects require further experimental validation. |
Experimental Protocols
Protocol 1: Generation of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature dendritic cells from mouse bone marrow.
Materials:
-
Complete RPMI-1640 medium (RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Recombinant mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant mouse Interleukin-4 (IL-4)
-
ACK lysis buffer
-
Sterile dissection tools
-
70% Ethanol
Procedure:
-
Euthanize a 6-8 week old mouse by an approved method.
-
Sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias and remove all muscle tissue.
-
Flush the bone marrow from both ends of the bones using a 25-gauge needle and a syringe filled with complete RPMI-1640 medium into a sterile petri dish.
-
Create a single-cell suspension by gently pipetting the bone marrow clumps up and down.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ACK lysis buffer and incubate for 1-2 minutes at room temperature to lyse red blood cells.
-
Add 10 mL of complete RPMI-1640 medium and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.
-
Seed the cells at a density of 2 x 10^6 cells/mL in 100 mm petri dishes in complete RPMI-1640 medium supplemented with 20 ng/mL of recombinant mouse GM-CSF and 10 ng/mL of recombinant mouse IL-4.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
On day 3, gently swirl the plates and aspirate 75% of the medium. Replace with fresh complete RPMI-1640 medium containing GM-CSF and IL-4.
-
On day 6, the non-adherent and loosely adherent cells are immature dendritic cells and are ready for use.
Protocol 2: this compound Treatment and LPS-induced Maturation of BMDCs
This protocol outlines the treatment of immature BMDCs with this compound followed by stimulation with LPS.
Materials:
-
Immature BMDCs (from Protocol 1)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete RPMI-1640 medium
Procedure:
-
Harvest immature BMDCs from the culture plates by gentle pipetting.
-
Count the cells and adjust the cell density to 1 x 10^6 cells/mL in fresh complete RPMI-1640 medium.
-
Seed the cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) depending on the downstream application.
-
Prepare working solutions of this compound in complete RPMI-1640 medium to achieve final concentrations of 50 µM, 100 µM, and 200 µM. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).
-
Add the this compound working solutions or vehicle control to the cells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Following the pre-incubation, add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and supernatants for downstream analysis.
Protocol 3: Flow Cytometry Analysis of Dendritic Cell Maturation Markers
This protocol describes the staining of cell surface markers for flow cytometry analysis.
Materials:
-
This compound treated and control BMDCs (from Protocol 2)
-
FACS buffer (PBS containing 1% BSA and 0.05% sodium azide)
-
Fc block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against mouse CD11c, CD80, CD86, and MHC Class II (I-A/I-E)
-
Propidium iodide (PI) or other viability dye
Procedure:
-
Harvest the cells from the culture plates and transfer to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 1 mL of cold FACS buffer and centrifuge again.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing Fc block and incubate for 10 minutes on ice.
-
Without washing, add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer containing a viability dye (e.g., PI).
-
Analyze the cells on a flow cytometer. Gate on live, single cells, and then on the CD11c+ population to analyze the expression of CD80, CD86, and MHC Class II.
Protocol 4: Cytokine Measurement by ELISA
This protocol is for quantifying the concentration of cytokines in the cell culture supernatants.
Materials:
-
Supernatants from this compound treated and control BMDCs (from Protocol 2)
-
ELISA kits for mouse IL-6, IL-1β, and IL-12p70
-
Microplate reader
Procedure:
-
Centrifuge the harvested cell suspensions at 300 x g for 5 minutes and collect the supernatants.
-
Store the supernatants at -80°C until use.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the standards and samples (supernatants) to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 5: Mixed Lymphocyte Reaction (MLR)
This protocol assesses the T cell stimulatory capacity of this compound-treated dendritic cells.
Materials:
-
This compound treated and control BMDCs (from Protocol 2)
-
Splenocytes from an allogeneic mouse strain (e.g., BALB/c if BMDCs are from C57BL/6)
-
Complete RPMI-1640 medium
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
96-well round-bottom plates
Procedure:
-
Prepare responder T cells: Isolate splenocytes from an allogeneic mouse and prepare a single-cell suspension.
-
Label the splenocytes with CFSE according to the manufacturer's protocol. This dye will be diluted with each cell division, allowing for the measurement of proliferation.
-
Harvest and count the this compound treated and control BMDCs.
-
Co-culture the CFSE-labeled splenocytes (2 x 10^5 cells/well) with varying numbers of treated BMDCs (e.g., ratios of 1:10, 1:20, 1:40 DC:T cell) in a 96-well round-bottom plate.
-
Incubate the co-culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with a fluorochrome-conjugated anti-CD3 antibody.
-
Analyze T cell proliferation by flow cytometry, gating on the CD3+ T cell population and measuring the dilution of the CFSE signal.
Signaling Pathways
Conclusion
This compound serves as a valuable research tool for investigating the role of protein citrullination in dendritic cell biology. The protocols and data presented here provide a framework for studying the immunomodulatory effects of PAD inhibition. By impairing dendritic cell maturation and function, this compound and other PAD inhibitors may have therapeutic potential in inflammatory and autoimmune diseases where dendritic cells play a pathogenic role. Further research is warranted to fully elucidate the downstream targets of PAD enzymes in dendritic cells and the precise molecular mechanisms by which citrullination governs their function.
References
- 1. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application of Cl-amidine in a Murine Model of Colitis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Cl-amidine, a pan-peptidylarginine deiminase (PAD) inhibitor, in murine models of colitis. These guidelines are based on established preclinical studies demonstrating the therapeutic potential of this compound in mitigating intestinal inflammation.
This compound has emerged as a promising small molecule inhibitor for the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease.[1][2][3] In murine models of colitis, this compound has been shown to suppress inflammation when administered both before the onset of disease and as a treatment for existing conditions.[2][3][4] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis in inflammatory cells and the inhibition of Neutrophil Extracellular Trap (NET) formation, a process implicated in the pathogenesis of colitis.[1][5][6][7]
Mechanism of Action
Peptidylarginine deiminases (PADs) are a family of enzymes that catalyze the conversion of arginine residues to citrulline on proteins. This post-translational modification, known as citrullination, is implicated in various inflammatory processes.[1] In the context of colitis, elevated PAD levels are observed in both mice and humans.[1][3] this compound, by irreversibly inhibiting PADs, blocks protein citrullination.[8] This leads to several downstream effects that ameliorate colitis:
-
Induction of Apoptosis in Inflammatory Cells: this compound promotes the apoptosis of inflammatory cells, a key mechanism for resolving inflammation in IBD.[1][2][5] This process may be mediated through the p53 pathway.[5][9]
-
Inhibition of Neutrophil Extracellular Trap (NET) Formation: NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils that can perpetuate inflammation and tissue damage.[6][10] this compound inhibits PAD4, a key enzyme for NET formation, thereby reducing NET-associated inflammation in the colon.[6][7][11]
-
Antioxidant Effects: this compound has been shown to possess antioxidant properties, protecting against DNA damage in epithelial cells and upregulating antioxidant enzymes.[12][13]
-
Modulation of MicroRNA: The inhibitor can increase the expression of miR-16, a microRNA with tumor-suppressing functions, which may contribute to its protective effects against colitis-associated colorectal cancer.[8]
Experimental Data Summary
The following tables summarize the quantitative data from key preclinical studies on the efficacy of this compound in murine colitis models.
Table 1: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis
| Treatment Group | Dose | Administration Route | Mean DAI Score (Day 8) | % Reduction vs. DSS | Reference |
| Control (Water) | - | - | 0 | - | [7] |
| DSS | - | Drinking Water (3%) | 3.5 | - | [7] |
| DSS + this compound | 25 mg/kg/day | Oral Gavage | ~1.5 | ~57% | [7][14] |
Note: DAI is a composite score of weight loss, stool consistency, and rectal bleeding.
Table 2: Effect of this compound on Colon Length in DSS-Induced Colitis
| Treatment Group | Dose | Administration Route | Mean Colon Length (cm) | % Increase vs. DSS | Reference |
| Control (Water) | - | - | ~9.0 | - | [7] |
| DSS | - | Drinking Water (3%) | ~6.0 | - | [7] |
| DSS + this compound | 25 mg/kg/day | Oral Gavage | ~8.0 | ~33% | [7][14] |
Table 3: Effect of this compound on Inflammatory Markers
| Marker | Model | Treatment | Fold Change vs. DSS/TNBS | Reference |
| MPO-DNA complexes (NETs) | DSS-induced colitis | DSS + this compound | Decrease | [7] |
| Citrullinated Histone H3 (Cit-H3) | DSS-induced colitis | DSS + this compound | Decrease | [7] |
| IL-6 | DSS-induced colitis | DSS + this compound | Decrease | [7] |
| IL-1β | DSS-induced colitis | DSS + this compound | Decrease | [7] |
| IL-17 | DSS-induced colitis | DSS + this compound | Decrease | [7] |
| Myeloperoxidase (MPO) Activity | TNBS-induced colitis | TNBS + this compound | Decrease | [11] |
Experimental Protocols
Detailed methodologies for key experiments involving the application of this compound in a murine model of colitis are provided below.
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis Model and this compound Treatment
This protocol describes the induction of acute colitis using DSS and subsequent treatment with this compound.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound
-
Sterile drinking water
-
Vehicle for this compound (e.g., distilled water)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Induction of Colitis:
-
This compound Administration (Therapeutic Regimen):
-
Monitoring:
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
-
Termination and Sample Collection:
-
At the end of the study (e.g., Day 8 or 10), euthanize the mice.[16]
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis, cytokine measurement, and myeloperoxidase (MPO) assays.
-
Collect serum to measure systemic markers of inflammation and NETs (e.g., MPO-DNA complexes).[7]
-
Protocol 2: Histological Analysis of Colon Tissue
This protocol outlines the steps for histological evaluation of colonic inflammation.
Materials:
-
Formalin (10%, neutral buffered)
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Fixation: Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Processing and Embedding: Dehydrate the tissue through a series of graded alcohols and embed in paraffin.
-
Sectioning: Cut 5 µm sections and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with H&E.
-
Scoring: Evaluate the slides under a microscope for the severity of inflammation, extent of injury, and crypt damage. A histological score can be assigned based on a standardized scoring system.
Protocol 3: Measurement of Neutrophil Extracellular Traps (NETs)
This protocol describes the quantification of NETs in colon homogenates or serum using a myeloperoxidase (MPO)-DNA ELISA.
Materials:
-
Colon tissue or serum samples
-
ELISA plate
-
Anti-MPO antibody (capture)
-
Anti-DNA antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the enzyme
-
Plate reader
Procedure:
-
Sample Preparation: Homogenize colon tissue or use serum samples directly.
-
ELISA:
-
Coat an ELISA plate with an anti-MPO antibody.
-
Add samples to the wells and incubate to allow MPO in the NETs to bind.
-
Wash the plate to remove unbound material.
-
Add an enzyme-linked anti-DNA antibody and incubate.
-
Wash the plate again.
-
Add the substrate and measure the resulting signal using a plate reader. The signal intensity is proportional to the amount of MPO-DNA complexes (NETs) in the sample.[6]
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in colitis.
Caption: Experimental workflow for evaluating this compound in a DSS-induced colitis model.
Caption: Proposed signaling pathway of this compound in the amelioration of colitis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. DSpace [repository.escholarship.umassmed.edu]
- 5. Suppression of colitis in mice by this compound: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The role of protein arginine deiminase 4-dependent neutrophil extracellular traps formation in ulcerative colitis [frontiersin.org]
- 8. Molecular targeting of protein arginine deiminases to suppress colitis and prevent colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The emerging role of neutrophil extracellular traps in ulcerative colitis [frontiersin.org]
- 11. Neutrophil extracellular trap induction through peptidylarginine deiminase 4 activity is involved in 2,4,6-trinitrobenzenesulfonic acid-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibiting Protein Arginine Deiminases Has Antioxidant Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The role of protein arginine deiminase 4-dependent neutrophil extracellular traps formation in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment of Dextran Sulfate Sodium-Induced Colitis with Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 Inhibitor MI-2 Is Associated with Restoration of Gut Immune Function and the Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro PAD Activity Assay Using Cl-amidine as an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins by converting arginine residues to citrulline.[1][2] This process, known as citrullination or deimination, leads to a loss of positive charge on the protein, which can alter its structure and function.[2] Dysregulated PAD activity has been implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and lupus, as well as some cancers, making PADs attractive therapeutic targets.[3][4]
Cl-amidine is a well-characterized, irreversible pan-PAD inhibitor, meaning it can inhibit multiple PAD isoforms.[1][3][5] It acts by covalently modifying an active site cysteine residue essential for the catalytic activity of PAD enzymes.[5][6] These application notes provide detailed protocols for utilizing this compound as an inhibitor in in vitro PAD activity assays, a crucial tool for studying PAD function and for the discovery and characterization of novel PAD inhibitors.
Quantitative Data Summary
The inhibitory activity of this compound against various PAD isoforms is summarized below. These values are crucial for designing experiments and interpreting results.
| Inhibitor | Target PAD Isoform(s) | IC50 Values | Mechanism of Action | Reference(s) |
| This compound | Pan-PAD | PAD1: 0.8 µM, PAD3: 6.2 µM, PAD4: 5.9 µM | Irreversible, covalent modification | [3][5][7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the enzymatic reaction catalyzed by PADs and the mechanism of inhibition by this compound.
Caption: PAD enzyme catalyzes the conversion of arginine to citrulline. This compound irreversibly inhibits PAD by covalently modifying the active site.
Experimental Protocols
Several methods can be employed to measure in vitro PAD activity. The choice of assay depends on factors such as the required sensitivity, throughput, and the nature of the substrate.
Colorimetric Assay for PAD Activity
This method is based on the detection of ammonia, a byproduct of the citrullination reaction.[8]
Principle: One molecule of ammonia is released for every arginine residue converted to citrulline. This ammonia can be quantified using a colorimetric reaction.[8]
Materials:
-
Recombinant human PAD enzyme (e.g., PAD4)
-
PAD Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM CaCl₂, 1 mM DTT)[3]
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Ammonia detection reagent kit
-
96-well microplate
-
Plate reader capable of measuring absorbance at the appropriate wavelength
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Reaction Setup:
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the PAD enzyme to each well (except for a "no enzyme" control).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Add the BAEE substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as an acidic solution, which denatures the enzyme.[8]
-
Ammonia Detection: Add the colorimetric ammonia detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance using a microplate reader at the wavelength specified by the detection kit.
-
Data Analysis:
-
Subtract the background absorbance (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of PAD activity for each this compound concentration relative to the vehicle control (100% activity).
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Fluorescence-Based Assay for PAD Activity
Fluorescence-based assays offer higher sensitivity compared to colorimetric methods and are well-suited for high-throughput screening.[9][10] These assays often use a synthetic peptide substrate with a fluorophore and a quencher.
Principle: A common approach involves a fluorescently labeled arginine-containing peptide. Upon citrullination by PAD, the change in charge or conformation can lead to a change in fluorescence intensity, for instance, by disrupting the interaction with a quencher molecule.[9]
Materials:
-
Recombinant human PAD enzyme
-
PAD Assay Buffer
-
Fluorescent PAD substrate
-
This compound
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: As described in the colorimetric assay protocol.
-
Reaction Setup:
-
In a black microplate, add the diluted this compound or vehicle control.
-
Add the PAD enzyme to each well (except for a "no enzyme" control).
-
Pre-incubate the enzyme and inhibitor.
-
-
Reaction Initiation: Add the fluorescent substrate to all wells.
-
Incubation: Incubate the plate at 37°C, protecting it from light. The reaction can often be monitored in real-time using a kinetic read mode on the plate reader.[11][12]
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Similar to the colorimetric assay, calculate the percentage of inhibition and determine the IC50 value.
Western Blot-Based Assay for Histone Citrullination
This cellular-based assay assesses the ability of an inhibitor to block PAD-mediated citrullination of endogenous substrates like histones.[3]
Principle: Cells are treated with a PAD activator and the test inhibitor. The level of citrullinated histones is then detected by Western blotting using an antibody specific for citrullinated histone H3 (CitH3).[3]
Materials:
-
Cell line expressing the PAD of interest (e.g., HL-60 cells for PAD4)
-
Cell culture reagents
-
PAD activator (e.g., calcium ionophore like A23187)[3]
-
This compound
-
Lysis buffer
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-citrullinated Histone H3 (CitH3) and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with a PAD activator to induce citrullination.
-
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with the primary antibodies (anti-CitH3 and anti-total H3).
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for CitH3 and total H3. Normalize the CitH3 signal to the total H3 signal to determine the relative level of histone citrullination. Calculate the percentage of inhibition for each this compound concentration.
Experimental Workflow Visualization
The general workflow for an in vitro PAD activity assay using an inhibitor is depicted below.
Caption: General workflow for an in vitro PAD inhibition assay.
Troubleshooting and Considerations
-
Enzyme Activity: Ensure the PAD enzyme is active. Run a positive control without any inhibitor to confirm robust enzyme activity.
-
Solvent Effects: Keep the final concentration of the inhibitor solvent (e.g., DMSO) constant across all wells and at a low level (e.g., <1%) to minimize its effect on enzyme activity.
-
Linear Range: Ensure the assay is performed within the linear range of both the enzyme reaction and the detection method. This may require optimizing incubation times and substrate/enzyme concentrations.
-
Calcium Concentration: PADs are calcium-dependent enzymes.[2] Ensure the assay buffer contains an optimal concentration of CaCl₂.
-
This compound Stability: While this compound is a widely used tool, its stability in aqueous solutions should be considered. The hydrochloride salt form is generally more stable.[5] Fresh dilutions should be prepared for each experiment.
By following these detailed protocols and considering the key aspects of the assay, researchers can effectively utilize this compound to investigate the role of PAD enzymes in various biological processes and to screen for novel therapeutic agents targeting this important enzyme family.
References
- 1. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Cl-amidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cl-amidine is a potent inhibitor of Peptidylarginine Deiminases (PADs), a family of enzymes that catalyze the post-translational modification of proteins known as citrullination.[1] Dysregulation of PAD activity, particularly PAD4, is implicated in the pathogenesis of various diseases, including cancer.[2][3] this compound has been shown to induce apoptosis in a variety of cancer cell lines, making it a promising candidate for anti-cancer drug development.[1][4] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for the quantitative assessment of apoptosis at the single-cell level.
Mechanism of Action: this compound Induced Apoptosis
This compound primarily functions by irreversibly inhibiting PAD enzymes, with a notable potency against PAD4.[1] The inhibition of PAD4 in cancer cells can lead to the reactivation of tumor suppressor pathways, including the p53 pathway. Activated p53 can transcriptionally upregulate pro-apoptotic genes, which in turn can trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the depolarization of the mitochondrial membrane and the subsequent activation of a cascade of caspases, the executioners of apoptosis. While direct modulation of Bcl-2 family proteins by this compound is an area of ongoing research, the observed mitochondrial depolarization strongly suggests their involvement.[5] Interestingly, in some cell types, this compound-induced apoptosis may proceed independently of caspase-3, suggesting the activation of other executioner caspases.[5]
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize the dose-dependent effects of this compound on apoptosis in different cancer cell lines, as determined by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis in TK6 Lymphoblastoid Cells by this compound (24-hour treatment)
| This compound Concentration (µg/mL) | Apoptotic Cells (%) |
| 0 (Control) | ~5 |
| 5 | ~15 |
| 10 | ~25 |
| 15 | ~35 |
| 20 | ~45 |
| 25 | ~55 |
| 50 | ~70 |
Data adapted from a study on TK6 lymphoblastoid cells.
Table 2: Apoptosis Induction in U-87 MG Glioblastoma Cells by this compound (48-hour treatment)
| Treatment | Cell Population | Percentage of Cells (%) |
| Control (0.1% DMSO) | Viable | 95.20 ± 0.35 |
| Early Apoptotic | 2.50 ± 0.20 | |
| Late Apoptotic | 1.80 ± 0.15 | |
| Necrotic | 0.50 ± 0.05 | |
| This compound (150.40 µM) | Viable | 70.50 ± 1.50 |
| Early Apoptotic | 10.20 ± 0.80 | |
| Late Apoptotic | 18.80 ± 1.20 | |
| Necrotic | 0.50 ± 0.10 |
Data represents mean ± standard deviation from a study on U-87 MG cells.[5]
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cultured cancer cells with this compound to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., U-87 MG, TK6)
-
Complete cell culture medium
-
This compound (hydrochloride salt recommended for stability)[1]
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control containing the same final concentration of DMSO should be prepared.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[5]
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Collect the culture supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or a non-enzymatic cell dissociation solution. Combine the detached cells with the supernatant. Avoid using trypsin if possible, as it can cleave surface proteins. If trypsin is necessary, use a minimal concentration and incubation time, followed by washing with a medium containing serum to inactivate the trypsin.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Proceed to Apoptosis Analysis: The cell pellet is now ready for staining with Annexin V and PI as described in Protocol 2.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the staining procedure for identifying viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Harvested and washed cells from Protocol 1
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only).
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the fluorescence of the cells to distinguish the following populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (primary necrosis).
-
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Caspase-3 Assay Kit [bdbiosciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. The investigation of cytotoxic and apoptotic activity of this compound on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cl-amidine in Glioblastoma Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cl-amidine, a pan-peptidylarginine deiminase (PAD) inhibitor, in the study of glioblastoma (GBM) cell lines. This document outlines the mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for key experimental assays.
Introduction to this compound and its Role in Glioblastoma Research
Glioblastoma is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation and resistance to conventional therapies. Peptidylarginine deiminases (PADs) are a family of enzymes that catalyze the post-translational modification of proteins by converting arginine residues to citrulline. This process, known as citrullination or deimination, can alter protein structure and function. Dysregulated PAD activity has been implicated in the pathophysiology of various diseases, including cancer.[1][2]
This compound acts as an irreversible inhibitor of multiple PAD isoforms, making it a valuable tool to investigate the role of protein citrullination in glioblastoma.[2] Research has shown that this compound exhibits anti-proliferative and pro-apoptotic effects on glioblastoma cell lines, suggesting its potential as a therapeutic agent.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects in glioblastoma cell lines primarily through the inhibition of PAD enzymes. This inhibition leads to a reduction in protein citrullination, which in turn affects various cellular processes. In the U-87 MG glioblastoma cell line, this compound treatment has been shown to induce apoptosis through a caspase-3 independent pathway.[1][3] This apoptotic process is associated with increased mitochondrial membrane depolarization.[1][3]
Furthermore, studies on LN18 and LN229 glioblastoma cell lines have demonstrated that this compound treatment leads to a reduction in the expression and deimination of prohibitin (PHB), a mitochondrial chaperone protein, and a decrease in the levels of citrullinated histone H3.[4]
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in the U-87 MG human glioblastoma cell line.
| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |
| U-87 MG | 24 hours | 256.09 | [2] |
| U-87 MG | 48 hours | 150.40 | [2] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the effects of this compound on glioblastoma cell lines.
Cell Culture and this compound Treatment
A standardized cell culture and treatment protocol is crucial for reproducible results.
Materials:
-
Glioblastoma cell lines (e.g., U-87 MG, LN18, LN229, T98G, U-251 MG)
-
Complete culture medium (e.g., DMEM or EMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (hydrochloride salt recommended for stability)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture glioblastoma cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (WST-1 Method)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cells treated with this compound in a 96-well plate
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of WST-1 reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Prohibitin and Citrullinated Histone H3
This protocol allows for the detection of changes in protein expression and post-translational modifications.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-prohibitin, anti-citrullinated histone H3, anti-β-actin or anti-total histone H3 as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein levels relative to the loading control.
Immunofluorescence for PAD Inhibition
This protocol allows for the visualization of the effect of this compound on protein citrullination within the cells.
Materials:
-
Glioblastoma cells grown on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)
-
Primary antibody against citrullinated proteins (e.g., F95 pan-citrulline antibody)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Treat the cells grown on coverslips with this compound as described in Protocol 1.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block for 30 minutes with blocking buffer.
-
Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C. Note: Optimal antibody dilution should be determined by the user.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the staining using a fluorescence microscope. A reduction in the fluorescence signal in this compound treated cells compared to the control would indicate inhibition of PAD activity.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of protein citrullination in glioblastoma. The provided application notes and protocols offer a framework for researchers to study its effects on cell viability, apoptosis, and specific molecular targets. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of glioblastoma biology and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The investigation of cytotoxic and apoptotic activity of this compound on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The investigation of cytotoxic and apoptotic activity of this compound on the human U-87 MG glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Effect of Cl-amidine on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cl-amidine is a potent, irreversible pan-inhibitor of peptidylarginine deiminases (PADs), enzymes that catalyze the conversion of arginine to citrulline residues in proteins. This post-translational modification, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes, including the regulation of gene expression, inflammation, and the formation of neutrophil extracellular traps (NETs). Dysregulated PAD activity is implicated in the pathogenesis of several inflammatory and autoimmune diseases. By inhibiting PADs, this compound has been shown to modulate inflammatory responses, notably by reducing the production of pro-inflammatory cytokines.
These application notes provide detailed protocols for assessing the in vitro and in vivo effects of this compound on cytokine production, enabling researchers to evaluate its therapeutic potential. The methodologies described include cell-based assays and protocols for animal models of inflammation, with a focus on accurate and reproducible quantification of key inflammatory cytokines.
Mechanism of Action: this compound in Cytokine Regulation
This compound exerts its anti-inflammatory effects primarily through the inhibition of PAD4. This enzyme is critical for the citrullination of histones, a key step in the formation of NETs. NETs are web-like structures composed of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. However, excessive NET formation can lead to tissue damage and amplify inflammatory responses. By preventing histone citrullination, this compound inhibits NETosis, thereby reducing the release of pro-inflammatory mediators.[1][2][3] Furthermore, this compound has been shown to modulate cytokine production in other immune cells, such as dendritic cells, by affecting signaling pathways like STAT and NF-κB.[4]
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Pathogens)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutrophil [label="Neutrophil", fillcolor="#F1F3F4", fontcolor="#202124"]; PAD4 [label="PAD4", fillcolor="#FBBC05", fontcolor="#202124"]; Histone_Arginine [label="Histone Arginine", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Histone_Citrulline [label="Histone Citrulline", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; NETosis [label="NETosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proinflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(IL-6, TNF-α, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cl_amidine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style=filled];
// Edges Inflammatory_Stimuli -> Neutrophil [label="Activates"]; Neutrophil -> PAD4 [label="Activates"]; PAD4 -> Histone_Arginine [label="Catalyzes conversion of"]; Histone_Arginine -> Histone_Citrulline [style=invis]; PAD4 -> Histone_Citrulline [label="to"]; Histone_Citrulline -> NETosis [label="Leads to"]; NETosis -> Proinflammatory_Cytokines [label="Amplifies production of"]; Cl_amidine -> PAD4 [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee];
// Invisible edges for alignment Histone_Arginine -> Histone_Citrulline [style=invis]; }
Figure 1: this compound's inhibition of the PAD4-NETosis pathway.
Data Presentation: Quantitative Effects of this compound on Cytokine Production
The following tables summarize the reported effects of this compound on the production of key pro-inflammatory cytokines in various preclinical models.
| Cytokine | Model System | Treatment Group | Control Group | Percentage Reduction | Reference |
| IL-6 | Hemorrhagic Shock (rat) | This compound | Vehicle | 31.8% | [1] |
| TNF-α | Hemorrhagic Shock (rat) | This compound | Vehicle | 45.4% | [1] |
| IL-1β | LPS-induced Endometritis (rat) | This compound | LPS only | 31% | [2] |
| IL-6 | CLP-induced Sepsis (mouse spleen) | This compound | Vehicle | Significant Reduction | [5] |
| IL-1β | CLP/LPS-induced Sepsis (mouse) | This compound | CLP/LPS only | ~50% | [6] |
| IL-6 | CLP/LPS-induced Sepsis (mouse) | This compound | CLP/LPS only | ~60% | [6] |
| TNF-α | CLP/LPS-induced Sepsis (mouse) | This compound | CLP/LPS only | ~50% | [6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Cytokine Production in Macrophages
This protocol details the steps to evaluate the effect of this compound on cytokine production by macrophage-like cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (hydrochloride salt recommended for stability)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA or Multiplex Immunoassay kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed 0.1 million cells per well in a 96-well plate and allow them to adhere overnight.
-
-
This compound Treatment and Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute in culture medium to desired concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include an unstimulated control group.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants and store them at -80°C until cytokine analysis.
-
-
Cytokine Quantification:
-
Thaw the supernatants on ice.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using either ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
// Nodes Cell_Culture [label="1. Culture RAW 264.7 Macrophages", fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="2. Seed Cells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="3. Pre-treat with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulation [label="4. Stimulate with LPS", fillcolor="#FBBC05", fontcolor="#202124"]; Collection [label="5. Collect Supernatants", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="6. Analyze Cytokines (ELISA/Multiplex)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Seeding; Seeding -> Treatment; Treatment -> Stimulation; Stimulation -> Collection; Collection -> Analysis; }
Figure 2: Experimental workflow for in vitro assessment.
Protocol 2: In Vivo Assessment of this compound's Effect on Cytokine Production in a Sepsis Mouse Model
This protocol describes the evaluation of this compound in a cecal ligation and puncture (CLP) mouse model of sepsis.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
This compound
-
Sterile 1x PBS
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture materials
-
Blood collection tubes (e.g., with EDTA)
-
Tissue homogenization buffer with protease inhibitors
-
Tissue homogenizer
-
ELISA or Multiplex Immunoassay kits for target cytokines
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into experimental groups: Sham, CLP + Vehicle, CLP + this compound.
-
-
This compound Administration:
-
Cecal Ligation and Puncture (CLP) Surgery:
-
Anesthetize the mice.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve and puncture it once or twice with a 22-gauge needle.
-
Return the cecum to the peritoneal cavity and close the incision.
-
Sham-operated mice undergo the same procedure without ligation and puncture.
-
-
Post-operative Care and Sample Collection:
-
Provide post-operative care, including fluid resuscitation.
-
At a predetermined time point (e.g., 24 hours post-CLP), euthanize the mice.[7][8]
-
Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to obtain plasma.
-
Harvest tissues of interest (e.g., spleen, lung, liver) and snap-freeze in liquid nitrogen or proceed directly to homogenization.
-
-
Tissue Homogenization:
-
Weigh the frozen tissue and add ice-cold homogenization buffer (containing protease inhibitors).
-
Homogenize the tissue using a mechanical homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (tissue lysate) for cytokine analysis.
-
-
Cytokine Quantification:
-
Thaw plasma and tissue lysates on ice.
-
Measure cytokine levels using ELISA or multiplex immunoassays as per the manufacturer's protocols. Normalize cytokine concentrations in tissue lysates to the total protein concentration of the lysate.
-
// Nodes Grouping [label="1. Animal Grouping", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. Administer this compound/Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Surgery [label="3. CLP Surgery", fillcolor="#FBBC05", fontcolor="#202124"]; Collection [label="4. Sample Collection (Blood/Tissues)", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenization [label="5. Tissue Homogenization", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="6. Analyze Cytokines (ELISA/Multiplex)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Grouping -> Treatment; Treatment -> Surgery; Surgery -> Collection; Collection -> Homogenization; Homogenization -> Analysis; }
Figure 3: Experimental workflow for in vivo assessment.
Protocol 3: General Procedure for Cytokine Measurement by Sandwich ELISA
This protocol provides a general guideline for quantifying a single cytokine. Always refer to the specific instructions provided with the commercial ELISA kit.
Materials:
-
96-well ELISA plate coated with capture antibody
-
Wash Buffer
-
Assay Diluent
-
Recombinant cytokine standards
-
Samples (cell culture supernatants, plasma, or tissue lysates)
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
If not pre-coated, coat a 96-well plate with capture antibody overnight at 4°C.
-
Wash the plate 3-5 times with Wash Buffer.
-
Block the plate with Assay Diluent for 1-2 hours at room temperature.
-
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the cytokine standard.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Signal Development and Measurement:
-
Wash the plate 5-7 times with Wash Buffer.
-
Add 100 µL of TMB substrate solution and incubate for 15-30 minutes in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Protocol 4: General Procedure for Multiplex Cytokine Analysis
This protocol provides a general workflow for the simultaneous measurement of multiple cytokines using a bead-based immunoassay (e.g., Luminex). Follow the specific instructions provided with the commercial kit.
Materials:
-
Antibody-coupled magnetic beads
-
96-well filter plate
-
Wash Buffer
-
Assay Diluent
-
Cytokine standards
-
Samples
-
Biotinylated detection antibody cocktail
-
Streptavidin-PE conjugate
-
Sheath fluid
-
Luminex instrument
Procedure:
-
Plate Preparation:
-
Add the mixed antibody-coupled beads to the wells of the filter plate.
-
Wash the beads using a vacuum manifold.
-
-
Sample and Standard Incubation:
-
Add standards and samples to the wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C on a plate shaker.
-
-
Detection Antibody Incubation:
-
Wash the beads.
-
Add the detection antibody cocktail and incubate for 1 hour at room temperature on a plate shaker.
-
-
Streptavidin-PE Incubation:
-
Wash the beads.
-
Add Streptavidin-PE and incubate for 30 minutes at room temperature on a plate shaker.
-
-
Data Acquisition:
-
Wash the beads and resuspend them in sheath fluid.
-
Acquire data on a Luminex instrument.
-
-
Data Analysis:
-
Use the instrument's software to analyze the data and determine the concentrations of multiple cytokines simultaneously.
-
References
- 1. bowdish.ca [bowdish.ca]
- 2. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiplex analysis of cytokines | British Society for Immunology [immunology.org]
- 4. evetechnologies.com [evetechnologies.com]
- 5. protocols.io [protocols.io]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cl-amidine in a Hemorrhagic Shock Rat Model
Introduction
Hemorrhagic shock (HS) is a critical clinical condition characterized by multi-organ dysfunction resulting from significant blood loss.[1] A key pathogenic mechanism implicated in the tissue damage following HS is the excessive formation of Neutrophil Extracellular Traps (NETs).[2][3] NETs are web-like structures composed of DNA, histones, and granular proteins released by activated neutrophils. While crucial for trapping pathogens, their overproduction in sterile inflammation scenarios like HS can lead to a vicious cycle of inflammation and organ damage.[2][4]
Cl-amidine is a potent and irreversible pan-inhibitor of Peptidylarginine Deiminase (PAD) enzymes.[5] Specifically, by inhibiting PAD4, this compound prevents the citrullination of histone H3 (CitH3), a critical step in NET formation (NETosis).[1][2] This targeted inhibition of the PAD4-CitH3-NETs axis presents a promising therapeutic strategy to mitigate the detrimental effects of hemorrhagic shock.[1][4] These application notes provide a detailed protocol for utilizing this compound in a rat model of hemorrhagic shock, based on established preclinical research.
Mechanism of Action
In hemorrhagic shock, tissue hypoperfusion triggers a systemic inflammatory response, leading to neutrophil activation. The enzyme PAD4 within neutrophils is upregulated, catalyzing the conversion of arginine residues on histones to citrulline. This process, known as hypercitrullination, leads to chromatin decondensation, a prerequisite for NET formation.[1] The released NETs then contribute to tissue and endothelial damage, further propagating inflammation.[6]
This compound acts as a selective PAD4 inhibitor, competitively binding to the enzyme's active site.[2] This action blocks the generation of citrullinated histone H3, thereby inhibiting NETosis.[1] By disrupting this pathway, this compound breaks the "NETs-inflammation" cycle, leading to reduced inflammation, restoration of organ barrier integrity, and alleviation of multi-organ damage.[1][4]
Experimental Protocols
The following protocols are synthesized from studies investigating this compound in rat models of hemorrhagic shock.[1][2][3]
1. Animal Model
-
Weight: 230–270 g.[2]
-
Housing: Standardized conditions with a 12-hour light/dark cycle, controlled temperature (25 ± 2°C), and humidity (40–60%). Rats should have ad libitum access to standard pellet feed and drinking water.[2]
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before experimentation.
-
Fasting: Fast rats for 12 hours prior to surgery, with free access to water.[2]
2. Surgical Preparation
-
Anesthesia: Anesthetize rats via intraperitoneal injection of pentobarbital (B6593769) sodium (45 mg/kg).[2]
-
Catheterization:
-
Place the anesthetized rat in a supine position on a heating pad to maintain body temperature.
-
Shave and disinfect the neck region.
-
Make a midline cervical incision to expose the right carotid artery and the left jugular vein.[3]
-
Insert a polyethylene (B3416737) catheter (e.g., PU 0.94 × 0.58) into the right carotid artery for blood withdrawal, blood sampling, and continuous monitoring of Mean Arterial Pressure (MAP).[2][3]
-
Insert a second catheter (e.g., PU 1.0 × 0.63) into the left jugular vein for drug administration.[2][3]
-
Flush all catheters with heparinized saline (100 U/mL) to maintain patency.[3]
-
3. Hemorrhagic Shock Induction
-
Total Blood Volume (TBV) Calculation: Estimate TBV using the formula: TBV (mL) = body weight (g) × 0.06 + 0.77.[2]
-
Lethal HS Model (50% Blood Loss):
-
Sublethal HS Model (40% Blood Loss):
-
Follow a similar procedure, adjusting the total withdrawal volume to 40% of the TBV.[1]
-
4. Experimental Groups and Drug Administration
-
Group Allocation: Randomly assign rats to one of four experimental groups (n=8-10 per group):
-
Sham Group: Rats undergo anesthesia and catheter placement only, without hemorrhage or drug administration.[1][2]
-
HS Group: Rats are subjected to the hemorrhagic shock protocol without any treatment.[1][2]
-
Vehicle Group: After shock induction, rats receive an intravenous injection of the vehicle (0.5 mL of 0.9% normal saline).[1][2]
-
This compound Group: After shock induction, rats are administered this compound.[1][2]
-
-
This compound Preparation and Administration:
Data Presentation
The following tables summarize the quantitative outcomes of this compound treatment in the hemorrhagic shock rat model.
Table 1: 72-Hour Survival Rate in Lethal (50% Blood Loss) HS Model
| Group | N | Survival Rate (%) |
| HS | 10 | 0% |
| Vehicle | 10 | 0% |
| This compound | 10 | 40% [2] |
Table 2: Hemodynamic Parameters - Mean Arterial Pressure (MAP)
| Time Point | Vehicle Group (mmHg) | This compound Group (mmHg) |
| Baseline | 120.8 ± 6.5 | 121.4 ± 7.6 |
| Post-HS | 41.2 ± 4.7 | 44.2 ± 5.9 |
| 60 min | 62.5 ± 8.7 | 71.3 ± 7.0 |
| 90 min | 63.2 ± 7.9 | 79.8 ± 16.7 |
| 120 min | 56.6 ± 8.1 | 83.3 ± 17.6 |
| 180 min | 55.6 ± 7.3 | 82.5 ± 10.5 |
| 240 min | 53.6 ± 6.0 | 82.4 ± 10.6 |
| Data presented as mean ± SD.[1][2] |
Table 3: Arterial Blood Gas Analysis at 6 Hours Post-Shock
| Parameter | HS Group | Vehicle Group | This compound Group |
| pH | 7.36 ± 0.55 | 7.35 ± 0.18 | Improved |
| Lactate (B86563) (LAC) | Significantly Increased | Significantly Increased | Reduced |
| HCO₃⁻ | Significantly Decreased | Significantly Decreased | Improved |
| Base Excess (BE) | Significantly Decreased | Significantly Decreased | Improved |
| This compound treatment corrected metabolic disturbances such as reduced lactate accumulation.[1][2] |
Table 4: Inflammatory and NETosis Markers at 6 Hours Post-Shock
| Marker | HS Group | This compound Group |
| TNF-α (Intestinal) | 2.6-fold increase vs. Sham | Significantly Reduced [2] |
| IL-6 (Intestinal) | 3.0-fold increase vs. Sham | Significantly Reduced [2] |
| Cell-free DNA (cf-DNA) | Significantly Increased | Significantly Reduced [1] |
| Citrullinated Histone H3 (CitH3) | Significantly Increased | Significantly Reduced [1] |
Table 5: Organ Injury and PAD4 Expression Markers at 6 Hours Post-Shock
| Marker | HS Group | Vehicle Group | This compound Group |
| Lung Wet/Dry Ratio | Markedly Elevated | Markedly Elevated | Reduced by 23.6% vs. Vehicle [2] |
| Intestinal PAD4 mRNA | Significantly Elevated | Significantly Elevated | Reduced by 48.6% vs. HS [2] |
Outcomes and Conclusions
The administration of this compound in a rat model of hemorrhagic shock demonstrates significant therapeutic benefits.
-
Improved Survival: this compound treatment significantly improves the 72-hour survival rate in rats subjected to lethal hemorrhagic shock, increasing it from 0% to 40%.[1][2]
-
Hemodynamic Stability: The drug helps maintain a significantly higher mean arterial pressure during the post-shock period compared to vehicle-treated animals.[1][2]
-
Attenuation of Organ Injury: Treatment with this compound protects against HS-induced organ damage, particularly in the intestine and lungs. This is evidenced by reduced pulmonary edema (lower lung W/D ratio) and restoration of intestinal barrier integrity.[1][2]
-
Reduced Inflammation and NETosis: this compound effectively suppresses the inflammatory cascade by reducing levels of pro-inflammatory cytokines like TNF-α and IL-6.[1][4] Mechanistically, it achieves this by inhibiting PAD4 expression and activity, leading to decreased levels of NET markers such as cf-DNA and CitH3.[1][2]
-
Correction of Metabolic Acidosis: The treatment helps correct metabolic disturbances associated with shock, such as elevated lactate levels.[1][2]
References
- 1. This compound confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 2. This compound confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. imrpress.com [imrpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cl-amidine Incubation Time for Maximal PAD Inhibition
Welcome to the technical support center for the effective use of Cl-amidine, a potent pan-inhibitor of Protein Arginine Deiminases (PADs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for maximal PAD inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PAD enzymes?
A1: this compound is a haloacetamidine-based irreversible inhibitor of PAD enzymes.[1] Its mechanism of action involves the covalent modification of a critical cysteine residue within the active site of the PAD enzyme, leading to its irreversible inactivation.[1][2] This covalent modification is a time-dependent process.[3]
Q2: Why is optimizing the pre-incubation time with this compound crucial for my experiments?
A2: Due to its irreversible, covalent mechanism, the extent of PAD inhibition by this compound is time-dependent.[3] A pre-incubation step, where the enzyme and inhibitor are mixed and incubated together before the addition of the substrate, is critical to allow sufficient time for the covalent bond to form.[4] Without an optimized pre-incubation period, the potency of this compound can be significantly underestimated.[4]
Q3: What is a good starting point for this compound concentration and incubation time in my experiments?
A3: For in vitro assays, a common starting concentration is in the low micromolar range, based on its reported IC50 values for various PAD isoforms.[5] A pre-incubation time of 30-60 minutes at 37°C is a reasonable starting point before adding the substrate.[4] For cell-based assays, concentrations can range from 50 µM to 200 µM, with incubation times varying from 1 to 24 hours depending on the cell type and experimental goals.[6][7]
Q4: How stable is this compound and how should I store it?
A4: The free form of this compound can be unstable. It is highly recommended to use the hydrochloride salt form (this compound hydrochloride), which is more stable while retaining the same biological activity.[5] For optimal stability, prepare fresh dilutions of this compound for each experiment from a frozen stock and avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
High variability or lower than expected PAD inhibition are common issues encountered when using this compound. The following guide provides potential causes and solutions to troubleshoot your experiments.
Logical Workflow for Troubleshooting this compound Experiments
Caption: A troubleshooting workflow for identifying and resolving common issues in this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability in inhibition results between experiments. | 1. Inconsistent pre-incubation time of this compound with the PAD enzyme.[4]2. Degradation of this compound stock solution.[4]3. Sub-optimal assay buffer conditions (e.g., incorrect pH or DTT concentration).[4] | 1. Standardize a pre-incubation step. A 30-60 minute pre-incubation at 37°C is a good starting point.[4]2. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.[4]3. Ensure the assay buffer is freshly prepared, particularly the DTT, and that the pH is optimal for PAD activity (typically around 7.5).[4] |
| Lower than expected PAD inhibition. | 1. Insufficient incubation time for covalent bond formation.[4]2. This compound concentration is too low.3. High concentration of competing substrate. | 1. Perform a time-course experiment to determine the optimal pre-incubation time (see Experimental Protocol section).[4]2. Perform a dose-response curve to determine the IC50 in your specific assay conditions.3. While this compound is irreversible, initial binding can be competitive. Ensure substrate concentration is appropriate for your assay. |
| High background signal in the assay. | 1. Autohydrolysis of the substrate.2. Contaminating enzyme activity in the sample (for cell lysates). | 1. Include a "no enzyme" control to measure the rate of substrate degradation in the absence of the PAD enzyme.2. For cell lysate experiments, consider using a more specific substrate or purifying the PAD enzyme. |
Data Presentation
The inhibitory potency of this compound varies among the different PAD isozymes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| PAD Isozyme | IC50 (µM) |
| PAD1 | 0.8[5] |
| PAD3 | 6.2[5] |
| PAD4 | 5.9[5] |
Note: These values are a guide and the optimal concentration may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Pre-incubation Time for in vitro PAD Activity Assay
This protocol is designed to identify the optimal pre-incubation time required for maximal PAD inhibition by this compound.
Materials:
-
Recombinant PAD enzyme
-
This compound
-
PAD assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 mM DTT)
-
PAD substrate (e.g., N-α-Benzoyl-L-arginine ethyl ester, BAEE)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute the PAD enzyme and this compound to the desired working concentrations in PAD assay buffer.
-
Plate Setup: In a 96-well plate, add a fixed concentration of this compound to multiple wells. Include a vehicle control (solvent only).
-
Initiate Pre-incubation: Add the diluted PAD enzyme to the wells containing this compound and the vehicle control.
-
Time-Course Pre-incubation: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes), initiate the enzymatic reaction by adding the PAD substrate to a set of wells for each condition.
-
Enzymatic Reaction: Allow the enzymatic reaction to proceed for a fixed amount of time (e.g., 20-30 minutes) at 37°C.
-
Reaction Quench and Detection: Stop the reaction and add the detection reagents according to your specific assay protocol.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: For each pre-incubation time point, calculate the percent inhibition by comparing the signal from the this compound-treated wells to the vehicle control wells. Plot the percent inhibition as a function of the pre-incubation time. The time point at which the inhibition reaches a plateau is the optimal pre-incubation time.
Protocol 2: Cell-Based Assay for Histone H3 Citrullination
This protocol assesses the ability of this compound to inhibit PAD-mediated histone citrullination within a cellular context.
Materials:
-
Cell line expressing PADs (e.g., HL-60 cells)
-
Cell culture medium
-
PAD activator (e.g., calcium ionophore A23187)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-citrullinated Histone H3 (CitH3), anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture and treat cells as required for your experiment.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).[8]
-
Stimulation: Stimulate the cells with a PAD activator (e.g., A23187) to induce histone citrullination.[8]
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against CitH3 overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 to confirm equal loading.[8]
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of histone citrullination.
Signaling Pathway and Mechanism of Action
PAD Activation and Inhibition by this compound
Caption: The signaling pathway of PAD activation and its irreversible inhibition by this compound.
References
- 1. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptidylarginine Deiminase Inhibitor Suppresses Neutrophil Extracellular Trap Formation and MPO-ANCA Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
How to address Cl-amidine solubility issues in aqueous buffers
Welcome to the technical support center for Cl-amidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on addressing solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs).[1][2][3] PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins by converting arginine residues to citrulline, a process known as citrullination or deimination.[4][5] this compound works by covalently modifying a critical cysteine residue in the active site of PAD enzymes, leading to their irreversible inactivation.[1][2] This inhibition of citrullination disrupts downstream signaling pathways involved in various physiological and pathological processes, including gene regulation, the formation of neutrophil extracellular traps (NETs), and autoimmune responses.[1][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It exhibits high solubility in DMSO.[6] For optimal results, it is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[7]
Q3: How should I store this compound and its stock solutions?
The solid form of this compound hydrochloride should be stored at -20°C.[3] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[8] It is not recommended to store aqueous dilutions of this compound for more than one day due to the compound's limited stability in aqueous buffers.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in Aqueous Buffers
Possible Cause: this compound, particularly in its free base form, has limited solubility in aqueous buffers at neutral pH. The hydrochloride salt form is generally more soluble.
Solution:
-
Use the Hydrochloride Salt: Whenever possible, use the hydrochloride salt of this compound for improved aqueous solubility.
-
Employ Dissolution Aids: The use of heat and sonication can significantly enhance solubility. A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Preparation of this compound Solution in Aqueous Buffer
This protocol describes the preparation of a this compound solution directly in an aqueous buffer, such as Phosphate-Buffered Saline (PBS).
Materials:
-
This compound hydrochloride (solid powder)
-
Aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes or vials
-
Water bath or heat block set to 60°C
-
Bath sonicator
-
Vortex mixer
Methodology:
-
Weigh the desired amount of this compound hydrochloride powder and place it in a sterile tube.
-
Add the calculated volume of the aqueous buffer to achieve the target concentration. Note that the solubility in PBS (pH 7.2) is approximately 3 mg/mL, but can be increased with the following steps.[6]
-
Briefly vortex the mixture.
-
Place the tube in a 60°C water bath or heat block for 5-10 minutes to aid dissolution.[8][9]
-
Following heating, place the tube in a bath sonicator for 10-15 minutes.[8][9]
-
Vortex the solution again until the solid is completely dissolved and the solution appears clear.
-
Allow the solution to cool to room temperature before use.
-
It is recommended to use the freshly prepared aqueous solution on the same day.
Issue 2: Precipitation of this compound Upon Dilution from DMSO Stock into Aqueous Buffer
Possible Cause: This phenomenon, sometimes referred to as "DMSO shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous buffer. The drastic change in solvent polarity causes the compound to precipitate out of the solution.[10]
Solution:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible (typically less than 0.5%) to avoid solvent-induced toxicity or artifacts.[11]
-
Perform Serial Dilutions: Instead of a single, large dilution, perform stepwise dilutions. This gradual change in solvent polarity can help maintain the solubility of this compound. A detailed workflow is provided in the diagram below.
-
Add Stock to Buffer: Always add the DMSO stock solution to the aqueous buffer, not the other way around. Add the stock solution slowly while gently vortexing or swirling the buffer to ensure rapid mixing.[10]
-
Pre-warm the Aqueous Buffer: Pre-warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help to improve solubility.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Concentration (mg/mL) | Conditions |
| DMSO | 32 - 92 | Ultrasonic and warming to 60°C may be required. Use fresh, anhydrous DMSO.[8] |
| Water | 16.67 - 35 | Ultrasonic and warming to 60°C are recommended.[7][8] |
| PBS (pH 7.2) | ~3 | |
| Ethanol | ~20 | |
| Dimethylformamide (DMF) | ~14 |
Visualizations
References
- 1. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidyl Arginine Deiminases in Chronic Diseases: A Focus on Rheumatoid Arthritis and Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Troubleshooting Inconsistent Western Blotting Results with Cl-amidine
Welcome to the technical support center for researchers using Cl-amidine in Western blotting experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to inconsistent results when studying protein citrullination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs).[1][2] It functions by covalently modifying a critical cysteine residue in the active site of PAD enzymes, leading to their inactivation.[1][3] This prevents the conversion of arginine residues on substrate proteins to citrulline.
Q2: Which PAD isozymes are inhibited by this compound?
This compound inhibits multiple PAD isozymes, including PAD1, PAD3, and PAD4, with varying potencies.[1][2] It is not entirely specific to one isozyme, which should be a consideration in experimental design.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored at -20°C. Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to three months. It is advisable to use the hydrochloride salt form of this compound, as the free form can be less stable.[1] When preparing working solutions for cell culture, ensure the final DMSO concentration is low (typically less than 0.5%) to avoid solvent toxicity.[4]
Q4: Why am I seeing inconsistent inhibition of citrullination in my Western blots?
Inconsistent results can arise from several factors, including:
-
This compound stability: The stability of this compound in cell culture media over long incubation periods can vary.
-
Cellular health and density: The metabolic state and density of cells can influence drug uptake and PAD enzyme activity.
-
Antibody variability: The specificity and lot-to-lot consistency of anti-citrulline antibodies can be a significant source of variation.[5]
-
Experimental protocol inconsistencies: Minor variations in incubation times, reagent concentrations, and washing steps can lead to different outcomes.
Troubleshooting Guide: Inconsistent this compound Efficacy
This guide addresses common problems encountered when using this compound to inhibit protein citrullination for Western blot analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Inhibition of Citrullination | 1. Insufficient this compound Concentration or Incubation Time: The concentration or duration of treatment may not be adequate for complete PAD inhibition in your specific cell type. 2. This compound Degradation: Improper storage or handling of this compound can lead to loss of activity. 3. Low PAD Enzyme Activity: The basal level of PAD activity in your cells might be too low to detect a significant decrease after inhibition. 4. Ineffective Cell Lysis: Incomplete cell lysis can result in poor extraction of citrullinated proteins. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration (e.g., 50-200 µM) and incubation time (e.g., 1-24 hours) for your cell line.[6][7][8] 2. Ensure this compound is stored correctly at -20°C and prepare fresh working dilutions from a stable stock for each experiment. 3. Consider stimulating cells with a known PAD activator (e.g., a calcium ionophore like A23187) to increase the dynamic range for observing inhibition.[9] 4. Use a robust lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10][11] |
| High Background on Western Blot | 1. Non-specific Antibody Binding: The primary or secondary antibody may be binding to proteins other than the citrullinated target. 2. Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding to the membrane. 3. Contaminated Buffers: Buffers used for washing and antibody dilution may be contaminated. | 1. Optimize the concentration of your primary and secondary antibodies. Run a control lane with only the secondary antibody to check for non-specific binding.[5] 2. Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). 3. Prepare fresh, filtered buffers for each experiment. |
| Inconsistent Band Intensities Between Replicates | 1. Unequal Protein Loading: Variations in the amount of protein loaded into each well of the gel. 2. Variable Transfer Efficiency: Inconsistent transfer of proteins from the gel to the membrane. 3. Variability in this compound Treatment: Inconsistent application of this compound across different wells or plates. | 1. Perform a precise protein quantification assay (e.g., BCA assay) and ensure equal amounts of protein are loaded. Always include a loading control (e.g., β-actin, GAPDH, or total histone H3) on your blot.[12] 2. Ensure proper contact between the gel and membrane, and that no air bubbles are present. You can stain the membrane with Ponceau S after transfer to visualize protein bands and confirm even transfer. 3. Be meticulous with pipetting and ensure a uniform final concentration of this compound in each well. |
| Unexpected Bands or Changes in Protein Expression | 1. Off-target Effects of this compound: At higher concentrations or in certain cell types, this compound may have effects unrelated to PAD inhibition.[8] 2. Antibody Cross-reactivity: The anti-citrulline antibody may be recognizing other post-translational modifications or protein isoforms.[5] | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a more specific PAD inhibitor if available for your target isozyme. 2. Check the antibody datasheet for known cross-reactivities. Consider using a different anti-citrulline antibody from another vendor.[5] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design.
Table 1: Inhibitory Concentration (IC50) of this compound for Different PAD Isozymes
| PAD Isozyme | IC50 (µM) | Reference(s) |
| PAD1 | 0.8 | [1][2] |
| PAD3 | 6.2 | [1][2] |
| PAD4 | 5.9 | [1][2] |
Table 2: Exemplary this compound Concentrations Used in Research
| Application | Cell/Animal Model | Concentration/Dose | Treatment Time | Observed Effect | Reference(s) |
| In Vitro | NZM bone marrow neutrophils | 200 µM | Not specified | Inhibition of histone H3 citrullination | [3][13] |
| In Vitro | LPS-treated dendritic cells | 50-200 µM | 24 hours | Reduced iNOS expression | [8] |
| In Vivo | Murine Sepsis Model (CLP) | 50 mg/kg (subcutaneous) | Pre-treatment | Reduced H3cit protein modification | [14] |
| In Vivo | Murine Colitis Model (DSS) | 75 mg/kg (intraperitoneal) | Daily | Reduced PAD activity and protein citrullination in the colon | [15] |
| In Vivo | Hemorrhagic shock rats | Not specified | Not specified | Suppressed PAD4 expression | [11] |
| In Vitro | LPS-induced rat endometritis | Not specified | 24 hours | Decreased expression of citrullinated Histone H3 | [16] |
Experimental Protocols
Detailed Protocol for this compound Treatment and Western Blot Analysis of Protein Citrullination
This protocol provides a general framework. Optimization of cell density, this compound concentration, and incubation times is recommended for each specific cell line and experimental setup.
1. Cell Culture and Treatment
-
Seed cells at a density that allows them to be in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and stabilize overnight.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations (e.g., 50, 100, 200 µM). Include a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) in a humidified incubator at 37°C with 5% CO2.
2. Cell Lysis and Protein Quantification
-
After incubation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors) to each well.
-
Scrape the adherent cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against citrullinated proteins (e.g., anti-modified citrulline antibody or anti-citrullinated histone H3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody for a loading control protein (e.g., β-actin or GAPDH).
Visualizations
Caption: PAD enzyme activation by calcium and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. JCI - Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus [jci.org]
- 4. benchchem.com [benchchem.com]
- 5. Current Challenges and Limitations in Antibody-Based Detection of Citrullinated Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Redundant role of PAD2 and PAD4 in the development of cardiovascular lesions in a mouse model of Kawasaki disease vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of colitis in mice by this compound: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Neutrophil Extracellular Traps Formation by this compound Alleviates Lipopolysaccharide-Induced Endometritis and Uterine Tissue Damage [mdpi.com]
Technical Support Center: Troubleshooting PAD4 Inhibition with Cl-amidine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are experiencing issues with Cl-amidine failing to inhibit Protein Arginine Deiminase 4 (PAD4) activity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues that can lead to a lack of PAD4 inhibition by this compound.
Question 1: My this compound is not showing any inhibition of PAD4 in my in vitro enzymatic assay. What could be the problem?
Answer: Failure to observe inhibition in an in vitro assay can stem from several factors related to the inhibitor itself, the enzyme, or the assay conditions.
-
Inhibitor Integrity and Handling:
-
Stability: The free form of this compound can be unstable; using a more stable salt form like this compound hydrochloride is recommended. Upon reconstitution in DMSO, stock solutions are generally stable for up to 3 months when aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. Aqueous solutions should be made fresh and are not recommended for storage for more than a day.
-
Solubility: this compound hydrochloride is soluble in DMSO at concentrations up to 50 mg/mL. Ensure it is fully dissolved before diluting into your aqueous assay buffer, as poor solubility can drastically reduce the effective concentration.
-
-
Enzyme Activity and Integrity:
-
Enzyme Health: Confirm the activity of your recombinant PAD4. Improper storage or multiple freeze-thaw cycles can denature the enzyme, leading to a loss of activity. It is advisable to run a positive control and check for enzyme degradation via SDS-PAGE.
-
Calcium Dependence: PAD4 is a calcium-dependent enzyme. Your assay buffer must contain a sufficient concentration of Ca²⁺, typically in the millimolar range (e.g., 10 mM), for the enzyme to be active. This compound preferentially inactivates the calcium-bound form of PAD4.
-
-
Assay Conditions:
-
Irreversible Inhibition: this compound is an irreversible inhibitor that covalently modifies a cysteine residue in the PAD4 active site. This type of inhibition is time- and concentration-dependent. Therefore, a pre-incubation step of the enzyme with this compound (e.g., 15-30 minutes at 37°C) before adding the substrate is crucial to allow for the covalent
-
Avoiding degradation of Cl-amidine stock solutions
Welcome to the technical support center for Cl-amidine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound to ensure experimental success and reproducibility. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most stable form of this compound to use?
A1: The free base form of this compound can be unstable in solution. It is highly recommended to use the hydrochloride salt (this compound HCl), which exhibits greater stability while retaining the same biological activity.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound HCl.[2][3][4] Water and ethanol (B145695) can also be used, but the solubility is generally lower.[4] It is crucial to use anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[3][5]
Q3: How should I prepare a this compound stock solution in DMSO?
A3: To prepare a stock solution in DMSO, it may be necessary to warm the solution (e.g., to 60°C) and use sonication to achieve complete dissolution.[2][3] Always use a freshly opened bottle of anhydrous DMSO to minimize water content.
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: For long-term storage (up to 6 months), aliquots of this compound stock solutions in DMSO should be stored at -80°C.[2][3] For shorter-term storage (up to 1 month), -20°C is acceptable.[2][3] To maintain the integrity of the compound, it is imperative to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][2][3] Solutions should also be protected from light.[3]
Q5: How stable are aqueous dilutions of this compound?
A5: It is not recommended to store aqueous dilutions of this compound for more than one day due to the limited stability of the compound in aqueous buffers.[3][4] For in vitro assays, it is best to prepare fresh dilutions from a frozen stock for each experiment.[1]
Troubleshooting Guide
Encountering variability or unexpected results in your experiments with this compound? This guide will help you troubleshoot potential issues related to stock solution degradation.
| Issue | Possible Cause | Recommended Solution(s) |
| High variability in inhibition results between experiments. | 1. Inconsistent pre-incubation time. 2. Degradation of this compound stock solution. 3. Sub-optimal assay buffer conditions (e.g., incorrect pH). | 1. Standardize a pre-incubation step (e.g., 30-60 minutes at 37°C).[1] 2. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.[1] 3. Ensure the assay buffer is freshly prepared and the pH is optimal for your experiment. |
| Lower than expected enzyme inhibition. | 1. Insufficient incubation time for covalent bond formation. 2. This compound concentration is too low. 3. Degraded this compound stock. | 1. Perform a time-course experiment to determine the optimal pre-incubation time.[1] 2. Perform a dose-response curve to determine the IC50 in your specific assay conditions.[1] 3. Test the activity of your this compound stock on a positive control enzyme. If degradation is suspected, prepare a fresh stock solution.[1] |
| No observable effect of this compound. | 1. Inactive this compound due to degradation. 2. Incorrect assay setup. | 1. Verify the integrity of your stock solution using an analytical method like HPLC (see experimental protocol below). Prepare a fresh stock solution from a new vial of solid compound. 2. Double-check all reagent concentrations, buffer components, and incubation steps in your protocol. Run a positive control with a known inhibitor if available.[1] |
Data Presentation: Solubility and Storage Conditions
The following tables summarize the solubility and recommended storage conditions for this compound hydrochloride.
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions | Source(s) |
| DMSO | 32 - 85 | 92.16 - 200.09 | Ultrasonic, warming, and heat to 60°C may be required. Use of fresh, anhydrous DMSO is critical. | [2][3][4][5] |
| Ethanol | ~20 | - | Purge with an inert gas. | [4] |
| Water | ~3 (in PBS, pH 7.2) | - | Prepare fresh, do not store for more than one day. | [4] |
| Dimethyl formamide | ~14 | - | Purge with an inert gas. | [4] |
Table 2: Recommended Storage Conditions for this compound Hydrochloride
| Format | Temperature | Duration | Conditions | Source(s) |
| Solid (Powder) | -20°C | ≥ 4 years | Protect from light, store under nitrogen. | [3][4] |
| DMSO Stock Solution | -80°C | Up to 6 months | Prepare single-use aliquots to avoid freeze-thaw cycles. Protect from light and moisture. | [2][3] |
| DMSO Stock Solution | -20°C | Up to 1 month | Prepare single-use aliquots to avoid freeze-thaw cycles. Protect from light and moisture. | [2][3] |
| Aqueous Dilutions | 2-8°C | Not recommended for more than one day | Prepare fresh before each experiment. | [3][4] |
Experimental Protocols
Protocol for Assessing the Integrity of a this compound Stock Solution using HPLC-UV
This protocol provides a general method to assess the purity of a this compound stock solution and detect potential degradation products. This is not a validated stability-indicating method but serves as a starting point for quality control.
1. Objective: To determine the purity of a this compound stock solution and identify the presence of potential degradation peaks.
2. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reference standard of this compound (solid)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reversed-phase HPLC column (e.g., 4.6 mm x 150 mm, 3.5 µm)
-
HPLC system with a UV detector
3. Methods:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Preparation of Reference Standard Solution:
-
Prepare a fresh 1 mM solution of the this compound reference standard in DMSO.
-
Dilute this solution to 100 µM with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
Preparation of Sample Solution:
-
Dilute the this compound stock solution to be tested to 100 µM with the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 3.5 µm)
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the reference standard solution and the sample solution.
-
Compare the chromatograms. The retention time of the main peak in the sample solution should match that of the reference standard.
-
Assess the purity of the sample solution by calculating the peak area percentage of the main peak relative to the total area of all peaks. The presence of significant additional peaks may indicate degradation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential hydrolytic degradation pathways of this compound.
Caption: A logical workflow for troubleshooting experimental issues.
Caption: Recommended workflow for handling and using this compound.
References
- 1. The hydrolysis of N-benzoyl-L-argininamide by crystalline trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
How to control for vehicle effects when using Cl-amidine in DMSO
Welcome to the technical support center for researchers utilizing Cl-amidine dissolved in Dimethyl Sulfoxide (B87167) (DMSO). This resource provides comprehensive guidance on designing experiments, controlling for vehicle effects, and troubleshooting common issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical when using this compound in DMSO?
A2: A vehicle control is a sample that includes all components of the experimental treatment except for the active drug, in this case, this compound.[1] When DMSO is used to dissolve this compound, the vehicle control consists of the cells or animal model treated with the exact same final concentration of DMSO as the experimental group.[1] This is crucial because DMSO is not an inert solvent; it can exert its own biological effects.[2][3] The vehicle control allows you to differentiate between the effects caused by this compound and those caused by the DMSO solvent itself, preventing false attribution of solvent effects to your compound of interest.[1][4]
Q2: What are the known biological effects of DMSO that could interfere with my experiment?
A2: DMSO can induce a wide range of cellular changes. Even at low concentrations, it may stimulate cell growth, while higher concentrations can inhibit proliferation or cause cell death.[4][5] It is known to possess anti-inflammatory and analgesic properties, which can confound results in in vivo studies.[3] Furthermore, DMSO can alter gene and protein expression, influence signaling pathways, and induce processes like apoptosis or cell cycle arrest, underscoring the absolute necessity of a proper vehicle control.[2]
Q3: What is the recommended final concentration of DMSO for in vitro and in vivo experiments?
A3: The ideal concentration depends heavily on the specific cell line or animal model, as sensitivity varies. However, general guidelines exist:
-
In Vitro (Cell-based assays):
-
< 0.1% (v/v): Widely considered safe for most cell lines with minimal effects.[1] This is often recommended for sensitive primary cells.[2]
-
0.1% to 0.5% (v/v): Tolerated by many robust cell lines, but it is highly recommended to perform a dose-response curve to confirm the lack of toxicity or other effects.[1]
-
> 0.5% (v/v): Often leads to a dose-dependent reduction in cell viability and proliferation.[1][6] Concentrations above 1% are generally considered toxic for most mammalian cell types.[1][2]
-
-
In Vivo (Animal studies):
Q4: How should I prepare my vehicle control if I am testing multiple concentrations of this compound?
A4: The final concentration of DMSO must be identical across all wells—both experimental and control.[2] If you prepare different concentrations of this compound from the same DMSO stock, you will be adding different volumes of that stock to your media, resulting in different final DMSO concentrations. This is incorrect. The proper method is to ensure the dilution factor from the DMSO stock is the same for all conditions. If your experimental design results in varying final DMSO concentrations, you must prepare a separate, matching vehicle control for each concentration.[2][7]
Q5: My compound precipitates when I dilute the DMSO stock into my aqueous culture medium. What should I do?
A5: This common issue occurs when the compound is poorly soluble in the final aqueous buffer.[1][8] Here are several strategies to address this:
-
Modify Dilution Technique: Add the concentrated DMSO stock solution dropwise into your culture medium while gently vortexing or mixing. This gradual introduction can prevent the compound from "crashing out" of the solution.[1]
-
Intermediate Dilution: First, make serial dilutions of your concentrated stock in 100% DMSO. Then, add the final, more diluted DMSO sample to your aqueous medium.[9]
-
Increase Stock Concentration: If possible, create a more concentrated stock in DMSO. This allows you to add a smaller volume to achieve the same final drug concentration, thereby lowering the final DMSO concentration which can sometimes improve solubility.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal or unexpected biological activity in vehicle control wells. | The concentration of DMSO is too high and is exerting its own biological effects on the cells.[1][2] | 1. Determine the No-Effect Concentration: Run a dose-response curve with DMSO alone on your specific cell line to find the highest concentration that does not significantly affect viability, proliferation, or other key endpoints.[2] 2. Lower DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% if possible.[10] 3. Minimize Exposure Time: Reduce the incubation time with DMSO-containing media if the experimental design allows.[2] |
| Poor reproducibility of results between experiments. | DMSO is highly hygroscopic and can absorb water from the atmosphere, changing the concentration of your stock solutions over time.[2] | 1. Use High-Purity DMSO: Use anhydrous, high-purity DMSO and store it in small, sealed aliquots to prevent moisture absorption.[9] 2. Prepare Fresh Solutions: Prepare working solutions fresh from a concentrated stock for each experiment. 3. Standardize Protocols: Ensure the vehicle solution is prepared as a single large batch for use across all related experiments to maintain consistency.[10] |
| This compound precipitates out of solution upon dilution in aqueous media. | The compound has low solubility in the final aqueous buffer, and the rapid change in solvent polarity causes it to precipitate.[8] | 1. Optimize Dilution: Add the DMSO stock slowly to the aqueous media while mixing.[1] 2. Use Intermediate Dilutions: Perform serial dilutions in DMSO before the final dilution into the aqueous medium.[9] 3. Check Compound Stability: Gentle warming may aid dissolution, but first verify that this compound is stable at higher temperatures.[3] |
| Unexpected inhibition or alteration of cellular processes in the vehicle control. | DMSO itself can affect the cellular processes being studied. For example, it has been shown to affect cell adhesion and inflammatory responses.[2][10] | 1. Consult Literature: Review literature specific to your cell type to understand its known sensitivities to DMSO. 2. Rigorous Controls: Always compare the drug-treated group directly to the vehicle-treated group, not to an untreated (media only) group. The vehicle control accounts for these baseline shifts.[1] 3. Consider Alternatives: If DMSO effects are unavoidable and interfere with the assay, explore alternative, less disruptive solvents.[2] |
Quantitative Data Summary
Table 1: Recommended Maximum DMSO Concentrations for In Vitro Assays
| Final DMSO Conc. (v/v) | General Observations & Recommendations | Cell Type Considerations | Citations |
| < 0.1% | Generally considered safe with minimal effects. | Recommended for sensitive primary cells. | [1][2] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | Validation via a dose-response curve is highly recommended. | [2][6] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on proliferation may be observed. | Short-term exposure may be possible for some robust lines. | [2][5] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common. | Generally considered highly toxic and should be avoided. | [2] |
Table 2: Recommended Maximum DMSO Concentrations for In Vivo Studies
| Administration Route | Species | Recommended Max Concentration (% v/v) | Notes | Citations |
| Intravenous (IV) | General | < 10% | Higher concentrations can cause intravascular hemolysis. | [3] |
| Intraperitoneal (IP) | Mouse, Rat | < 10% | Higher concentrations can cause visceral necrosis. | [3] |
Experimental Protocols
Protocol: Determining DMSO Tolerance in a Cell Line
This protocol outlines the steps to identify the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.
-
Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of 2X DMSO dilutions in your complete cell culture medium. A common range to test is 0.1%, 0.2%, 0.5%, 1%, 2%, and 4% (v/v). Also, prepare an untreated control (medium only).
-
Cell Treatment: Remove the old medium from the cells. Add 100 µL of fresh medium to each well. Then, add 100 µL of the 2X DMSO dilutions to the appropriate wells, resulting in final concentrations of 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%. Ensure each concentration is tested in at least triplicate.[1]
-
Incubation: Incubate the plate for a duration relevant to your planned this compound experiment (e.g., 24, 48, or 72 hours).[1]
-
Viability Assessment (Example: Trypan Blue Assay):
-
Aspirate the medium and wash cells with PBS.
-
Trypsinize the cells and resuspend them in a known volume of complete medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Incubate for 1-2 minutes. Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells.[1]
-
-
Analysis: Calculate the percentage of viable cells for each DMSO concentration: (% Viability = [Number of viable cells / Total number of cells] x 100). Plot the percent viability against the DMSO concentration to determine the highest concentration that does not significantly reduce viability compared to the untreated control. This is your maximum tolerated concentration.[1]
Visualizations
Caption: Experimental workflow for using this compound with proper vehicle controls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cl-amidine for In Vivo Efficacy and Safety
Welcome to the technical support center for the in vivo application of Cl-amidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations in animal studies while minimizing the risk of toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a well-characterized, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs).[1] PADs are a family of calcium-dependent enzymes (including PAD1, PAD2, PAD3, and PAD4) that catalyze the post-translational modification of arginine residues to citrulline on proteins.[1] This process, known as citrullination or deimination, is involved in various physiological and pathological processes. This compound works by covalently modifying a critical cysteine residue in the active site of PAD enzymes, leading to their irreversible inactivation.[1] Its broad activity makes it a valuable tool for studying the overall roles of PAD enzymes in various disease models.[1]
Q2: What are the common in vivo applications of this compound?
This compound has been utilized in a variety of preclinical animal models to investigate the role of PADs in different diseases. Dysregulated PAD activity has been implicated in conditions such as rheumatoid arthritis, lupus, inflammatory bowel disease (IBD), sepsis, and some cancers.[1][2]
Q3: Has toxicity been observed with this compound in in vivo studies?
Multiple studies using this compound in mouse models of colitis and rheumatoid arthritis have reported no apparent signs of toxic side effects, even with prolonged daily administration.[1][3][4][5][6] For instance, in a murine model of colitis, this compound treatment reduced the clinical signs and symptoms of the disease without any indication of toxic side effects.[3][4][5][6] Another study noted no apparent signs of toxicity in mice receiving daily doses as high as 100 mg/kg for 56 days.
Q4: What is the recommended starting dose for in vivo studies?
Based on published literature, a starting dose in the range of 10-50 mg/kg administered daily is a reasonable starting point for many disease models in mice. However, the optimal dose will depend on the specific animal model, the disease being studied, and the route of administration. It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guide: In Vivo Dosing and Toxicity
Issue: I am observing signs of toxicity in my animals (e.g., weight loss, lethargy, ruffled fur). What should I do?
-
Cease Administration: Immediately stop the administration of this compound.
-
Monitor Animals Closely: Provide supportive care as needed and monitor the animals for recovery. Record all clinical signs and their progression.
-
Review Dosing Protocol:
-
Dose: The administered dose may be too high for your specific model or strain of animal. Consider reducing the dose in subsequent experiments.
-
Route of Administration: The route of administration can influence the pharmacokinetic profile and potential for local irritation. If using intraperitoneal (IP) injection, ensure proper technique to avoid organ damage. For oral gavage, ensure the correct volume and technique to prevent aspiration.
-
Vehicle: The vehicle used to dissolve this compound could be contributing to toxicity. Ensure the vehicle is well-tolerated and used at an appropriate concentration. Phosphate-buffered saline (PBS) is a commonly used vehicle.[1]
-
-
Conduct a Dose-Response Study: If you are still in the early stages of your research, it is highly recommended to perform a dose-response study to identify the maximum tolerated dose (MTD) and the optimal effective dose in your model.
Issue: I am not observing the expected therapeutic effect.
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Increase the Dose: The concentration of this compound at the target site may be insufficient. A carefully planned dose-escalation study can help determine if a higher dose leads to the desired effect without causing toxicity.
-
Change the Route of Administration: The bioavailability of this compound can vary with the route of administration. Consider switching from oral gavage to a parenteral route (e.g., subcutaneous or intraperitoneal injection) to potentially increase systemic exposure.
-
Confirm Target Engagement: It is important to verify that this compound is inhibiting PAD activity in your model. This can be assessed by measuring the levels of citrullinated proteins in relevant tissues or cells.
-
Pharmacokinetics: this compound has a relatively short in vivo half-life of approximately 15 minutes. More frequent dosing or a different formulation might be necessary to maintain effective concentrations over a longer period.
Data Presentation
Table 1: Summary of In Vivo Dosing of this compound in Murine Models
| Disease Model | Species | Dose | Route of Administration | Frequency | Observed Toxicity | Reference |
| Colitis | Mouse | 5, 25, 75 mg/kg | Oral Gavage | Daily | No toxic side effects reported. | [5] |
| Colitis | Mouse | 75 mg/kg | Intraperitoneal (IP) | Daily | No toxic side effects reported. | [5] |
| Sepsis | Mouse | 50 mg/kg | Subcutaneous (SC) | Once, 30-60 min prior to CLP | Not specified, improved survival. | [7] |
| Lupus | Mouse | 10 mg/kg | Subcutaneous (SC) | Daily | Well-tolerated, no notable adverse events. | |
| Diabetes | Mouse | 5 µg/g (5 mg/kg) | Oral Gavage | Daily | Not specified, delayed disease onset. | [3] |
| Hemorrhagic Shock | Rat | 10 mg/kg | Not specified | Not specified | Improved survival. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound hydrochloride
-
Sterile Phosphate-Buffered Saline (PBS) or 25% DMSO in PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile PBS or 25% DMSO in PBS to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the prepared solution as recommended by the manufacturer, typically at -20°C for short-term storage.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
-
Syringe (1 ml)
Procedure:
-
Accurately calculate the volume of this compound solution to be administered based on the animal's body weight (typically not exceeding 10 ml/kg).
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle, which will guide it into the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress, such as difficulty breathing.
Protocol 3: Administration of this compound via Subcutaneous (SC) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 ml) with a 25-27 gauge needle
Procedure:
-
Draw the calculated volume of this compound solution into the syringe.
-
Gently restrain the mouse and lift a fold of skin over the back, between the shoulder blades, to create a "tent".
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Gently pull back on the plunger to ensure you have not entered a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
Protocol 4: Administration of this compound via Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 ml) with a 25-27 gauge needle
Procedure:
-
Draw the calculated volume of this compound solution into the syringe.
-
Gently restrain the mouse on its back, tilting the head slightly downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.
-
Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated.
-
Slowly inject the solution.
-
Withdraw the needle.
Visualizations
Caption: Mechanism of action of this compound in inhibiting PAD-mediated citrullination.
Caption: Workflow for in vivo dose optimization of this compound.
Caption: Troubleshooting logic for in vivo this compound experiments.
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. Peptidylarginine Deiminase Inhibitor this compound Attenuates Cornification and Interferes with the Regulation of Autophagy in Reconstructed Human Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Suppression of colitis in mice by this compound: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Cl-amidine stability in different experimental conditions
Welcome to the technical support center for Cl-amidine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs).[1] PADs are a family of calcium-dependent enzymes that catalyze the conversion of arginine residues to citrulline on proteins, a post-translational modification called citrullination or deimination.[1] This modification can alter a protein's structure and function.[1] this compound exerts its inhibitory effect by covalently modifying a critical cysteine residue in the active site of PAD enzymes, leading to their irreversible inactivation.[2] It inhibits multiple PAD isoforms, including PAD1, PAD3, and PAD4, with varying potencies.[2]
Q2: Which form of this compound should I use, and why?
A2: It is highly recommended to use the hydrochloride salt form of this compound. The free base form of this compound is prone to instability.[2] The hydrochloride salt offers greater stability while retaining the same biological activity, ensuring more reliable and reproducible experimental outcomes.[3]
Q3: How should I store this compound?
A3: Proper storage of this compound is critical to maintain its integrity. Recommendations for storage are summarized in the table below. To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions.[3]
Q4: In which solvents is this compound soluble?
A4: this compound hydrochloride is soluble in several common laboratory solvents. The solubility details are provided in the table below. For preparing stock solutions, it is crucial to use anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can negatively impact solubility.[4]
Q5: How stable is this compound in aqueous solutions?
A5: this compound has limited stability in aqueous solutions. It is not recommended to store aqueous dilutions for more than one day. For in vitro assays, it is best to prepare fresh dilutions from a frozen stock in the appropriate assay buffer just before use.[3] The in vivo half-life of this compound has been noted to be very short, in the range of approximately 15 minutes, which further highlights its instability in aqueous environments.[5]
Data Presentation
Table 1: Storage Recommendations for this compound
| Format | Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | ≥ 3 years | Protect from light, store under an inert atmosphere (e.g., nitrogen) |
| In DMSO | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles |
| In DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles |
Data compiled from multiple sources.
Table 2: Solubility of this compound Hydrochloride
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |
| DMSO | ~19-85 | ~55-200 | Sonication and warming may be required. Use fresh, anhydrous DMSO. |
| Water | ~6-50 | ~17-144 | Sonication and warming may be required. |
| Ethanol | ~20-84 | ~58-242 | |
| PBS (pH 7.2) | ~3 | ~8.6 | |
| DMF | ~14 | ~40 |
Data compiled from multiple sources. Solubility can vary between batches.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride (Molecular Weight: 347.24 g/mol ) in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath or heat block (optional, set to ≤ 37°C)
Procedure:
-
Allow the this compound hydrochloride vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 3.47 mg of this compound hydrochloride.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly to dissolve the compound.
-
If necessary, briefly sonicate the solution or warm it slightly (not exceeding 37°C) to aid dissolution.
-
Once the solution is clear, prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Compound Degradation.
-
Solution: this compound is unstable in aqueous solutions. Always prepare fresh working solutions from a frozen DMSO stock immediately before your experiment. Avoid storing this compound in aqueous buffers for extended periods.[3] If you suspect your DMSO stock has degraded, use a fresh vial of this compound powder to prepare a new stock solution. Ensure the DMSO is anhydrous, as moisture can affect stability.[4]
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles.
-
Solution: Aliquot your DMSO stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[3]
-
-
Possible Cause 3: Incorrect pH of the experimental buffer.
-
Solution: The stability of amidine-containing compounds can be pH-dependent. While specific data for this compound is limited, hydrolysis of the amidine group can occur under acidic or basic conditions. Ensure your experimental buffer is within a stable pH range, typically close to physiological pH (7.2-7.4), unless the experimental design requires otherwise.
-
-
Possible Cause 4: Incompatibility with other reagents.
-
Solution: Be mindful of other components in your experimental setup. Strong nucleophiles could potentially react with the chloroacetyl group of this compound, inactivating it. If you suspect an incompatibility, it may be necessary to perform control experiments to test the stability of this compound in the presence of each reagent.
-
Issue 2: Precipitation of this compound in my aqueous working solution.
-
Possible Cause 1: Exceeding the aqueous solubility limit.
-
Solution: this compound has lower solubility in aqueous buffers like PBS compared to DMSO.[4] Refer to the solubility table and ensure your final working concentration does not exceed the solubility limit in your chosen buffer. You may need to prepare an intermediate dilution in a co-solvent system if a higher concentration is required, but be mindful of the final solvent concentration in your experiment.
-
-
Possible Cause 2: The effect of pH on solubility.
-
Solution: The protonation state of this compound can change with pH, which may affect its solubility. Check the pH of your buffer and adjust if necessary.
-
-
Possible Cause 3: Low temperature.
-
Solution: Solubility can decrease at lower temperatures. If you are working at 4°C, for example, the solubility of this compound may be reduced. Prepare your solutions at room temperature and ensure the compound is fully dissolved before cooling.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing high background in citrullination assays with Cl-amidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering high background in citrullination assays, with a specific focus on the use of the pan-Peptidylarginine Deiminase (PAD) inhibitor, Cl-amidine.
Troubleshooting Guide: High Background in Citrullination Assays
High background signal can mask the specific detection of citrullinated proteins, leading to false positives and difficulty in interpreting results. This guide provides a systematic approach to identifying and mitigating the common causes of high background.
Question: I am observing high background in my citrullination assay. How can I troubleshoot this issue?
Answer:
High background in a citrullination assay can originate from several sources. Follow these steps to systematically identify and address the problem.
Step 1: Identify the Source of the High Background
First, determine if the high background is due to enzymatic activity (PADs) or non-enzymatic factors.
-
Run Proper Controls:
-
Negative Control (No Enzyme): Prepare a reaction mixture without the PAD enzyme (or in cell lysates, a sample known to have very low PAD activity). If you still observe a high signal, the issue is likely non-enzymatic.
-
Vehicle Control: If using this compound or other inhibitors dissolved in a solvent like DMSO, include a control with only the solvent to ensure it's not interfering with the assay.[1]
-
Inhibitor Control (this compound): Treat your sample with an effective concentration of this compound. A significant reduction in signal in the presence of this compound confirms that the background is primarily due to PAD activity.
-
Step 2: Troubleshooting PAD-Dependent High Background
If the high background is reduced by this compound, it indicates excessive or unwanted PAD activity.
-
Optimize this compound Concentration: The effective concentration of this compound can vary depending on the experimental system.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound. Typical starting concentrations for in vitro assays range from 50 µM to 200 µM.[1]
-
-
Pre-incubation with this compound: Ensure that this compound has sufficient time to inhibit PAD enzymes before the citrullination reaction is initiated.
-
Recommendation: Pre-incubate your sample with this compound for at least 15-30 minutes before adding the substrate or inducing citrullination.
-
-
Check Calcium Concentration: PAD enzymes are calcium-dependent.[2] High concentrations of calcium in your buffers can lead to excessive PAD activation.
Step 3: Troubleshooting Non-Enzymatic High Background
If the "No Enzyme" control shows a high signal, the background is likely due to issues with the detection method (e.g., Western blot, ELISA).
-
Blocking: Inadequate blocking is a common cause of non-specific antibody binding.
-
Recommendation: Increase the concentration of your blocking agent (e.g., BSA, non-fat milk) and/or the incubation time. For immunohistochemistry, blocking endogenous peroxidase activity with 3% hydrogen peroxide is also crucial.[1]
-
-
Antibody Concentrations: Primary or secondary antibody concentrations may be too high.
-
Recommendation: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background.
-
-
Washing Steps: Insufficient washing can leave unbound antibodies on the membrane or plate.
-
Recommendation: Increase the number and duration of your wash steps. The inclusion of a mild detergent like Tween-20 in the wash buffer is recommended.
-
-
Cross-reactivity of Anti-Citrulline Antibodies: Some anti-citrulline antibodies may cross-react with other protein modifications, such as carbamylation (homocitrulline), which is structurally similar to citrulline.[4]
-
Recommendation: If possible, confirm your results with a secondary method, such as mass spectrometry, which can definitively distinguish between citrullination and carbamylation.[4] Also, ensure the specificity of your antibody by checking the manufacturer's data or testing against known citrullinated and non-citrullinated proteins.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, irreversible pan-PAD inhibitor.[1] It works by covalently modifying a critical cysteine residue in the active site of PAD enzymes, thereby preventing them from converting arginine to citrulline.[1]
Q2: At what concentration should I use this compound?
A2: The optimal concentration of this compound depends on your experimental setup. For cell-based assays, a starting range of 50-200 µM is recommended.[1] It is always best to perform a dose-response curve to determine the most effective concentration for your specific application.
Q3: Can this compound be toxic to cells?
A3: Like many inhibitors, this compound can exhibit cytotoxicity at high concentrations. It is important to include a vehicle control (e.g., DMSO) and assess cell viability when performing cell-based experiments.[1]
Q4: My background is still high even with this compound. What else could be the problem?
A4: If this compound does not reduce the background, the issue is likely non-enzymatic. Please refer to Step 3 of the Troubleshooting Guide above, which addresses common issues with antibody-based detection methods such as inadequate blocking, improper antibody concentrations, and insufficient washing.
Q5: How can I be sure that the signal I am detecting is citrullination and not another modification?
A5: This is a critical point, as some anti-citrulline antibodies can show cross-reactivity with other modifications like carbamylation.[4] To confirm the specificity of your signal, you can:
-
Use a well-characterized, highly specific monoclonal antibody.
-
Include controls with known citrullinated and carbamylated proteins.
-
For definitive identification, consider using mass spectrometry, which can distinguish between the small mass difference of these modifications.[4]
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the use of this compound in citrullination assays.
Table 1: Inhibitory Potency of this compound against PAD Isozymes
| PAD Isozyme | IC₅₀ (µM) |
| PAD1 | 0.8 |
| PAD3 | 6.2 |
| PAD4 | 5.9 |
(Data sourced from literature reports)
Table 2: Recommended Starting Concentrations for this compound in Different Applications
| Application | Recommended Starting Concentration | Key Considerations |
| In Vitro Enzyme Assay | 1 - 50 µM | Dependent on purified enzyme concentration and substrate. |
| Cell Culture | 50 - 200 µM | Perform a dose-response and check for cytotoxicity.[1] |
| In Vivo (Mouse models) | 10 - 50 mg/kg/day | Route of administration and formulation are critical.[5] |
Experimental Protocols
Protocol 1: In Vitro Citrullination Assay with this compound Inhibition
This protocol provides a general framework for an in vitro citrullination assay using a purified PAD enzyme and a protein substrate, incorporating troubleshooting checkpoints.
Materials:
-
Purified recombinant PAD enzyme (e.g., PAD2 or PAD4)
-
Protein substrate (e.g., histone H3, fibrinogen)
-
Citrullination Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 5 mM DTT
-
This compound stock solution (10 mM in DMSO)
-
Vehicle (DMSO)
-
Stop Solution: 20 mM EDTA
-
Detection reagents (e.g., anti-citrulline antibody for Western blot or ELISA)
Procedure:
-
Prepare Reaction Mixtures: In separate microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Positive Control: PAD enzyme + Substrate in Citrullination Buffer.
-
Inhibitor Control: PAD enzyme + Substrate + this compound (e.g., 100 µM final concentration) in Citrullination Buffer.
-
Vehicle Control: PAD enzyme + Substrate + DMSO (at the same final concentration as the this compound sample) in Citrullination Buffer.
-
Negative Control (No Enzyme): Substrate in Citrullination Buffer (no PAD enzyme).
-
-
Pre-incubation (Troubleshooting Checkpoint): Incubate the "Inhibitor Control" and "Vehicle Control" tubes at room temperature for 15-30 minutes to allow for PAD inhibition by this compound.
-
Initiate Reaction: Add the PAD enzyme to the "Positive Control" and "Vehicle Control" tubes. Add an equal volume of buffer to the "Negative Control" and "Inhibitor Control" tubes.
-
Incubation: Incubate all tubes at 37°C for 1-2 hours.
-
Stop Reaction: Add Stop Solution to all tubes to a final concentration of 20 mM EDTA.
-
Detection: Analyze the samples for citrullination using your desired method (e.g., Western blot, ELISA).
-
Expected Results and Troubleshooting:
-
High signal in "Negative Control": Indicates non-enzymatic background. Refer to Step 3 of the Troubleshooting Guide.
-
High signal in "Inhibitor Control": The concentration of this compound may be too low, or the pre-incubation time was insufficient. Increase the this compound concentration or pre-incubation time.
-
Signal in "Vehicle Control" is significantly lower than "Positive Control": The solvent (DMSO) may be inhibiting the enzyme. Reduce the final concentration of DMSO.
-
-
Visualizations
Caption: A logical workflow for troubleshooting high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pitfalls in the detection of citrullination and carbamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein citrullination: inhibition, identification and insertion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Cl-amidine Experiments
Welcome to the technical support center for Cl-amidine, a potent, irreversible pan-inhibitor of Protein Arginine Deiminases (PADs). This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, haloacetamidine-based compound that acts as an irreversible inhibitor of multiple PAD isoforms, including PAD1, PAD2, PAD3, and PAD4.[1] Its mechanism of action involves the covalent modification of a critical cysteine residue within the active site of PAD enzymes, leading to their irreversible inactivation.[2][3] This inhibition prevents the conversion of arginine residues to citrulline on substrate proteins, a post-translational modification implicated in various physiological and pathological processes.[4][5]
Q2: What is the difference between this compound and this compound hydrochloride?
The free form of this compound can be prone to instability. It is advisable to use the more stable salt form, this compound hydrochloride, which retains the same biological activity.[2] For in vitro assays, it is recommended to prepare fresh solutions of the inhibitor.[6]
Q3: How should I store and handle this compound?
Solid this compound should be stored at -20°C. For stock solutions, dissolve this compound in a suitable solvent like DMSO. It is recommended to aliquot the stock solution into single-use vials and store them at -20°C for up to one month or -80°C for up to one year to avoid repeated freeze-thaw cycles.[7] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[8][9]
Q4: What are the known off-target effects of this compound?
While this compound is a potent PAD inhibitor, off-target effects, including cytotoxicity, have been observed, particularly at higher concentrations.[10] Some studies have shown that this compound can induce apoptosis in various cell lines.[2][3] Additionally, this compound has been reported to suppress inducible nitric oxide synthase (iNOS) expression and signal transducer and activator of transcription (STAT) activation, suggesting it can influence other signaling pathways.[11][12]
Troubleshooting Guides
Issue 1: No or Weak Inhibition of Citrullination
Possible Cause 1: Inactive this compound
-
Solution: Ensure that the this compound has been stored correctly at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Prepare fresh dilutions for each experiment.[6] If you suspect the compound has degraded, it is best to use a fresh vial.
Possible Cause 2: Insufficient Incubation Time
-
Solution: As an irreversible inhibitor, the extent of PAD inactivation by this compound is time-dependent.[6] An optimized incubation period is crucial for the covalent bond to form. For in vitro assays, a pre-incubation of the enzyme with this compound for 30-60 minutes at 37°C before adding the substrate is a good starting point.[6] For cell-based assays, incubation times may range from 1 to 48 hours depending on the cell type and experimental goals.[6]
Possible Cause 3: Suboptimal Assay Conditions
-
Solution: PAD enzymes are calcium-dependent.[13] Ensure that your assay buffer contains an adequate concentration of Ca2+. The pH of the buffer should also be optimal for PAD activity (typically around 7.5).[6]
Possible Cause 4: Issues with Western Blotting for Citrullinated Proteins
-
Solution: If you are assessing citrullination by Western blot, ensure the specificity and activity of your anti-citrullinated protein antibody (e.g., anti-citrullinated histone H3). Optimize blocking conditions and antibody concentrations.[14][15] Use a positive control (e.g., cells stimulated to induce citrullination without the inhibitor) and a loading control (e.g., total histone H3) to validate your results.[14]
Issue 2: Unexpectedly High Cell Death or Cytotoxicity
Possible Cause 1: High Concentration of this compound
-
Solution: this compound can induce apoptosis and cytotoxicity, especially at high concentrations.[1][2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a concentration range based on published IC50 values and adjust as needed.
Possible Cause 2: Vehicle (Solvent) Toxicity
-
Solution: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[9] Ensure the final concentration of the vehicle in your cell culture medium is below the toxic threshold for your cells (usually <0.5%). Always include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability.[9]
Possible Cause 3: Sensitivity of the Cell Line
-
Solution: Different cell lines exhibit varying sensitivities to chemical compounds. Primary cells are often more sensitive than immortalized cell lines.[9] If your cell line is particularly sensitive, you may need to use lower concentrations of this compound and/or shorter incubation times.
Possible Cause 4: Interference with Cell Viability Assay
-
Solution: Some cell viability assays, like the MTT assay, can be affected by antioxidant compounds, leading to inaccurate readings.[16] Consider using an alternative assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content and is less prone to interference.[16]
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against PAD Isoforms
| PAD Isoform | IC50 (µM) | Reference |
| PAD1 | 0.8 | [2] |
| PAD3 | 6.2 | [2] |
| PAD4 | 5.9 | [2] |
Table 2: Experimentally Used Concentrations of this compound
| Experimental Model | Cell/Tissue Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| In Vitro (Apoptosis) | TK6 lymphoblastoid cells | 5 - 50 µg/mL | 24 hours | Dose-dependent apoptosis | [2] |
| In Vitro (Apoptosis) | HT29 colon cancer cells | 5 - 50 µg/mL | 24 hours | Dose-dependent apoptosis | [2] |
| In Vitro (NO Production) | Dendritic Cells | 50 - 200 µM | 6 - 24 hours | Reduced NO production | [11][12] |
| In Vivo (Colitis) | C57BL/6 mice | 5 - 75 mg/kg (oral) | Daily | Reduced histology scores | [2] |
| In Vivo (Sepsis) | C57BL/6 mice | Not specified | Prior to CLP | Improved survival | [17] |
Mandatory Visualization
Caption: Mechanism of Protein Arginine Deiminase (PAD) inhibition by this compound.
Caption: A general workflow for experiments involving this compound.
Caption: A decision tree for troubleshooting unexpected results in this compound experiments.
Experimental Protocols
Protocol 1: Western Blot for Histone H3 Citrullination
This protocol provides a general method for assessing the inhibition of histone H3 citrullination in cultured cells treated with this compound.
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Prepare working solutions of this compound in complete culture medium from a DMSO stock. Include a vehicle-only (DMSO) control.
-
Treat cells with the desired concentrations of this compound for the determined incubation period (e.g., 1-24 hours).
-
-
Histone Extraction (Acid Extraction Method):
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear pellet by centrifugation.
-
Resuspend the nuclear pellet in 0.2 M H2SO4 and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a suitable method (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel (a 15% gel is often suitable for histones).[18]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against citrullinated Histone H3 (CitH3) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in the previous step.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Protocol 2: Cell Viability Assay (SRB Assay)
This protocol describes the Sulforhodamine B (SRB) assay, which is a colorimetric assay for determining cell viability based on the measurement of total cellular protein content.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control for the desired exposure time.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
-
Staining:
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Suppression of colitis in mice by this compound: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidylarginine deiminase (PAD): A promising target for chronic diseases treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. This compound Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete Inhibition of PAD Activity with Cl-amidine
Welcome to the technical support center for Cl-amidine, a potent inhibitor of Peptidylarginine Deiminases (PADs). This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments and to ensure the complete and effective inhibition of PAD activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing incomplete inhibition of PAD activity in my in vitro assay?
A1: Several factors can contribute to lower-than-expected PAD inhibition. Consider the following troubleshooting steps:
-
Insufficient Pre-incubation Time: this compound is an irreversible inhibitor that covalently modifies a cysteine residue in the active site of PAD enzymes.[1][2] This covalent bond formation is time-dependent.[2] A pre-incubation step of the enzyme with this compound before adding the substrate is crucial.
-
Recommendation: Perform a time-course experiment to determine the optimal pre-incubation time (e.g., 0, 15, 30, 60, 120 minutes) to ensure maximal inhibition. A good starting point is a 30-60 minute pre-incubation at 37°C.[2]
-
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary depending on the specific PAD isotype and your assay conditions.
-
Recommendation: Perform a dose-response curve to determine the IC50 value in your specific experimental setup.[2] Refer to the table below for reported IC50 values for different PAD isotypes.
-
-
Calcium Concentration: PAD enzymes are calcium-dependent.[3][4] this compound preferentially inactivates the calcium-bound form of the enzyme.[5]
-
Inhibitor Instability: The free form of this compound can be unstable.[1][2]
Q2: My this compound is not showing efficacy in my cell-based assay. What could be the issue?
A2: Challenges in cellular assays can arise from issues with cell permeability, inhibitor concentration, or experimental design.
-
Cellular Uptake: While this compound is cell-permeable, its efficiency can vary between cell types.[8][9]
-
Inhibitor Concentration: Higher concentrations are often required for cellular assays compared to in vitro assays to achieve effective intracellular concentrations.
-
Cellular PAD Isoform Expression: Different cell types express different levels of PAD isotypes.[4] this compound has varying potency against different PADs.[1]
-
Cytotoxicity: At higher concentrations and longer incubation times, this compound can induce apoptosis in some cell lines.[1][9] This could be misinterpreted as a specific effect of PAD inhibition.
Q3: How do I handle and prepare this compound for my experiments?
A3: Proper handling and preparation are critical for the efficacy and reproducibility of your results.
-
Storage: Store solid this compound hydrochloride at -20°C.[6]
-
Solubility: this compound hydrochloride is soluble in DMSO and water.[7][13][14] For stock solutions in DMSO, concentrations up to 85 mg/mL can be achieved, though heating and sonication may be necessary.[6][13] Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[6]
-
Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2] DMSO stock solutions are stable for up to one month at -20°C and up to one year at -80°C.[6][13]
-
Aqueous Solutions: It is not recommended to store aqueous dilutions for more than one day.[6][7]
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against PAD Isoforms
| PAD Isoform | IC50 Value (µM) |
| PAD1 | 0.8 |
| PAD2 | 1.2 (k_inact/K_I) M⁻¹min⁻¹ |
| PAD3 | 6.2 |
| PAD4 | 5.9 |
Data compiled from multiple sources.[1][13][15]
Table 2: Recommended Starting Concentrations for this compound
| Assay Type | Starting Concentration Range | Incubation Time | Key Considerations |
| In Vitro (Enzymatic) | Low µM range | 30-60 min (pre-incubation) | Time-dependent inhibition, ensure sufficient Ca²⁺.[2][5] |
| Cell-Based | 10 - 800 µM | 1 - 48 hours | Cell type dependent, monitor for cytotoxicity.[2][8][10] |
| In Vivo (Murine) | 5 - 75 mg/kg (oral or IP) | Daily administration | Bioavailable, shown to suppress PAD activity in vivo.[1] |
Mandatory Visualizations
Caption: Mechanism of irreversible PAD inhibition by this compound.
Caption: Troubleshooting workflow for incomplete PAD inhibition.
Experimental Protocols
Protocol 1: In Vitro PAD Activity Assay (Colorimetric)
This protocol is a general guideline for measuring PAD activity and its inhibition by this compound using a colorimetric assay that detects ammonia (B1221849), a byproduct of the citrullination reaction.[4]
Materials:
-
Recombinant human PAD enzyme (e.g., PAD4)
-
This compound hydrochloride
-
PAD Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 2.5 mM DTT[4]
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)[4]
-
Ammonia detection kit (coupled enzyme assay with glutamate (B1630785) dehydrogenase)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in PAD Assay Buffer.
-
Dilute the PAD enzyme to the desired working concentration in PAD Assay Buffer.
-
-
Pre-incubation with Inhibitor:
-
In a 96-well plate, add a fixed concentration of diluted this compound to the appropriate wells. Include a vehicle control (solvent only).
-
Initiate the pre-incubation by adding the diluted PAD enzyme to the wells.
-
Incubate the plate at 37°C for your optimized pre-incubation time (e.g., 60 minutes).
-
-
Enzymatic Reaction:
-
Prepare the reaction mixture from the ammonia detection kit, including the substrate BAEE, α-ketoglutarate, and NADH.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
-
Detection:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ammonia production and thus PAD activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each condition.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to calculate the IC50 value.
-
Protocol 2: Western Blot for Detection of Protein Citrullination in Cell Lysates
This protocol describes how to assess the inhibitory effect of this compound on protein citrullination in a cellular context.[3][16]
Materials:
-
Cell line of interest (e.g., HL-60 cells differentiated into granulocytes)
-
Cell culture medium
-
PAD activator (e.g., calcium ionophore A23187)
-
This compound hydrochloride
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-citrullinated Histone H3 or anti-modified citrulline)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere (if applicable).
-
Pre-treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 1-2 hours).
-
Stimulate the cells with a PAD activator (e.g., A23187) for a short period (e.g., 30-60 minutes) to induce citrullination.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[3]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.[3]
-
Wash the membrane three times with TBST for 10 minutes each.[3]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST for 10 minutes each.[3]
-
-
Detection:
-
Add the chemiluminescent substrate and acquire the image using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the citrullinated protein signal to a loading control (e.g., total histone H3 or β-actin). Compare the levels of citrullination in this compound treated samples to the stimulated control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cellular Activity of New Small Molecule Protein Arginine Deiminase 3 (PAD3) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Amyloid-β production inhibitor | CAS# 913723-61-2 | InvivoChem [invivochem.com]
- 10. Peptidylarginine Deiminase Inhibitor this compound Attenuates Cornification and Interferes with the Regulation of Autophagy in Reconstructed Human Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. stemcell.com [stemcell.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head In Vitro Comparison: Cl-amidine vs. BB-Cl-amidine for PAD Enzyme Inhibition
In the landscape of epigenetic research and drug development, the inhibition of Peptidylarginine Deiminases (PADs) has emerged as a promising therapeutic strategy for a range of diseases, including autoimmune disorders and cancers. Among the toolkit of PAD inhibitors, Cl-amidine and its derivative, BB-Cl-amidine, are two of the most widely utilized compounds. This guide provides an objective in vitro comparison of their efficacy, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences and Structures
This compound is a well-characterized, irreversible pan-PAD inhibitor that covalently modifies a critical cysteine residue in the active site of the enzymes.[1] BB-Cl-amidine was developed from the this compound scaffold with structural modifications aimed at improving its physicochemical properties. Specifically, the N-terminal benzoyl group of this compound is replaced with a biphenyl (B1667301) moiety to increase hydrophobicity and a C-terminal benzimidazole (B57391) group is incorporated to enhance proteolytic stability. These changes were designed to facilitate cellular uptake and improve in vivo stability.[2]
In Vitro Potency: A Quantitative Comparison
The in vitro efficacy of this compound and BB-Cl-amidine has been evaluated against various PAD isoforms. The data, summarized in the tables below, indicate that while both compounds are potent pan-PAD inhibitors, there are nuances in their activity against specific isoforms.
Table 1: In Vitro Enzyme Inhibition of this compound
| PAD Isoform | IC50 (μM) | k_inact_/K_I_ (M⁻¹min⁻¹) |
| PAD1 | 0.8[3][4] | 37,000[5] |
| PAD2 | - | 1,200[5] |
| PAD3 | 6.2[3][4] | 2,000[5] |
| PAD4 | 5.9[3][4] | 13,000[3][5] |
Table 2: In Vitro Enzyme Inhibition of BB-Cl-amidine
| PAD Isoform | k_inact_/K_I_ (M⁻¹min⁻¹) |
| PAD1 | 16,100 |
| PAD2 | 4,100 |
| PAD3 | 6,800 |
| PAD4 | 13,300 |
Note: k_inact_/K_I_ is a measure of the efficiency of an irreversible inhibitor.
Cellular Efficacy: Beyond the Enzyme
A critical differentiator between the two compounds is their performance in cell-based assays. Due to its increased hydrophobicity, BB-Cl-amidine exhibits significantly greater cellular potency.
Table 3: Cellular Potency in U2OS Osteosarcoma Cells
| Compound | EC50 (μM) |
| This compound | >200[2] |
| BB-Cl-amidine | 8.8[2] |
This greater than 20-fold increase in cellular activity for BB-Cl-amidine highlights the success of its structural modifications in enhancing cell permeability and/or reducing efflux.[2]
Mechanism of Action and Signaling Pathway
Both this compound and BB-Cl-amidine are irreversible inhibitors that act by covalently modifying a conserved cysteine residue within the active site of PAD enzymes. This prevents the conversion of arginine residues on substrate proteins, such as histones, to citrulline. This post-translational modification is a key event in various cellular processes, including chromatin remodeling and the formation of neutrophil extracellular traps (NETs).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are protocols for key in vitro experiments.
In Vitro PAD Enzyme Activity Assay (Colorimetric)
This assay measures the amount of ammonia (B1221849) produced as a byproduct of the citrullination reaction.
Materials:
-
Recombinant human PAD enzyme (PAD1, 2, 3, or 4)
-
N-α-Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT
-
Ammonia detection reagent
-
This compound or BB-Cl-amidine
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add the recombinant PAD enzyme to each well of the microplate.
-
Add the inhibitor dilutions to the corresponding wells and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the BAEE substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and add the ammonia detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitors on a cell line.
Materials:
-
U2OS cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound or BB-Cl-amidine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or BB-Cl-amidine and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.
Western Blot Analysis of Histone Citrullination
This method is used to assess the ability of the inhibitors to block protein citrullination within a cellular context.
Materials:
-
Cells treated with or without inhibitors and a stimulating agent (e.g., a calcium ionophore like ionomycin).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibody against citrullinated histone H3 (e.g., anti-citH3).
-
Primary antibody for a loading control (e.g., anti-total histone H3 or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Treat cells with the inhibitors for a designated time, followed by stimulation to induce citrullination.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-citH3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of histone citrullination.
Conclusion
Both this compound and BB-Cl-amidine are effective pan-PAD inhibitors. While they exhibit similar potency in cell-free enzymatic assays, BB-Cl-amidine demonstrates markedly superior efficacy in cellular models due to its enhanced cell permeability. For researchers conducting in vitro studies, the choice between these two compounds will depend on the specific experimental context. This compound remains a valuable tool for direct enzyme inhibition studies, while BB-Cl-amidine is the preferred choice for cell-based assays where intracellular activity is paramount. This guide provides the foundational data and protocols to make an informed decision for future research endeavors targeting PAD-mediated biological processes.
References
A Comparative Guide to Cl-amidine and GSK484 for Specific PAD4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used inhibitors of Protein Arginine Deiminase 4 (PAD4): Cl-amidine and GSK484. PAD4 is a critical enzyme in various physiological and pathological processes, including gene regulation, inflammation, and the formation of neutrophil extracellular traps (NETs).[1] Its dysregulation is implicated in autoimmune diseases, cancer, and thrombosis, making it a key therapeutic target.[2][3] This comparison, supported by experimental data, aims to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Overview of Inhibitors
This compound is a well-established, irreversible pan-PAD inhibitor, meaning it targets multiple PAD isoforms, including PAD1, PAD3, and PAD4.[1][4] It acts by covalently modifying a critical cysteine residue in the active site of the PAD enzymes.[1][4] Its broad specificity has made it a valuable tool for studying the general effects of citrullination.[1]
GSK484 is a potent, selective, and reversible inhibitor of PAD4.[5][6] Unlike this compound, GSK484 binds to a conformation of the PAD4 active site where a part of the site is re-ordered to form a β-hairpin, conferring its selectivity over other PAD isoforms.[6] This makes it a more suitable tool for dissecting the specific roles of PAD4.
Quantitative Data Comparison
The following tables summarize the inhibitory potency and cellular activity of this compound and GSK484.
Table 1: In Vitro Biochemical Activity of PAD4 Inhibitors
| Compound | Target(s) | Mechanism of Action | IC50 (PAD4) | IC50 (PAD1) | IC50 (PAD3) | Reference(s) |
| This compound | Pan-PAD | Irreversible, covalent modification | 5.9 µM | 0.8 µM | 6.2 µM | [1][4] |
| GSK484 | PAD4 | Reversible | 50 nM (in the absence of Ca2+) | Selective for PAD4 over PAD1-3 | Selective for PAD4 over PAD1-3 | [5][6][7] |
Note: The potency of GSK484 is calcium-dependent, with a lower potency observed in the presence of calcium (IC50 of 250 nM in 2 mM Ca2+).[7][8]
Signaling Pathways and Mechanism of Action
PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline.[3] This post-translational modification, known as citrullination, plays a crucial role in various cellular processes. One of the most well-studied pathways involving PAD4 is the formation of Neutrophil Extracellular Traps (NETs).
During NETosis, stimuli such as pathogens or inflammatory signals lead to an increase in intracellular calcium, which activates PAD4.[3] Activated PAD4 then citrullinates histones, leading to chromatin decondensation.[3] This decondensed chromatin, along with granular proteins, is then expelled from the neutrophil to form NETs, which trap and kill pathogens.[3] Both this compound and GSK484 inhibit this process by blocking PAD4 activity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of PAD4 inhibitors. Below are generalized protocols for key experiments.
In Vitro PAD4 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PAD4.
Workflow Diagram:
Materials:
-
Recombinant human PAD4 enzyme
-
PAD4 inhibitor (this compound or GSK484)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 5 mM DTT)[10]
-
Ammonia detection reagent or a method to measure citrulline production
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add the diluted recombinant PAD4 to the wells of a 96-well plate.
-
Add the inhibitor dilutions or vehicle (control) to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[10]
Cell-Based NET Formation Inhibition Assay
This assay assesses the effect of a PAD4 inhibitor on NET formation in isolated neutrophils.
Workflow Diagram:
Materials:
-
Isolated human or murine neutrophils
-
PAD4 inhibitor (this compound or GSK484)
-
NETosis inducer (e.g., Phorbol 12-myristate 13-acetate (PMA) or ionomycin)
-
Cell culture medium
-
Coverslips and 24-well plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100)
-
Blocking buffer (e.g., 5% BSA)
-
Primary antibody against citrullinated histone H3 (anti-citH3)
-
Fluorescently labeled secondary antibody
-
DAPI for DNA counterstaining
-
Fluorescence microscope
Procedure:
-
Isolate neutrophils from fresh blood.
-
Seed the neutrophils onto coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the PAD4 inhibitor or vehicle for 1 hour.[10]
-
Stimulate NETosis by adding an inducer and incubate for 2-4 hours at 37°C.[10]
-
Fix, permeabilize, and block the cells.[10]
-
Incubate with the primary anti-citH3 antibody overnight at 4°C.[10]
-
Wash and incubate with the fluorescently labeled secondary antibody.[10]
-
Counterstain with DAPI to visualize DNA.[10]
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Quantify NET formation by measuring the area of extracellular DNA and the intensity of citH3 staining.[10]
In Vivo Studies
Both this compound and GSK484 have been evaluated in various animal models.
This compound has demonstrated efficacy in models of sepsis, colitis, and hemorrhagic shock by reducing NET formation and inflammation.[11][12][13] For instance, in a murine sepsis model, this compound treatment improved survival and reduced the levels of citrullinated histone H3.[12] In a rat model of hemorrhagic shock, this compound attenuated intestinal and lung injury by inhibiting the PAD4-CitH3-NETs axis.[11][13]
GSK484 has shown therapeutic potential in models of rheumatoid arthritis, colorectal cancer, and myocardial infarction.[14][15][16][17] In a mouse model of colorectal cancer, GSK484 increased radiosensitivity and inhibited NET formation.[15][16] In a myocardial infarction model, GSK484 reduced infarct size and improved cardiac function.[17]
Conclusion: Choosing the Right Inhibitor
The choice between this compound and GSK484 depends on the specific research question.
-
This compound is a suitable choice for initial studies aiming to understand the broad consequences of inhibiting citrullination by multiple PAD enzymes.[1] Its well-documented pan-inhibitory profile provides a clear context for interpreting results.
-
GSK484 represents a more targeted approach for dissecting the specific functions of PAD4.[1] For researchers interested in the distinct roles of PAD4 in disease, this selective and potent inhibitor is the superior tool.
For drug development professionals, the high selectivity and reversible nature of GSK484 make it a more promising candidate for therapeutic development compared to the non-selective and irreversible this compound.[18] A thorough understanding of the experimental context and the specific roles of different PAD isoforms is crucial for selecting the most appropriate inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK484, PAD4 inhibitor (CAS 1652591-81-5) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 12. This compound Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GSK484 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. GSK484, an inhibitor of peptidyl arginine deiminase 4, increases the radiosensitivity of colorectal cancer and inhibits neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to D-Cl-amidine and L-Cl-amidine for Researchers
For Immediate Publication
Jupiter, FL – December 18, 2025 – In the landscape of peptidylarginine deiminase (PAD) inhibitors, two closely related compounds, D-Cl-amidine and L-Cl-amidine, have emerged as critical tools for researchers in oncology, immunology, and drug development. While structurally similar as stereoisomers, their distinct pharmacological profiles offer unique advantages for specific research applications. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to aid researchers in selecting the optimal inhibitor for their studies.
Executive Summary
L-Cl-amidine, commonly known as Cl-amidine, is a well-established pan-PAD inhibitor, demonstrating activity against multiple PAD isozymes. In contrast, D-Cl-amidine has been identified as a potent and highly selective inhibitor of PAD1. This fundamental difference in selectivity, coupled with variations in pharmacokinetic properties, dictates their suitability for different experimental designs. D-Cl-amidine's selectivity for PAD1 makes it a valuable tool for dissecting the specific role of this isozyme in disease pathogenesis, while L-Cl-amidine is useful for studying the broader effects of pan-PAD inhibition.
Comparative Efficacy and Selectivity
The inhibitory potential of D-Cl-amidine and L-Cl-amidine against various PAD isozymes has been quantitatively assessed, revealing key differences in their activity spectra. The efficiency of these irreversible inhibitors is best described by the second-order rate constant, k_inact/K_I.
| Inhibitor | Target Isozyme | k_inact/K_I (M⁻¹min⁻¹) | IC₅₀ (µM) | Fold Selectivity (vs. PAD4) |
| D-Cl-amidine | PAD1 | 13,500[1] | - | ~10-fold[1] |
| PAD2 | - | - | 50-fold[1] | |
| PAD3 | - | - | 200-fold[1] | |
| PAD4 | ~1,350[1] | - | 1[1] | |
| L-Cl-amidine | PAD1 | 37,000[2] | 0.8[3] | - |
| PAD2 | 1,200[2] | - | - | |
| PAD3 | 2,000[2] | 6.2[3] | - | |
| PAD4 | 13,000[3] | 5.9[3] | - |
Note: A higher k_inact/K_I value indicates greater inhibitory efficiency. IC₅₀ values for D-Cl-amidine are not explicitly stated in the cited literature.
Pharmacokinetic Profile
A direct comparison of the pharmacokinetic properties of D- and L-Cl-amidine in a murine model demonstrated a significant advantage for the D-isomer in terms of in vivo stability.[4]
| Compound | Administration Route | Dose | Serum Concentration at 4h | In Vivo Stability |
| D-Cl-amidine | Intravenous (IV) | 2.5 mg/kg | ~10 nM[4] | Detected at 4 hours[4] |
| Intraperitoneal (IP) | 10 mg/kg | ~10 nM[4] | Detected at 4 hours[4] | |
| L-Cl-amidine | Intraperitoneal (IP) | 10 mg/kg | Not detected[4] | Completely degraded within 4 hours[4] |
The enhanced stability of D-Cl-amidine is likely attributable to reduced proteolysis of the D-amino acid stereocenter.[4]
In Cellulo Efficacy: A Head-to-Head Comparison
In a study utilizing the triple-negative breast cancer cell line MDA-MB-231, which expresses PAD1, both D-Cl-amidine and L-Cl-amidine demonstrated comparable cytotoxic effects.[4]
| Compound | Concentration (µM) | Effect on Cell Viability | Effect on Cell Number |
| D-Cl-amidine | 200 | Significant decrease[4] | - |
| 400 | Significant decrease[4] | Significant decrease[4] | |
| L-Cl-amidine | 200 | Significant decrease[4] | - |
| 400 | Significant decrease[4] | Significant decrease[4] |
Both compounds were also found to increase caspase 3 activity, indicating that their cytotoxic effects are mediated, at least in part, through the induction of apoptosis.[4]
Signaling Pathways and Experimental Workflows
The inhibition of PAD enzymes by D- and L-Cl-amidine can modulate various signaling pathways implicated in cancer and inflammation. The following diagrams illustrate a key pathway affected by PAD1 inhibition and a typical experimental workflow for evaluating these inhibitors.
Caption: Proposed pathway of PAD1-mediated regulation of cancer cell invasion and its inhibition by D-Cl-amidine.
Caption: A generalized experimental workflow for the comparative evaluation of PAD inhibitors.
Experimental Protocols
PAD Inhibition Assay (Determination of k_inact/K_I)
This protocol is adapted from methodologies used in the characterization of haloacetamidine-based PAD inhibitors.
-
Reagents and Materials:
-
Recombinant human PAD isozymes (PAD1, PAD2, PAD3, PAD4)
-
Assay Buffer: 100 mM HEPES, pH 7.6, 50 mM NaCl, 10 mM CaCl₂, 0.5 mM TCEP
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Colorimetric detection kit for ammonia (B1221849)
-
D-Cl-amidine and L-Cl-amidine dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Recombinant PAD enzyme is pre-incubated with varying concentrations of the inhibitor (D- or L-Cl-amidine) in the assay buffer at 37°C for different time intervals.
-
The enzymatic reaction is initiated by the addition of the substrate (BAEE).
-
The reaction is allowed to proceed for a set time at 37°C.
-
The amount of ammonia produced is quantified using a colorimetric assay, with absorbance measured at the appropriate wavelength.
-
The rate of inactivation (k_obs) is determined for each inhibitor concentration by fitting the progress curves to a first-order decay equation.
-
The values of k_inact and K_I are then determined by plotting k_obs versus the inhibitor concentration.
-
Cell Viability and Apoptosis Assays in MDA-MB-231 Cells
This protocol is based on the methodology described by Bicker et al. (2012) for comparing the in cellulo efficacy of D- and L-Cl-amidine.[4]
-
Cell Culture:
-
MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Viability Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of D-Cl-amidine or L-Cl-amidine (e.g., 100, 200, and 400 µM).
-
Cells are incubated for 96 hours.
-
Cell viability is assessed using a standard colorimetric assay such as the MTT or WST-1 assay, which measures mitochondrial metabolic activity. Absorbance is read on a microplate reader.
-
-
Apoptosis Assay (Caspase 3 Activity):
-
Cells are seeded and treated with D-Cl-amidine or L-Cl-amidine as described for the viability assay.
-
After the incubation period, cells are lysed, and the protein concentration of the lysates is determined.
-
Caspase 3 activity is measured using a commercially available colorimetric or fluorometric assay kit that detects the cleavage of a specific caspase 3 substrate.
-
Conclusion
The choice between D-Cl-amidine and L-Cl-amidine should be guided by the specific research question. For studies aimed at elucidating the distinct biological functions of PAD1, the high selectivity of D-Cl-amidine , coupled with its improved pharmacokinetic profile, makes it the superior tool. Conversely, for investigations into the global effects of citrullination or when targeting multiple PAD isozymes is desired, the pan-inhibitory nature of L-Cl-amidine remains a valuable asset. This guide provides the foundational data and methodologies to empower researchers to make informed decisions in the advancement of their scientific inquiries.
References
A Comparative Guide to Cl-amidine and Alternative PAD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peptidylarginine Deiminase 1 (PAD1) Inhibitors
This guide provides a comprehensive comparison of the well-established pan-PAD inhibitor, Cl-amidine, with alternative inhibitors of Peptidylarginine Deiminase 1 (PAD1). The inhibitory effects are evaluated based on quantitative experimental data, and detailed methodologies for key experiments are provided to ensure reproducibility and aid in the selection of the most suitable compound for your research needs.
Quantitative Comparison of PAD1 Inhibitors
This compound is a widely utilized pan-PAD inhibitor that demonstrates inhibitory activity across multiple PAD isoforms. While effective, its lack of specificity can be a limitation in studies aiming to dissect the specific roles of PAD1. The following table summarizes the inhibitory potency (IC50) of this compound and several alternative compounds against PAD1 and other PAD isoforms, highlighting their relative selectivity.
| Inhibitor | Type | PAD1 IC50 (µM) | PAD3 IC50 (µM) | PAD4 IC50 (µM) | Reference(s) |
| This compound | Pan-PAD, Irreversible | 0.8 | 6.2 | 5.9 | [1] |
| BB-Cl-amidine | Pan-PAD, Irreversible | Not explicitly stated for PAD1, but noted to have enhanced cellular uptake and in vivo stability compared to this compound. | Not explicitly stated | Not explicitly stated | [2][3] |
| F-amidine | Pan-PAD, Irreversible | Less potent than this compound | Not explicitly stated | More elevated IC50 than this compound | [2] |
| Naphthalene/Quinoline-based Inhibitors (e.g., compound 13 and 16) | Pan-PAD, Reversible | 0.273 (compound 13), 0.204 (compound 16) | Not explicitly stated | Potent inhibition, with some compounds showing selectivity for PAD4 over PAD1. | |
| GSK199 | PAD4-selective, Reversible | High micromolar range (not a primary target) | Not explicitly stated | 0.2 (in the absence of calcium) | [2] |
| TDFA (Thr-Asp-F-amidine) | PAD4-selective, Irreversible | ≥15-fold less potent than against PAD4 | ≥50-fold less potent than against PAD4 | Highly potent and selective | [2] |
Mechanism of Action and Signaling Pathway
PAD enzymes, including PAD1, catalyze the post-translational modification of arginine residues to citrulline in a calcium-dependent manner. This process, known as citrullination or deimination, can alter protein structure and function, and has been implicated in various physiological and pathological processes. This compound and other haloacetamidine-based inhibitors act as irreversible, mechanism-based inactivators by covalently modifying a critical cysteine residue within the active site of PAD enzymes.[1][4]
Caption: Mechanism of PAD1 inhibition by this compound.
Experimental Protocols
Accurate determination of inhibitor potency is crucial for comparative analysis. Below are generalized protocols for commonly used assays to measure PAD1 inhibition.
Glutamate (B1630785) Dehydrogenase (GDH) Coupled Enzyme Assay
This continuous spectrophotometric assay measures the production of ammonia (B1221849), a byproduct of the citrullination reaction. The ammonia is used by glutamate dehydrogenase to convert α-ketoglutarate to glutamate, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to PAD1 activity.
Materials:
-
Recombinant human PAD1 enzyme
-
PAD inhibitor compounds (e.g., this compound)
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Assay Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT
-
Coupling reagents: Glutamate Dehydrogenase (GDH), α-ketoglutarate, NADH
Procedure:
-
Prepare serial dilutions of the inhibitor in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the PAD1 enzyme to the assay buffer.
-
Add the inhibitor dilutions to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the BAEE substrate and the coupling reagents.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction rates and determine the percent inhibition relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
ELISA-Based Assay
This method quantifies the amount of citrullinated protein produced by PAD1.
Materials:
-
Recombinant human PAD1 enzyme
-
PAD inhibitor compounds
-
Substrate protein (e.g., fibrinogen or a specific peptide)
-
High-binding 96-well plate
-
Anti-citrulline antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
Procedure:
-
Coat the wells of a 96-well plate with the substrate protein.
-
Block non-specific binding sites.
-
Add the PAD1 enzyme and various concentrations of the inhibitor to the wells.
-
Incubate to allow the citrullination reaction to occur.
-
Wash the plate and add the anti-citrulline primary antibody.
-
Incubate and wash, then add the HRP-conjugated secondary antibody.
-
Add the TMB substrate and stop the reaction.
-
Measure the absorbance at 450 nm. The signal is proportional to the amount of citrullinated substrate.
-
Calculate the percent inhibition and determine the IC50 value.
Experimental and Comparison Workflow
The following diagram illustrates a typical workflow for the validation and comparison of PAD1 inhibitors.
Caption: Workflow for PAD1 inhibitor validation and comparison.
Logical Comparison of Inhibitor Characteristics
The choice of a PAD1 inhibitor depends on the specific research question. The following diagram outlines the key considerations when selecting between a pan-PAD inhibitor like this compound and a more selective alternative.
Caption: Decision tree for selecting a PAD1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PAD Inhibitors as a Potential Treatment for SARS-CoV-2 Immunothrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Cl-amidine and Other Pan-PAD Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical determinant of experimental success. This guide provides an objective comparison of Cl-amidine and other pan-peptidylarginine deiminase (PAD) inhibitors, supported by experimental data to facilitate informed decisions in studying the roles of PAD enzymes in various physiological and pathological processes.
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine to citrulline. This process, known as citrullination, is integral to numerous biological functions, including gene regulation, cell differentiation, and innate immunity. Dysregulation of PAD activity has been implicated in the pathogenesis of a range of diseases, including autoimmune disorders such as rheumatoid arthritis and lupus, various cancers, and neurodegenerative diseases. PAD inhibitors have therefore emerged as invaluable tools for investigating the function of these enzymes and as potential therapeutic agents. These inhibitors are broadly classified as either pan-PAD inhibitors, which target multiple PAD isozymes, or isozyme-selective inhibitors. This guide focuses on a comparative analysis of this compound and other notable pan-PAD inhibitors.
Quantitative Comparison of Pan-PAD Inhibitors
The inhibitory potency of various pan-PAD inhibitors against the catalytically active PAD isozymes (PAD1, PAD2, PAD3, and PAD4) is summarized in the table below. This data, compiled from multiple studies, allows for a direct comparison of their efficacy and selectivity profiles. It is important to note that inhibitory values can vary based on the specific assay conditions.
| Inhibitor | Type | PAD1 | PAD2 | PAD3 | PAD4 |
| This compound | Pan-PAD, Irreversible | IC50: 0.8 µM[1][2] | - | IC50: 6.2 µM[1][2] | IC50: 5.9 µM[1][2] |
| k_inact/K_I: 37,000 M⁻¹min⁻¹[3] | k_inact/K_I: 1,200 M⁻¹min⁻¹[3] | k_inact/K_I: 2,000 M⁻¹min⁻¹[3] | k_inact/K_I: 13,000 M⁻¹min⁻¹[3] | ||
| BB-Cl-amidine | Pan-PAD, Irreversible | - | - | - | EC50: 0.6 µM |
| ML325 | Pan-PAD, Irreversible | IC50: 70 nM[4][5] | IC50: 200 nM[4][5] | IC50: 170 nM[4][5] | IC50: 240 nM[4][5] |
| k_inact/K_I: 3500 M⁻¹min⁻¹[5] | k_inact/K_I: 7300 M⁻¹min⁻¹[5] | k_inact/K_I: 1900 M⁻¹min⁻¹[5] | k_inact/K_I: 5300 M⁻¹min⁻¹[5] | ||
| Streptonigrin | Pan-PAD, Irreversible | IC50: 48.3 µM[6] | IC50: 26.1 µM[6] | IC50: 0.43 µM[6] | IC50: 2.5 µM[6] |
Mechanism of Action
This compound and its derivatives, such as BB-Cl-amidine, are mechanism-based irreversible inhibitors.[1][7] They mimic the structure of the PAD substrate, benzoyl arginine amide, but contain a haloacetamidine "warhead" that covalently modifies a critical cysteine residue in the active site of PAD enzymes, leading to their irreversible inactivation.[1][7] Other pan-PAD inhibitors like ML325 and Streptonigrin also act as irreversible inhibitors.[4][5][8]
Signaling Pathway Inhibition: Neutrophil Extracellular Trap (NET) Formation
A key signaling pathway where PAD inhibitors have a significant impact is in the formation of Neutrophil Extracellular Traps (NETs). NETosis is a form of programmed cell death in neutrophils that results in the release of a web-like structure of decondensed chromatin, histones, and granular proteins to trap and kill pathogens. However, excessive NET formation is implicated in the pathology of various inflammatory and autoimmune diseases. PAD4 is a critical enzyme in this process, as it citrullinates histones, leading to chromatin decondensation, a prerequisite for NET release.[9] Pan-PAD inhibitors like this compound effectively block this process by inhibiting PAD4 activity.[10]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of pan-PAD inhibitors are provided below.
PAD Enzyme Activity Assay (Ammonia Release)
This assay measures the enzymatic activity of PADs by quantifying the release of ammonia, a byproduct of the citrullination reaction.
Materials:
-
Recombinant human PAD enzyme (PAD1, PAD2, PAD3, or PAD4)
-
N-α-benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT
-
PAD Stop Solution
-
PAD Ammonia Detector
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the pan-PAD inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, PAD enzyme, and the test inhibitor or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the BAEE substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the PAD Stop Solution.
-
Add the PAD Ammonia Detector and incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of 405-415 nm and an emission wavelength of 470-480 nm.[11]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Neutrophil Extracellular Trap (NET) Formation Assay
This cell-based assay assesses the effect of a PAD inhibitor on NET formation in isolated neutrophils.
Materials:
-
Isolated primary human or mouse neutrophils
-
Phorbol 12-myristate 13-acetate (PMA) or ionomycin as a stimulant
-
SYTOX Green nucleic acid stain
-
RPMI 1640 medium supplemented with L-glutamine and FBS
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Seed isolated neutrophils in a 96-well plate.
-
Treat the cells with various concentrations of the pan-PAD inhibitor or vehicle for 30-60 minutes.[10]
-
Add SYTOX Green to all wells.
-
Stimulate NETosis by adding PMA (e.g., 250 nM) or ionomycin.[12]
-
Incubate for 3-4 hours at 37°C.[13]
-
Measure fluorescence at an excitation of ~485 nm and an emission of ~520 nm. The increase in fluorescence corresponds to the amount of extracellular DNA released during NETosis.
-
Quantify the inhibition of NET formation relative to the vehicle-treated control.
Cellular Histone Citrullination Assay (Western Blot)
This assay evaluates the ability of a PAD inhibitor to block histone citrullination within a cellular context.
Materials:
-
Differentiated HL-60 cells or primary neutrophils
-
Calcium ionophore (e.g., A23187) to induce PAD activation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against citrullinated Histone H3 (Cit-H3)
-
Primary antibody against total Histone H3 (for normalization)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the pan-PAD inhibitor or vehicle for 1 hour.
-
Stimulate the cells with a calcium ionophore to activate endogenous PADs.
-
Lyse the cells and quantify the total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-Cit-H3 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the extent of inhibition of histone citrullination.[14]
Experimental Workflow for PAD Inhibitor Screening
The following diagram outlines a typical workflow for the screening and validation of novel pan-PAD inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. stemcell.com [stemcell.com]
- 4. ML325 | pan-PAD inhibitor | Probechem Biochemicals [probechem.com]
- 5. Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Insights into the Mechanism of Streptonigrin-Induced Protein Arginine Deiminase Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rupress.org [rupress.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Inhibition of neutrophil extracellular trap formation alleviates vascular dysfunction in type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Potency Showdown: Cl-amidine Demonstrates Superior Inhibition of Peptidylarginine Deiminases Over F-amidine
For researchers in immunology, oncology, and drug development, the selection of appropriate chemical probes is paramount. This guide provides a detailed comparison of two widely used pan-peptidylarginine deiminase (PAD) inhibitors, Cl-amidine and F-amidine, with a focus on their relative potency supported by experimental data.
This compound and F-amidine are both irreversible, mechanism-based inhibitors that target the active site cysteine of PAD enzymes.[1][2] These enzymes catalyze the post-translational modification of arginine to citrulline, a process implicated in the pathophysiology of numerous inflammatory diseases and cancers. While structurally similar, a critical difference in their haloacetamidine "warhead"—chlorine in this compound and fluorine in F-amidine—results in a significant disparity in their inhibitory potency.
Quantitative Comparison of Inhibitor Potency
Experimental data consistently demonstrates that this compound is a more potent inhibitor of PAD enzymes than F-amidine. This is quantified by both the half-maximal inhibitory concentration (IC50) and the second-order rate constant (k_inact/K_I), which measures the efficiency of irreversible inactivation.
A key study directly comparing the two compounds against PAD4 found that this compound (k_inact/K_I = 13,000 M⁻¹min⁻¹) is 4.3-fold more potent than F-amidine.[1][2] This enhanced potency is attributed to chlorine being a more effective leaving group than fluorine, thus facilitating the covalent modification of the active site cysteine residue.[3]
Below is a summary of the available quantitative data for the inhibition of various PAD isotypes by this compound and F-amidine.
| Inhibitor | Target PAD Isotype | IC50 (µM) | k_inact/K_I (M⁻¹min⁻¹) |
| This compound | PAD1 | 0.8[4] | 37,000[5] |
| PAD2 | - | 1,200[5] | |
| PAD3 | 6.2[4] | 2,000[5] | |
| PAD4 | 5.9[4] | 13,000[4][5] | |
| F-amidine | PAD1 | 40 ± 19 | - |
| PAD3 | 157 ± 58 | - | |
| PAD4 | 24.3 ± 22.3 | ~3,023* |
*Calculated based on the reported 4.3-fold lower potency compared to this compound against PAD4.
Experimental Protocols
The potency of this compound and F-amidine is typically determined using in vitro enzyme activity assays. The following is a generalized protocol for such an experiment.
Objective: To determine the IC50 and/or k_inact/K_I of an inhibitor against a specific PAD isotype.
Materials:
-
Recombinant human PAD enzyme (e.g., PAD1, PAD2, PAD3, PAD4)
-
PAD Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 2 mM DTT)
-
Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE)
-
Test inhibitors (this compound, F-amidine) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent for ammonia (B1221849) or citrulline
-
96-well microplate
-
Plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the recombinant PAD enzyme and the test inhibitor (or vehicle control) to the assay buffer. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding and/or inactivation.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (BAEE).
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction, typically by adding a chelating agent like EDTA to remove the essential Ca²⁺ cofactor.
-
Detection: Quantify the product formation. This can be done by measuring the amount of ammonia released using a colorimetric or fluorometric assay, or by directly quantifying the citrulline produced.
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to the vehicle control. For IC50 determination, plot the percent inhibition against the inhibitor concentration. For irreversible inhibitors, time-dependent inactivation studies are performed to determine k_inact and K_I values.
Signaling Pathways and Experimental Workflows
PAD enzymes play a crucial role in various cellular processes, primarily through the citrullination of proteins, which can alter their structure and function. Two well-established pathways involving PADs are the regulation of gene expression through histone citrullination and the formation of neutrophil extracellular traps (NETs) in the innate immune response. Inhibition of PADs by this compound or F-amidine can modulate these pathways.
The following diagram illustrates a typical experimental workflow for comparing the potency of PAD inhibitors like this compound and F-amidine.
References
- 1. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
Cross-Validation of Cl-amidine's Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-peptidylarginine deiminase (PAD) inhibitor, Cl-amidine, across various cell lines. We present a comprehensive overview of its effects on key cellular processes, benchmarked against other PAD inhibitors, and supported by detailed experimental protocols and pathway visualizations.
This compound has emerged as a potent tool for studying the role of PAD enzymes in health and disease. Its ability to irreversibly inhibit multiple PAD isozymes has been shown to induce apoptosis and autophagy in various cancer cell lines, making it a compound of significant interest in oncology research. This guide aims to consolidate the existing data on this compound's performance, offering a clear perspective on its cross-validated effects.
Comparative Efficacy of PAD Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other notable PAD inhibitors, providing a quantitative comparison of their cytotoxic effects in different cancer cell lines.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U-87 MG | Glioblastoma | 150.40 (48h) | |
| HL-60 | Leukemia | 0.25 | |
| MCF-7 | Breast Cancer | 0.05 | |
| HT-29 | Colon Cancer | 1 | |
| Panc-1 | Pancreatic Cancer | >100 (1h) | |
| MiaPaCa-2 | Pancreatic Cancer | >100 (1h) |
Table 2: Comparative Cytotoxicity of Alternative PAD Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| GSK484 | Colorectal Cancer Cells | Colorectal Cancer | Not explicitly stated | |
| BMS-P5 | Multiple Myeloma Cells | Multiple Myeloma | Not explicitly stated |
Delving into the Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects primarily through the induction of apoptosis and autophagy. The following diagrams illustrate the key signaling pathways involved.
A Comparative Guide to the In Vivo Stability of Cl-amidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The development of stable and selective inhibitors for Protein Arginine Deiminases (PADs) is crucial for advancing research into various inflammatory diseases, autoimmune disorders, and cancers.[1][2] Cl-amidine, a first-generation pan-PAD inhibitor, has been a valuable tool, but its utility is limited by poor metabolic stability.[3] This guide provides an objective comparison of the in vivo and in vitro stability of this compound and its key analogs, supported by experimental data, to aid in the selection of appropriate compounds for research and therapeutic development.
Comparative Stability and Potency Data
The in vivo stability of PAD inhibitors is a critical factor for their efficacy in preclinical and clinical studies. Analogs of this compound have been developed with structural modifications aimed at improving metabolic resistance and cellular uptake. The following table summarizes key stability and potency data for this compound and several notable analogs.
| Compound | Target Selectivity | In Vivo Half-life (t½) | In Vitro Stability (Liver Microsomes) | Key Features & Advantages |
| This compound | Pan-PAD Inhibitor | ~15 minutes[4] | Low[5][6] | First-generation benchmark compound.[7] |
| BB-Cl-amidine | Pan-PAD Inhibitor | 1.75 hours | Similar to this compound[4] | Second-generation inhibitor; C-terminal benzimidazole (B57391) prevents proteolysis; increased hydrophobicity enhances cellular uptake.[4][7] |
| F-amidine | Pan-PAD Inhibitor | Bioavailable, but specific t½ not detailed.[8][9] | Not detailed | Potent PAD4 inhibitor; serves as a base for selective analogs.[8][10] |
| TDFA | PAD4-selective[11] | In vivo potency noted, but specific t½ not detailed.[11] | Not detailed | At least 10-fold more potent in cells than this compound.[11] |
| Tetrazole Analogs | Varies (can be tuned for selectivity)[5][6] | Designed for improved stability.[5][12] | Showed improved stability over this compound in murine hepatic microsome assays.[5][6] | C-terminal amide is replaced with a tetrazole ring to improve metabolic stability.[5][6] |
| YW3-56 | Not specified | Described as having improved bioavailability over this compound.[3] | Not detailed | A this compound analog developed for anticancer applications.[3] |
Experimental Protocols
Accurate assessment of in vivo stability relies on robust and standardized experimental methodologies. The two primary methods used to generate the data in this guide are In Vivo Pharmacokinetic Analysis and In Vitro Liver Microsome Stability Assays.
In Vivo Pharmacokinetic (PK) Analysis
This method directly measures how long a drug remains in circulation within a living organism. It is the gold standard for determining in vivo half-life.
Objective: To determine the pharmacokinetic profile, including the elimination half-life (t½), of a PAD inhibitor in an animal model.
Methodology:
-
Compound Administration: The test compound (e.g., this compound or BB-Cl-amidine) is administered to a cohort of laboratory animals (e.g., C57BL/6 mice), typically via intravenous (IV) or intraperitoneal (IP) injection to ensure complete bioavailability.[4]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 5, 15, 30, 60, 120 minutes).
-
Plasma Isolation: Plasma is separated from whole blood via centrifugation.
-
Compound Extraction: The compound of interest is extracted from the plasma samples, often using protein precipitation with a solvent like acetonitrile.
-
Quantification: The concentration of the compound in each plasma sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
-
Data Analysis: A plasma concentration-time curve is plotted. The elimination half-life (t½) is calculated from the terminal phase of this curve using pharmacokinetic modeling software.
In Vitro Liver Microsome Stability Assay
This in vitro assay is a high-throughput method used early in drug discovery to predict in vivo metabolic clearance. It measures a compound's susceptibility to metabolism by the primary drug-metabolizing enzymes (cytochrome P450s) located in the liver.[13][14][15]
Objective: To determine the in vitro metabolic stability of a PAD inhibitor by measuring its rate of depletion when incubated with liver microsomes.
Methodology:
-
Preparation: A reaction mixture is prepared containing pooled liver microsomes (from human or animal sources), a test compound at a known concentration (e.g., 1-3 µM), and a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).[16][17]
-
Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-regenerating system. A control reaction is run in parallel without the NADPH cofactor.[14][17]
-
Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[16][17]
-
Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14][17]
-
Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.[13][17]
-
Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining is plotted against time. From the slope of the line on a semi-log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[13][17]
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for determining the in vivo half-life of a PAD inhibitor through pharmacokinetic analysis.
Discussion and Conclusion
The data clearly demonstrate that while this compound is a foundational tool for studying PAD enzymes, its very short in vivo half-life of approximately 15 minutes limits its therapeutic potential and utility in prolonged in vivo studies.[4] The development of analogs has successfully addressed this limitation.
BB-Cl-amidine represents a significant improvement, with a half-life of 1.75 hours, marking a seven-fold increase in stability over this compound.[4] This enhanced stability is attributed to structural modifications that prevent proteolytic degradation and improve cellular uptake.[4][7] Interestingly, the in vitro microsomal stability of BB-Cl-amidine was similar to that of this compound, suggesting that resistance to proteases, rather than just CYP-mediated metabolism, is a key factor in its improved in vivo longevity.[4]
Tetrazole-based analogs were specifically designed as bioisosteres of the C-terminal amide bond to enhance metabolic stability.[5][6] Studies confirmed that these analogs exhibit greater stability in mouse hepatic microsomes compared to the parent this compound, representing a promising strategy for developing next-generation PAD inhibitors with favorable pharmacokinetic profiles.[5][6][18]
For researchers, the choice of inhibitor should be guided by the experimental context. This compound may suffice for short-term or in vitro studies, but for in vivo models requiring sustained PAD inhibition, second-generation analogs like BB-Cl-amidine or newer compounds like TDFA and tetrazole analogs are superior choices due to their enhanced stability, potency, and, in some cases, isozyme selectivity.[4][11] This comparative guide underscores the importance of iterative drug design in overcoming the pharmacokinetic challenges of first-generation inhibitors.
References
- 1. Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Suppression of colitis in mice by this compound: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of this compound as Protein Arginine Deiminase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of tetrazole analogs of this compound as protein arginine deiminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. researchgate.net [researchgate.net]
Head-to-head comparison of Cl-amidine and GSK199 in arthritis models
In the landscape of emerging therapeutics for rheumatoid arthritis, the inhibition of peptidylarginine deiminases (PADs) presents a promising strategy. These enzymes catalyze the post-translational modification of arginine to citrulline, a process implicated in the breach of self-tolerance and subsequent autoimmune responses characteristic of arthritis. This guide provides a detailed, data-driven comparison of two key PAD inhibitors, the pan-PAD inhibitor Cl-amidine and the PAD4-selective inhibitor GSK199, based on their performance in preclinical arthritis models.
Executive Summary
Both this compound, an irreversible pan-PAD inhibitor, and GSK199, a reversible and selective PAD4 inhibitor, have demonstrated significant efficacy in ameliorating disease in the murine collagen-induced arthritis (CIA) model.[1][2][3] While both compounds reduce clinical signs of arthritis, joint inflammation, and bone erosion, they exhibit distinct effects on systemic citrullination and humoral responses.[2][3] Notably, studies suggest that the selective inhibition of PAD4 by GSK199 is sufficient to achieve therapeutic effects comparable to the broad-spectrum inhibition by this compound in this model.[1][2]
Comparative Efficacy in Collagen-Induced Arthritis (CIA)
The primary model for evaluating the efficacy of this compound and GSK199 has been the collagen-induced arthritis (CIA) model in DBA/1j mice, which shares many pathological features with human rheumatoid arthritis.
Clinical Disease Activity
Both inhibitors have been shown to significantly reduce the clinical severity of arthritis.
| Compound | Dose | Route of Administration | Reduction in Clinical Disease Activity Score | Reference |
| This compound | 1, 10, 50 mg/kg/day | Intraperitoneal (IP) | 42%, 53%, and 55% respectively | [4] |
| GSK199 | 30 mg/kg | Not specified | Significant reduction in global clinical disease activity | [1][5] |
Histopathological Outcomes
Histological analysis of the joints from treated animals reveals a significant reduction in inflammation, pannus formation, and damage to cartilage and bone for both inhibitors.
| Compound | Dose | Effect on Joint Histology | Reference |
| This compound | 10 and 50 mg/kg/day | Significantly lower scores for synovial inflammation, pannus, cartilage damage, and bone damage | [3] |
| GSK199 | 30 mg/kg | Significant reduction in synovial inflammation, pannus formation, and damage to cartilage and bone | [1][2] |
Effects on Citrullination and Autoantibodies
A key distinction between the two inhibitors lies in their impact on systemic citrullination and the autoantibody response.
| Feature | This compound | GSK199 | Reference |
| Total Citrulline Levels (Joint & Serum) | Reduced | Not significantly affected | [2][3] |
| Anti-Collagen Type II (CII) Antibodies | Significantly decreased IgG2a anti-mouse CII Abs | Not significantly affected | [2][3] |
| Antibodies to Citrullinated Peptides | Reduced reactivity to a subset of citrullinated and native peptides | Reduced reactivity to a subset of citrullinated and native peptides | [2][3] |
Mechanism of Action: A Tale of Two Inhibitors
This compound acts as an irreversible, mechanism-based inactivator of multiple PAD isozymes (PADs 1-4).[3] In contrast, GSK199 is a reversible and highly selective inhibitor of PAD4.[1][2] The comparable efficacy of both compounds in the CIA model suggests that PAD4 is a critical mediator in the pathogenesis of inflammatory arthritis.[2][5]
The signaling pathway influenced by these inhibitors centers on the role of PAD enzymes in inflammation and autoimmunity.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported in the cited literature for the collagen-induced arthritis model.
Collagen-Induced Arthritis (CIA) Model
A common workflow for inducing and assessing arthritis in mice is depicted below.
1. Animals:
-
Male DBA/1j mice, typically 8-10 weeks old, are used as they are susceptible to CIA.
2. Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
3. Treatment Administration:
-
This compound: Administered daily via intraperitoneal (IP) injection at doses of 1, 10, or 50 mg/kg, starting from day 0 or at the onset of disease.[3][4]
-
GSK199: Dosed daily from the time of collagen immunization.[1][2] The specific route of administration is not always detailed but is typically oral or parenteral.
4. Assessment of Arthritis:
-
Clinical Scoring: Mice are monitored for signs of arthritis starting from day 21. Each paw is scored on a scale of 0-4 based on the degree of erythema and swelling. The scores for all four paws are summed to give a total clinical score per mouse (maximum score of 16).
-
Histological Analysis: At the end of the study (e.g., day 35), mice are euthanized, and their paws are collected, decalcified, sectioned, and stained with hematoxylin (B73222) and eosin. Sections are scored for synovial inflammation, pannus formation, and cartilage and bone erosion.[2][3]
-
Serological Analysis: Blood is collected to measure levels of anti-collagen antibodies, total citrulline, and antibodies against citrullinated peptides using ELISA and protein arrays.[2][3]
Conclusion
Both this compound and GSK199 are effective in mitigating the clinical and pathological features of experimental arthritis. The finding that the PAD4-selective inhibitor GSK199 recapitulates the therapeutic effects of the pan-PAD inhibitor this compound is significant, as it suggests that targeting PAD4 alone may be a sufficient and potentially more targeted therapeutic strategy for rheumatoid arthritis.[2] The differential effects of these compounds on systemic citrullination and specific autoantibody responses warrant further investigation to fully elucidate their mechanisms of action and to guide the development of next-generation PAD inhibitors for clinical use.
References
- 1. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
Navigating the Landscape of PAD Inhibition: A Comparative Guide to the Isoform Selectivity of Cl-amidine and Newer Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The family of Protein Arginine Deiminases (PADs) has emerged as a critical player in a multitude of physiological and pathological processes, from gene regulation to the inflammatory response in autoimmune diseases and cancer.[1][2][3] These calcium-dependent enzymes catalyze the post-translational modification of arginine to citrulline, a process that can profoundly alter protein structure and function.[2][4] Given their therapeutic potential, the development of PAD inhibitors has been an area of intense research.
This guide provides an objective comparison of the isoform selectivity of the first-generation, pan-PAD inhibitor, Cl-amidine, against a selection of newer, more targeted inhibitors. Understanding the nuances of isoform selectivity is paramount for researchers aiming to dissect the specific roles of individual PAD enzymes and for drug developers seeking to minimize off-target effects.
Comparative Selectivity of PAD Inhibitors
This compound is a well-characterized, irreversible pan-PAD inhibitor that has been instrumental in elucidating the broad consequences of PAD inhibition.[5][6] However, its lack of specificity can be a significant drawback when trying to attribute a biological effect to a single PAD isoform.[5] Newer generations of PAD inhibitors have been developed with the goal of improved isoform selectivity, offering more precise tools for investigation.[3][7]
The following table summarizes the inhibitory potency (IC50) of this compound and several newer PAD inhibitors against the catalytically active PAD isozymes. Lower IC50 values indicate greater potency.
| Inhibitor | Target(s) | PAD1 IC50 (µM) | PAD2 IC50 (µM) | PAD3 IC50 (µM) | PAD4 IC50 (µM) | Reference(s) |
| This compound | Pan-PAD | 0.8 | - | 6.2 | 5.9 | [8][9][10][11] |
| BB-Cl-amidine | pan-PAD | - | ~15-20 | - | ~4 | [12] |
| GSK199 | PAD4 | - | >30 | - | 0.122 | [12][13] |
| GSK484 | PAD4 | - | - | - | 0.05 | [14] |
| ZD-28 | PAD2/PAD4 | - | 2.97 | - | 0.79 | [15] |
| Compound 41a | PAD2 | - | kinact/KI = 365,400 M-1min-1 | - | - | [7] |
| PAD-PF2 | PAD1, PAD2, PAD3, PAD4 | 0.109 | 0.0285 | 0.106 | 0.024 | [16] |
Key Experimental Protocols
The determination of inhibitor selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for two common assays used to characterize PAD inhibitors.
ELISA-Based Assay for Citrullination
This method is a widely used endpoint assay to measure the amount of citrullinated protein produced in the presence of an inhibitor.
Materials:
-
Recombinant human PAD isozymes (PAD1, PAD2, PAD3, PAD4)
-
PAD inhibitor compounds
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 0.5 mM DTT)[18]
-
Anti-citrulline primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well plate with the substrate protein overnight at 4°C.[17]
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Inhibitor Incubation: Add the PAD enzyme and various concentrations of the inhibitor compound to the wells. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C to allow for the citrullination reaction.[19]
-
Primary Antibody Incubation: Wash the plate and add the anti-citrulline primary antibody. Incubate for 1 hour at room temperature.[19]
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[19]
-
Detection: Wash the plate and add the TMB substrate. After sufficient color development, add the stop solution.[19]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[19]
-
Data Analysis: The absorbance is proportional to the amount of citrullinated protein. Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor. Determine the IC50 values by fitting the data to a dose-response curve.[19]
Glutamate (B1630785) Dehydrogenase (GDH) Coupled Enzyme Assay
This is a continuous, spectrophotometric assay that monitors the production of ammonia (B1221849), a byproduct of the citrullination reaction. The release of ammonia is coupled to the glutamate dehydrogenase reaction, which leads to the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored over time.[19]
Materials:
-
Recombinant human PAD isozymes (PAD1, PAD2, PAD3, PAD4)[19]
-
PAD inhibitor compounds[19]
-
Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE)[19]
-
CaCl2 (10 mM)[5]
-
Dithiothreitol (DTT, 1 mM)[5]
-
Glutamate Dehydrogenase (GDH)[19]
-
α-ketoglutarate[19]
-
NADH[19]
-
DMSO (for inhibitor dilution)[19]
-
384-well microplates[19]
-
Spectrophotometer capable of reading absorbance at 340 nm[19]
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents. Perform serial dilutions of the inhibitor compounds in DMSO.[19]
-
Assay Mixture: In a microplate, add the assay buffer, CaCl2, DTT, GDH, α-ketoglutarate, and NADH.[19]
-
Inhibitor and Substrate Addition: Add the inhibitor dilutions and the substrate (BAEE) to the wells.[19]
-
Enzyme Addition: Initiate the reaction by adding the PAD enzyme to the wells.
-
Measurement: Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at 37°C.[19]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Determine the percent inhibition relative to a DMSO control. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.[19]
Visualizing PAD Signaling and Experimental Design
To provide a clearer context for the role of PAD inhibitors and their evaluation, the following diagrams illustrate a simplified PAD signaling pathway and a typical experimental workflow for determining inhibitor selectivity.
Caption: Simplified PAD signaling pathway.
Caption: Experimental workflow for PAD inhibitor screening.
References
- 1. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 18. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor [mdpi.com]
- 19. benchchem.com [benchchem.com]
Cl-amidine: A Potent Pan-PAD Inhibitor with a Propensity for Off-Target Effects
Cl-amidine, a well-established pan-peptidylarginine deiminase (PAD) inhibitor, demonstrates broad efficacy in blocking the activity of multiple PAD isozymes. However, emerging evidence indicates that this broad-spectrum activity is associated with a greater potential for off-target effects, most notably cytotoxicity, when compared to more recently developed isoform-specific PAD inhibitors. This guide provides a comprehensive comparison of this compound with other PAD inhibitors, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.
Peptidylarginine deiminases are a family of calcium-dependent enzymes that catalyze the conversion of arginine residues to citrulline. This post-translational modification, known as citrullination, is implicated in a variety of physiological and pathological processes, including gene regulation, immune responses, and autoimmune diseases.[1] this compound acts as an irreversible inhibitor of multiple PAD isoforms, making it a valuable tool for studying the general effects of citrullination.[2][3] However, for dissecting the specific roles of individual PAD isozymes, its lack of selectivity can be a significant drawback.
Comparative Analysis of PAD Inhibitor Selectivity and Off-Target Effects
The primary concern with pan-PAD inhibitors like this compound is the potential for off-target effects, which can complicate the interpretation of experimental results. One of the most significant off-target effects observed is cytotoxicity.
Inhibitor Potency and Selectivity
This compound inhibits multiple PAD isozymes with varying potency. In contrast, newer inhibitors have been developed with high selectivity for specific PAD isoforms.
| Inhibitor | Type | IC50 (PAD1) | IC50 (PAD3) | IC50 (PAD4) | IC50 (PAD2) | Reference(s) |
| This compound | Pan-PAD | 0.8 µM | 6.2 µM | 5.9 µM | - | [4] |
| BB-Cl-amidine | Pan-PAD | - | - | ~4 µM (90% inhibition) | ~15-20 µM (90% inhibition) | [5] |
| AFM-30a | PAD2-specific | - | - | > 20 µM | ~15 µM (90% inhibition) | [5] |
| GSK199 | PAD4-specific | - | - | ~8 µM (90% inhibition) | > 30 µM | [5] |
Note: IC50 values can vary between studies based on experimental conditions. The data for BB-Cl-amidine, AFM-30a, and GSK199 are presented as concentrations required for 90% inhibition as reported in the cited source.
Cytotoxicity as a Key Off-Target Effect
A critical differentiator between pan-PAD and isoform-specific inhibitors is their cytotoxic profile. Studies have shown that BB-Cl-amidine, a close structural analog of this compound with enhanced cellular uptake, is cytotoxic to various immune cells at concentrations where isoform-specific inhibitors show no significant toxicity.[5] This suggests that the broad inhibition of multiple PADs may interfere with essential cellular processes, leading to cell death.
| Inhibitor | Cell Line | Cytotoxicity (EC50/Effective Concentration) | Notes | Reference(s) |
| This compound | U-87 MG (glioblastoma) | 150.40 µM (48h) | Less cytotoxic than carmustine (B1668450) on healthy BJ fibroblasts. | [6] |
| A549 (lung cancer) | - | Less cytotoxic on healthy CCD-19Lu lung cells compared to cisplatin. | [7] | |
| MCF10DCIS (breast cancer) | Induces apoptosis in a dose-dependent manner | Largely unaffected MCF10A (non-malignant) cells. | [8] | |
| BB-Cl-amidine | T cells, B cells, monocytes, NK cells | Cytotoxic at ≥ 1 µM | - | [5] |
| AFM-30a | T cells, B cells, monocytes, NK cells | Not significantly cytotoxic up to 20 µM | PAD2-specific inhibitor | [5] |
| GSK199 | T cells, B cells, monocytes, NK cells | Not significantly cytotoxic up to 20 µM | PAD4-specific inhibitor | [5] |
Signaling Pathways and Experimental Workflows
The decision to use a pan-PAD inhibitor versus an isoform-specific one often depends on the biological question being addressed. Understanding the signaling pathways in which PADs are involved is crucial for experimental design.
PAD Activation and Downstream Signaling
PAD enzymes are activated by an increase in intracellular calcium levels. Once active, they citrullinate a variety of protein substrates, including histones, which can lead to chromatin decondensation and changes in gene expression. PAD4, in particular, is well-known for its role in the formation of neutrophil extracellular traps (NETs), a process involving the release of decondensed chromatin to trap pathogens.[2] PAD2 has been implicated in inflammatory signaling in mast cells through the P2X7 receptor.[9]
Caption: Generalized PAD signaling pathway and points of inhibition.
Experimental Workflow for Comparing PAD Inhibitors
A typical workflow to compare the on-target efficacy and off-target cytotoxicity of different PAD inhibitors would involve a PAD activity assay and a cytotoxicity assay.
References
- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel PAD4/SOX4/PU.1 signaling pathway is involved in the committed differentiation of acute promyelocytic leukemia cells into granulocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The investigation of cytotoxic and apoptotic activity of this compound on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. ATP induces PAD2-dependent citrullination in Mast Cells through the P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Cl-amidine: A Comparative Guide to Validating the Reduction of Citrullinated Histone H3
For researchers investigating the role of protein arginine deiminases (PADs) and citrullination in health and disease, Cl-amidine has emerged as a critical tool for inhibiting this post-translational modification. This guide provides a comprehensive comparison of this compound with other PAD inhibitors, focusing on the validation of citrullinated histone H3 (H3Cit) reduction. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental data, protocols, and pathway visualizations to support rigorous scientific inquiry.
This compound is a pan-PAD inhibitor that irreversibly inactivates PAD enzymes by covalently modifying a critical cysteine residue in the active site.[1] This inhibition prevents the conversion of arginine residues on proteins, such as histones, to citrulline. The reduction of H3Cit is a key indicator of PAD inhibition and is frequently used to validate the efficacy of compounds like this compound in cellular and in vivo models.
Comparative Efficacy of PAD Inhibitors on Histone H3 Citrullination
Several studies have demonstrated the effectiveness of this compound in reducing H3Cit levels. In a murine sepsis model, administration of this compound at 50 mg/kg significantly reduced H3Cit in both peritoneal cells and peritoneal fluid 24 hours after cecal ligation and puncture (CLP).[2][3][4][5] While it did not completely eliminate H3Cit in all treated animals, a consistent and significant reduction was observed compared to vehicle-treated controls.[2][3][4][5] Similarly, in a mouse model of colitis, this compound treatment suppressed overall protein citrullination in the colon.[6]
The efficacy of this compound has been compared with other PAD inhibitors, such as BB-Cl-amidine and specific GSK inhibitors. For instance, in differentiated HL-60 cells and peripheral blood mononuclear cells (PMNs), BB-Cl-amidine was shown to significantly decrease H3 citrullination, whereas the PAD4-specific inhibitor GSK199 showed a non-significant trend in HL-60 cells and no effect in PMNs.[1] This suggests that in some cellular contexts, inhibition of multiple PAD isozymes by a pan-inhibitor like a this compound derivative may be more effective at reducing overall H3 citrullination.
| Inhibitor | Target | Cell/Model System | Concentration/Dose | Observed Effect on H3 Citrullination | Reference |
| This compound | Pan-PAD | Murine Sepsis Model (in vivo) | 50 mg/kg | Significant reduction in peritoneal cells and fluid. | [2][3][4][5] |
| This compound | Pan-PAD | Murine Colitis Model (in vivo) | 75 mg/kg | Significant reduction of total protein citrullination in the colon. | [6] |
| This compound | Pan-PAD | Glioblastoma Cell Lines (LN18 & LN229) | Not specified | Reduced levels of deiminated histone H3 after 1-hour treatment. | [7] |
| BB-Cl-amidine | Pan-PAD | Differentiated HL-60 cells | Not specified | Significantly decreased. | [1] |
| BB-Cl-amidine | Pan-PAD | Human PMNs | Not specified | Significantly decreased. | [1] |
| GSK199 | PAD4-specific | Differentiated HL-60 cells | Not specified | Trended towards decreasing (non-significant). | [1] |
| GSK199 | PAD4-specific | Human PMNs | Not specified | No effect. | [1] |
Signaling Pathway of Histone H3 Citrullination and Inhibition by this compound
Histone citrullination is a key epigenetic modification catalyzed by PAD enzymes. In the presence of calcium ions (Ca2+), PADs, particularly PAD2 and PAD4, are activated.[8] These enzymes then convert arginine residues on the N-terminal tails of histones, such as Histone H3, into citrulline. This process neutralizes the positive charge of the arginine residue, leading to a more open chromatin structure (decondensation).[6][8][9] This decondensation is a critical step in the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism against pathogens.[2][3][8] this compound acts as an irreversible inhibitor of PAD enzymes, thereby blocking the citrullination of histone H3 and the subsequent downstream events.
Experimental Workflow for Validating H3Cit Reduction
Validating the reduction of citrullinated histone H3 by this compound typically involves treating cells or animal models with the inhibitor, followed by the extraction of proteins and detection of H3Cit levels using methods such as Western Blot or ELISA.
Detailed Experimental Protocols
Western Blot for Citrullinated Histone H3
This protocol outlines the steps to assess the reduction of H3Cit in cultured cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HL-60 or other relevant cell lines) at an appropriate density and allow them to adhere or stabilize overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentrations of this compound (e.g., 10, 50, 100 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO) at the same final concentration.
2. Histone Extraction (Acid Extraction):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
To specifically isolate histones, perform an acid extraction. Resuspend the nuclear pellet in 0.2 M H2SO4 and incubate overnight at 4°C with gentle rotation.
-
Centrifuge to pellet the debris and transfer the supernatant containing histones to a new tube.
-
Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25%.
-
Wash the histone pellet with ice-cold acetone (B3395972) and air dry.
-
Resuspend the histone pellet in an appropriate buffer (e.g., water).
-
Determine the protein concentration using a suitable protein assay (e.g., Bradford or BCA assay).
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 10-20 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against citrullinated histone H3 (e.g., anti-histone H3 [citrulline R2 + R8 + R17]) overnight at 4°C.
-
Use a primary antibody for total histone H3 or β-actin as a loading control on a separate blot or by stripping and re-probing the same membrane.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of H3Cit reduction relative to the loading control.
ELISA for Quantifying Citrullinated Histone H3
This protocol provides a method for the quantitative measurement of H3Cit levels in cell lysates.
1. Sample Preparation:
-
Treat cells with this compound as described in the Western Blot protocol.
-
Lyse the cells using the lysis buffer provided with the ELISA kit, supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
2. ELISA Procedure (based on a sandwich ELISA format):
-
Prepare all reagents, standards, and samples as instructed in the manufacturer's manual of a commercial Citrullinated Histone H3 ELISA kit.
-
Add 100 µl of standards and samples to the appropriate wells of the microplate pre-coated with a pan-histone H3 antibody.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.
-
Wash the wells several times with the provided wash buffer.
-
Add 100 µl of a biotinylated anti-citrullinated histone H3 detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound detection antibody.
-
Add 100 µl of HRP-conjugated streptavidin to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells again.
-
Add 100 µl of TMB substrate solution to each well and incubate until color develops.
-
Add 50 µl of stop solution to each well to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of citrullinated histone H3 in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the H3Cit concentration to the total protein concentration of the lysate.
By following these protocols and utilizing the comparative data provided, researchers can effectively validate the reduction of citrullinated histone H3 by this compound and compare its performance against other PAD inhibitors in their specific experimental systems.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidylarginine Deiminase Inhibitor Application, Using this compound, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures [mdpi.com]
- 4. This compound Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A comparative study of Cl-amidine and AFM-30a for PAD2 inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Protein Arginine Deiminase 2 (PAD2): the pan-PAD inhibitor Cl-amidine and the selective PAD2 inhibitor AFM-30a. This document aims to be an objective resource, presenting supporting experimental data to facilitate informed decisions in research and drug development.
Introduction to PAD2 and its Inhibition
Protein Arginine Deiminase 2 (PAD2) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on target proteins. This process, known as citrullination or deimination, is implicated in a variety of physiological processes, including gene regulation and immune responses. However, dysregulated PAD2 activity is associated with the pathogenesis of several diseases, including autoimmune disorders like rheumatoid arthritis and multiple sclerosis, as well as various cancers.[1] This has made PAD2 an attractive therapeutic target.
This compound is a well-established, irreversible pan-PAD inhibitor, meaning it targets multiple PAD isoforms.[2] In contrast, AFM-30a was developed as a potent and selective inhibitor of PAD2, offering a more targeted approach to studying the specific roles of this isozyme.[1][3]
Mechanism of Action
Both this compound and AFM-30a are haloacetamidine-based irreversible inhibitors that covalently modify a critical cysteine residue in the active site of PAD enzymes, thereby inactivating them.[4][5] AFM-30a was developed through modifications to the this compound scaffold, incorporating a benzimidazole (B57391) group and a less reactive fluoroacetamidine "warhead," which contributes to its increased potency and selectivity for PAD2.[1][5]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and AFM-30a, highlighting their differences in potency and selectivity.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | Assay Type | IC50 / EC50 | Reference(s) |
| This compound | PAD1 | Enzyme Inhibition | 0.8 µM | [4][6][7][8] |
| PAD2 | Enzyme Inhibition | kinact/Ki = 1,200 M⁻¹min⁻¹ | [9] | |
| PAD3 | Enzyme Inhibition | 6.2 µM | [4][6][7][8] | |
| PAD4 | Enzyme Inhibition | 5.9 µM | [4][6][7][8] | |
| AFM-30a | PAD2 | Target Engagement (HEK293T/PAD2 cells) | 9.5 µM | [10][11] |
| H3 Citrullination (HEK293T/PAD2 cells) | Cellular Activity | 0.4 µM | [10][11] |
Table 2: Selectivity Profile of AFM-30a
| Parameter | PAD1 | PAD3 | PAD4 | Reference(s) |
| Selectivity (based on kinact/KI values) | 1.6-fold | 47-fold | ~15-fold | [12] |
Table 3: Cellular Effects and Cytotoxicity
| Inhibitor | Cellular Effect | Cell Line | Concentration | Observation | Reference(s) |
| This compound | Cytotoxicity | U2OS | >200 µM (EC50) | Low cytotoxicity at effective concentrations for PAD inhibition. | |
| Cytotoxicity | Various Cancer Cell Lines | 0.05 - 1 µM (IC50) | Exhibits cytotoxic effects in cancer cells. | ||
| AFM-30a | Cytotoxicity | Not specified | >30-fold less cytotoxic than BB-Cl-amidine | Exhibits low cytotoxicity. | [1][12] |
| Target Engagement | HEK293T/PAD2 | 25 µM | Good potency to enter cells and covalently modify PAD2. | [10][13] |
Comparative Performance Summary
Experimental data indicates that while this compound is an effective pan-PAD inhibitor, AFM-30a offers significant advantages in terms of potency and selectivity for PAD2. AFM-30a is reported to be 12- to 50-fold more potent than BB-Cl-amidine (a more cell-permeable derivative of this compound) as a PAD2 inhibitor in vitro.[12] Furthermore, AFM-30a demonstrates significantly lower cytotoxicity compared to BB-Cl-amidine, providing a larger therapeutic window.[1][12] This makes AFM-30a a more suitable tool for specifically investigating the biological functions of PAD2 and for the development of targeted therapies.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
PAD Inhibitor Screening Assay (Fluorometric)
This protocol is based on the principle that PAD enzymes convert a non-fluorescent substrate to a fluorescent product.
-
Reagent Preparation : Prepare assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 5 mM DTT), recombinant human PAD2 enzyme, a suitable fluorogenic substrate (e.g., Nα-benzoyl-L-arginine-7-amido-4-methylcoumarin), and the test inhibitors (this compound or AFM-30a) at various concentrations.
-
Assay Procedure :
-
In a 96-well black microplate, add the assay buffer.
-
Add the test inhibitors at desired concentrations to the respective wells. A vehicle control (e.g., DMSO) should be included.
-
Add the PAD2 enzyme to all wells except for the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
-
Data Acquisition : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Histone H3 Citrullination Assay (Western Blot)
This assay assesses the ability of an inhibitor to block PAD2-mediated histone citrullination in a cellular context.
-
Cell Culture and Treatment :
-
Culture a suitable cell line (e.g., HEK293T cells overexpressing PAD2) to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound, AFM-30a, or a vehicle control for a specified duration (e.g., 1-2 hours).
-
Induce PAD2 activity by treating the cells with a calcium ionophore (e.g., ionomycin) in the presence of calcium chloride.
-
-
Protein Extraction :
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for citrullinated histone H3 (e.g., anti-CitH3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3 or a housekeeping protein like β-actin.
-
-
Data Analysis : Quantify the band intensities using densitometry software and normalize the citrullinated histone H3 signal to the total histone H3 or loading control signal.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound, AFM-30a, or a vehicle control for a specified period (e.g., 24-72 hours).
-
MTT Incubation :
-
Remove the culture medium containing the test compounds.
-
Add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration typically 0.5 mg/mL) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization :
-
Remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
Visualizations
Caption: PAD2 Signaling Pathway Activation.
Caption: Generalized Workflow for PAD Inhibitor Testing.
Caption: Logical Comparison of this compound and AFM-30a.
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. Quantification of Citrullinated Histone H3 Bound DNA for Detection of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxicity of Cl-amidine and BB-Cl-amidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of two widely studied pan-Peptidyl Arginine Deiminase (PAD) inhibitors: Cl-amidine and its derivative, BB-Cl-amidine. The information presented herein is supported by experimental data from peer-reviewed scientific literature to assist researchers in selecting the appropriate compound for their studies.
Overview
This compound and BB-Cl-amidine are irreversible inhibitors of PAD enzymes, which catalyze the conversion of arginine residues to citrulline. This post-translational modification is implicated in various physiological and pathological processes, including gene regulation, immune response, and cancer progression. While both compounds target PADs, structural modifications in BB-Cl-amidine enhance its cellular uptake and potency, which also significantly impacts its cytotoxic profile.
Quantitative Cytotoxicity Data
Experimental data consistently demonstrates that BB-Cl-amidine exhibits significantly higher cytotoxicity across various cell lines compared to this compound. The enhanced cellular activity of BB-Cl-amidine is attributed to its increased lipophilicity and structural modifications that facilitate better cell entry.[1][2]
| Compound | Cell Line | Assay | Cytotoxicity Metric (Value) | Reference |
| BB-Cl-amidine | U2OS (Osteosarcoma) | Viability Study | EC50: 8.8 ± 0.6 µM | [2][3] |
| This compound | U2OS (Osteosarcoma) | Viability Study | EC50: >200 µM | [2][3] |
| BB-Cl-amidine | T cells, B cells, monocytes, NK cells | Flow Cytometry (Viability Staining), LDH Assay | Cytotoxic at ≥ 1 µM | |
| This compound | U-87 MG (Glioblastoma) | WST-1 Assay | IC50 (48h): 150.40 µM | [4] |
| This compound | TK6 (Lymphoblastoid) | Annexin V/PI Staining | Apoptosis induced dose-dependently | [5][6] |
| This compound | HT29 (Colon Cancer) | Annexin V/PI Staining | Relatively resistant to apoptosis | [5][6] |
Mechanism of Cytotoxicity
The cytotoxic effects of this compound and BB-Cl-amidine are primarily linked to their inhibition of PAD enzymes. By irreversibly binding to a cysteine residue in the active site of PADs, these compounds disrupt normal cellular processes, leading to cell death, often through apoptosis.[7] Inhibition of PAD4, in particular, has been shown to activate p53 target genes, which can induce cell cycle arrest and apoptosis.[7][8] Furthermore, PAD inhibitors can modulate the formation of Neutrophil Extracellular Traps (NETs), a process implicated in various inflammatory diseases and cancer.[3]
Experimental Protocols
Detailed methodologies for common cytotoxicity assays used to evaluate this compound and BB-Cl-amidine are provided below.
WST-1 Cell Proliferation and Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and incubate under standard conditions.
-
Compound Treatment: Treat cells with various concentrations of this compound or BB-Cl-amidine and incubate for the desired duration (e.g., 24-72 hours).[9]
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[9]
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C.
-
Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance between 420-480 nm using a microplate reader.[9]
MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
-
Cell Culture: Culture cells in a 96-well plate and expose them to the test compounds for the desired time.[10]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).[10]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.[10]
Annexin V and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Induce apoptosis in your cell line of interest using the desired concentrations of this compound or BB-Cl-amidine. Include appropriate controls.
-
Harvest and Wash: Collect 1-5 x 10^5 cells by centrifugation and wash once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.
Conclusion
The available data clearly indicates that BB-Cl-amidine is a significantly more potent cytotoxic agent than this compound . This is a critical consideration for in vitro and in vivo studies. While the increased potency of BB-Cl-amidine may be advantageous for certain cancer-related research, its higher toxicity to a broad range of cells, including primary immune cells, necessitates careful dose-response studies to distinguish between specific PAD inhibition effects and general cytotoxicity. For studies requiring PAD inhibition with minimal off-target cytotoxic effects, this compound or other less toxic PAD inhibitors may be more suitable. Researchers should carefully consider the specific aims of their experiments and the cell types involved when choosing between these two compounds.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. materialneutral.info [materialneutral.info]
- 3. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Suppression of colitis in mice by this compound: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Cl-amidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Cl-amidine, a potent inhibitor of protein-arginine deiminases (PADs), requires specific procedures for its disposal due to its hazardous properties. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. According to safety data sheets (SDS), this compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
When handling this compound in solid or solution form, the following PPE should be worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or other protective clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of aerosol generation. |
Data sourced from various this compound Safety Data Sheets.
In the event of accidental exposure, immediate action is critical:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
-
After skin contact: Immediately wash off with plenty of soap and water.[3]
-
After eye contact: Rinse cautiously with water for several minutes.[2]
-
After ingestion: Rinse mouth with water. Do not induce vomiting.[3]
Spill Management Protocol
In the case of a this compound spill, the following steps should be taken to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the required personal protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect and Package Waste: Place the absorbed material or swept-up solid into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol), followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
This compound Disposal Workflow
The proper disposal of this compound waste is a critical step in the laboratory workflow. The following diagram illustrates the logical steps for managing this compound from use to final disposal.
References
Personal protective equipment for handling Cl-amidine
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Cl-amidine, a pan-inhibitor of protein arginine deiminases (PADs). Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its hydrochloride salt are classified as hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The known hazards are summarized in the table below.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
1.1. Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Standard/Specification |
| Respiratory | Full-face or half-mask air-purifying respirator. | NIOSH approved. Required if exposure limits are exceeded or irritation is experienced. |
| Hands | Chemical-resistant, impermeable gloves (e.g., nitrile, neoprene). | Must satisfy EU Directive 89/686/EEC and EN 374. Inspect before use. |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield is required if there is a risk of splashing. | ANSI Z87.1 compliant. |
| Body | Chemical-resistant and flame-retardant lab coat or coveralls. | Worn over personal clothing. Must be buttoned. |
| Feet | Closed-toe, closed-heel shoes made of a chemical-resistant material. | Must cover the entire foot. |
Step-by-Step Handling and Operational Plan
2.1. Preparation and Safe Handling
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]
-
PPE Donning: Before handling, put on all required PPE as detailed in the table above.
-
Inert Atmosphere: For preparing stock solutions, it is recommended to purge the solvent of choice with an inert gas.[2]
-
Avoid Dust and Aerosols: Handle the solid form of this compound carefully to avoid the formation of dust.[1]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
2.2. Preparation of Stock Solutions
This compound hydrochloride is a crystalline solid.[2] The solubility in various solvents is provided below.
| Solvent | Solubility |
| DMSO | ~50 mg/mL[2] |
| Ethanol | ~20 mg/mL[2] |
| Dimethyl formamide (B127407) (DMF) | ~14 mg/mL[2] |
| PBS (pH 7.2) | ~3 mg/mL[2] |
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound solid in a chemical fume hood.
-
In a suitable container, add the solvent of choice (purged with inert gas).
-
Slowly add the weighed this compound to the solvent while stirring to dissolve.
-
For aqueous solutions, it is not recommended to store them for more than one day.[2]
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately.
3.1. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
3.2. Accidental Release Measures
-
Evacuate: Evacuate personnel to a safe area.
-
Ventilate: Ensure adequate ventilation.
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so.
-
Collect Spill: Use spark-proof tools and explosion-proof equipment.[1] Absorb solutions with a liquid-binding material (e.g., diatomite).[3] Collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
4.1. Waste Segregation and Storage
-
Segregate this compound waste from other chemical waste streams.[4]
-
Store waste in clearly labeled, tightly capped, and compatible containers.[5] The label must include the words "HAZARDOUS WASTE" and the chemical name.[5]
4.2. Disposal Methods
-
Chemical Destruction: The material can be disposed of by a licensed chemical destruction plant.[1]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another disposal option.[1]
-
Sewer Disposal: Do NOT discharge this compound or its containers into the sewer system.[1]
4.3. Container Disposal
-
Empty containers must be triple-rinsed with a suitable solvent.[4]
-
The rinsate must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]
Experimental Protocols and Data
5.1. In Vitro Inhibition of Peptidylarginine Deiminases (PADs)
This compound is an irreversible inhibitor of several PAD isoforms.[6][7]
| PAD Isoform | IC50 |
| PAD1 | 0.8 µM[7] |
| PAD3 | 6.2 µM[7] |
| PAD4 | 5.9 µM[7] |
5.2. In Vitro Cytotoxicity
This compound has shown cytotoxic effects on various cancer cell lines.[6][8]
| Cell Line | Cancer Type | IC50 |
| HL-60 | Leukemia | 0.25 µM[6] |
| MCF-7 | Breast Cancer | 0.05 µM[6] |
| HT-29 | Colon Cancer | 1 µM[6] |
Experimental Protocol for Apoptosis Assay:
-
Cell Lines: TK6 lymphoblastoid cells and HT29 colon cancer cells.[7]
-
Treatment: Cells were treated with this compound at concentrations ranging from 0 to 50 µg/mL.[7]
-
Incubation Time: 24 hours.[7]
-
Result: this compound induced apoptosis in a dose-dependent manner.[7]
5.3. In Vivo Studies in a Murine Sepsis Model
Experimental Protocol:
-
Animal Model: Adult C57BL/6 male mice.[9]
-
Procedure: Sepsis was induced by cecal ligation and puncture (CLP).[9]
-
Treatment: Mice were treated with this compound one hour prior to the CLP procedure.[9]
-
Analysis: Cytokine levels, H3cit protein expression, neutrophil counts, and NET production were evaluated in the peritoneal cavity 24 hours after CLP.[9]
-
Result: this compound prevents histone 3 citrullination and neutrophil extracellular trap formation, and improves survival.[7][9]
Signaling Pathway Visualizations
6.1. This compound Inhibition of NETosis
This compound inhibits Protein Arginine Deiminase 4 (PAD4), a key enzyme in the formation of Neutrophil Extracellular Traps (NETs). This process involves the citrullination of histones, leading to chromatin decondensation.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. stemcell.com [stemcell.com]
- 9. This compound Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
